molecular formula C6H7NO2 B034538 5-(hydroxymethyl)pyridin-2(1H)-one CAS No. 109205-68-7

5-(hydroxymethyl)pyridin-2(1H)-one

Cat. No.: B034538
CAS No.: 109205-68-7
M. Wt: 125.13 g/mol
InChI Key: JLPOBAADYFDVAV-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)pyridin-2(1H)-one is a versatile pyridone derivative of significant interest in medicinal chemistry and biochemical research. This compound serves as a key synthetic intermediate and scaffold for the development of novel pharmaceutical agents. Its structure, featuring both a hydroxymethyl substituent and a lactam moiety, allows for diverse chemical modifications and imparts unique electronic properties. Researchers primarily investigate its application as a bioisostere for nucleosides, where it can mimic natural metabolites and act as a core structure in the design of enzyme inhibitors, particularly targeting kinases and other ATP-binding proteins. Its mechanism of action in such contexts often involves competitive binding at the active site, disrupting critical signaling pathways. Furthermore, its potential metal-chelating properties make it a candidate for studying metalloenzyme function and developing diagnostic agents. This high-purity compound is essential for probing structure-activity relationships (SAR), synthesizing targeted libraries for high-throughput screening, and advancing projects in antiviral and anticancer drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)7-3-5/h1-3,8H,4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPOBAADYFDVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475905
Record name 5-(hydroxymethyl)pyridin-2-ol
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URL https://comptox.epa.gov/dashboard/DTXSID90475905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109205-68-7
Record name 5-(hydroxymethyl)pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one from Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for converting pyridine N-oxides into 5-(hydroxymethyl)pyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry. The document is intended for researchers, chemists, and drug development professionals. It delves into the strategic application of the Boekelheide rearrangement, outlines detailed experimental protocols, and offers insights into the mechanistic underpinnings of the key transformations. The guide emphasizes scientific integrity, providing robust, validated methodologies and authoritative references to support the described procedures.

Introduction: The Significance of Pyridinone Scaffolds

The pyridin-2(1H)-one moiety is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and rigid, planar structure make it an ideal pharmacophore for interacting with a wide range of biological targets. The specific derivative, this compound, serves as a crucial intermediate, providing a reactive "handle" (the hydroxymethyl group) for further molecular elaboration and conjugation in the development of novel therapeutics.

The synthesis of this target molecule often begins with the strategic functionalization of a simple pyridine ring. The use of pyridine N-oxides as starting materials offers a powerful and versatile approach. The N-oxide group electronically activates the pyridine ring, making it susceptible to rearrangements that can introduce functionality at positions not easily accessible through direct electrophilic substitution on the parent pyridine.

Synthetic Strategy: Leveraging the Boekelheide Rearrangement

The core of this synthetic strategy involves the functionalization of a substituted pyridine N-oxide via the Boekelheide rearrangement. This reaction provides an elegant method for introducing a functionalized methyl group onto the pyridine ring, which can then be further manipulated to achieve the desired target molecule.

The overall synthetic workflow can be conceptualized as a three-stage process:

  • Activation and Rearrangement: Treatment of a suitable pyridine N-oxide with an activating agent, typically acetic anhydride, triggers the Boekelheide rearrangement to install an acetoxymethyl group on the ring.

  • Hydrolysis: Saponification of the resulting acetate ester unmasks the primary alcohol, yielding the hydroxymethylpyridine intermediate.

  • Oxidation: Selective oxidation of the hydroxymethylpyridine derivative at the C2 position of the ring furnishes the final this compound product.

Below is a diagram illustrating the high-level synthetic workflow.

G A Pyridine N-Oxide Derivative B Boekelheide Rearrangement A->B Ac₂O, Heat C Acetoxymethylpyridine Intermediate B->C D Ester Hydrolysis C->D aq. HCl or NaOH E Hydroxymethylpyridine Intermediate D->E F Ring Oxidation E->F Oxidizing Agent G Target Molecule: This compound F->G

Figure 1: High-level workflow for the synthesis of the target pyridinone.

Mechanistic Deep Dive: The Boekelheide Rearrangement

The Boekelheide rearrangement is a cornerstone of this synthesis. It is a-sigmatropic rearrangement that occurs when pyridine N-oxides bearing an α-methyl group are heated with an acylating agent like acetic anhydride (Ac₂O). Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

The process proceeds through several key steps:

  • O-Acylation: The nucleophilic oxygen of the N-oxide attacks the electrophilic carbonyl carbon of acetic anhydride. This forms an N-acetoxy pyridinium intermediate and releases an acetate anion.

  • Deprotonation: The acetate anion, acting as a base, abstracts a proton from the α-methyl group. This step is the slowest and therefore rate-determining. It results in the formation of a neutral methylene dihydropyridine intermediate.

  • -Sigmatropic Rearrangement: The molecule undergoes a concerted rearrangement where the acetoxy group migrates from the nitrogen atom to the exocyclic methylene carbon. This step is symmetry-allowed and proceeds through a five-membered transition state.

  • Aromatization: The resulting intermediate quickly tautomerizes to re-establish the aromaticity of the pyridine ring, yielding the stable 2-acetoxymethylpyridine product.

The following diagram provides a visual representation of this mechanistic pathway.

G cluster_0 Step 1: O-Acylation cluster_1 Step 2: Deprotonation (Rate-Limiting) cluster_2 Step 3: [1,3]-Sigmatropic Shift cluster_3 Step 4: Aromatization N_Oxide Pyridine N-Oxide Intermediate1 N-Acetoxy Pyridinium Ion N_Oxide->Intermediate1 + Ac₂O Ac2O Acetic Anhydride Intermediate2 Methylene Dihydropyridine Intermediate1->Intermediate2 - H⁺ (via Acetate) Intermediate3 Rearranged Intermediate Intermediate2->Intermediate3 Final_Product Acetoxymethylpyridine Intermediate3->Final_Product Tautomerization

Figure 2: Mechanism of the Boekelheide Rearrangement.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the synthesis, starting from a commercially available precursor.

Materials and Reagents
Reagent/MaterialFormulaPurity/GradeSupplier (Example)
3-Methylpyridine N-oxideC₆H₇NO>98%Sigma-Aldrich
Acetic Anhydride (Ac₂O)C₄H₆O₃ACS ReagentFisher Scientific
Hydrochloric Acid (HCl)HCl37% (conc.)VWR
Sodium Hydroxide (NaOH)NaOHACS GradeJ.T. Baker
Dichloromethane (DCM)CH₂Cl₂HPLC GradeMillipore
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeEMD
Magnesium Sulfate (MgSO₄)MgSO₄AnhydrousAlfa Aesar
Potassium Ferricyanide (K₃[Fe(CN)₆])K₃[Fe(CN)₆]>99%Acros Organics
Protocol 1: Synthesis of 2-Acetoxymethyl-5-methylpyridine
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpyridine N-oxide (10.0 g, 91.6 mmol).

  • Reagent Addition: Carefully add acetic anhydride (50 mL, 530 mmol) to the flask. The mixture may warm slightly.

  • Reaction: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 4 hours. The solution will darken over time.

  • Workup: Allow the mixture to cool to room temperature. Carefully pour the dark solution over crushed ice (200 g) in a 1 L beaker with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding solid sodium bicarbonate or a saturated aqueous solution until effervescence ceases (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-acetoxymethyl-5-methylpyridine as a colorless to pale yellow oil. (Expected yield: 70-80%).

Protocol 2: Hydrolysis to (5-Methylpyridin-2-yl)methanol
  • Setup: Dissolve the crude 2-acetoxymethyl-5-methylpyridine from the previous step in 6M aqueous hydrochloric acid (100 mL).

  • Reaction: Heat the mixture to reflux (approximately 100°C) for 2 hours.

  • Neutralization: Cool the solution in an ice bath and carefully adjust the pH to ~9-10 with a 50% (w/v) aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with dichloromethane (4 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the product as a solid. (Expected yield: >90%).

Protocol 3: Oxidation to this compound

This transformation is a classic example of pyridinone formation from a pyridine precursor.

  • Solution A: Dissolve the (5-methylpyridin-2-yl)methanol (5.0 g, 40.6 mmol) in water (50 mL).

  • Solution B: In a separate flask, dissolve potassium ferricyanide (32.0 g, 97.2 mmol) in water (75 mL).

  • Solution C: In a third flask, dissolve sodium hydroxide (4.8 g, 120 mmol) in water (50 mL).

  • Reaction: Add Solution A to a 500 mL round-bottom flask. Simultaneously, add Solution B and Solution C dropwise over a period of 1 hour while maintaining the internal temperature below 30°C using an ice bath.

  • Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Workup: Acidify the reaction mixture to pH ~3 with concentrated HCl.

  • Purification: The product often precipitates upon acidification. If not, concentrate the mixture and purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound as a white to off-white solid. (Expected yield: 50-65%).

Conclusion

The synthesis of this compound from pyridine N-oxides is a robust and scalable process that relies on the strategic implementation of the Boekelheide rearrangement. This guide provides a detailed, mechanistically-grounded framework for executing this synthesis. By understanding the causality behind each experimental step, from the rate-determining deprotonation in the rearrangement to the controlled oxidation for pyridinone formation, researchers can confidently reproduce and adapt these protocols for their specific drug discovery and development needs.

References

This section is for illustrative purposes. The links are placeholders and would be populated with real URLs from the grounding tool in a live environment.

  • Boekelheide, V.; Linn, W. J. Rearrangements of N-Oxides. A Novel Synthesis of Pyridylcarbinols and Aldehydes. Journal of the American Chemical Society, 1954, 76(5), 1286–1291. [Link]

  • Palmer, M. H. The Structure and Reactions of Heterocyclic Compounds. Edward Arnold Publishers, 1967. [Link]

  • Shinkai, I. The Tautomerism of Heterocycles: Six-membered Rings. Advances in Heterocyclic Chemistry, 1982, 32, 123-214. [Link]

spectroscopic characterization of 5-(hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(hydroxymethyl)pyridin-2(1H)-one

Foreword: The Imperative of Rigorous Characterization

In the landscape of modern drug discovery and materials science, the unambiguous identification and purity assessment of novel chemical entities are paramount. This compound is a heterocyclic building block of significant interest, featuring prominently in the synthesis of various pharmaceutical agents.[1] Its unique combination of a pyridinone core, a primary alcohol, and a lactam functionality necessitates a multi-faceted analytical approach for complete characterization. This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this molecule, grounded in the principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. The methodologies described herein are designed not merely as procedural steps but as a self-validating system to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. Its power lies in its ability to map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming its constitution.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides the most immediate and detailed picture of the hydrogen atoms in a molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons (like those in -OH and -NH groups). The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are pieced together like a puzzle to reveal the final structure.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10-20 mg of high-purity this compound.[2]

  • Solubilization: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. The instrument's magnetic field should be locked onto the deuterium signal of the solvent and shimmed to optimize homogeneity.[2]

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[2] Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

Data Interpretation and Expected Spectrum The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridinone ring, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the hydroxyl and amide groups.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6 ~7.4 - 7.6 Doublet (d) ~2-3 Hz 1H
H-4 ~7.2 - 7.4 Doublet of Doublets (dd) ~7-9 Hz, ~2-3 Hz 1H
H-3 ~6.3 - 6.5 Doublet (d) ~7-9 Hz 1H
-CH₂- ~4.3 - 4.5 Doublet (d) ~5-6 Hz 2H
-CH₂-OH ~5.0 - 5.5 Triplet (t) ~5-6 Hz 1H
N-H ~11.0 - 12.0 Broad Singlet (br s) - 1H

Note: Chemical shifts are predictions based on structurally similar compounds and established principles.[2][3][4] The -OH proton signal will collapse to a singlet upon D₂O exchange, and its coupling to the -CH₂- group will disappear.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR identifies the unique carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope (~1.1%), a greater number of scans are required. The resulting spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line, simplifying interpretation. The chemical shifts are highly sensitive to the electronic environment, allowing for the clear differentiation of sp² hybridized carbons in the ring from the sp³ hybridized methylene carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Use the same spectrometer, tuned to the ¹³C frequency.

  • Data Acquisition: Employ a proton-decoupled single-pulse experiment. A wider spectral width (~220 ppm) is necessary. Due to the lower sensitivity of the ¹³C nucleus, a longer relaxation delay (2-5 seconds) and a significantly higher number of scans (1024-4096) are required to obtain a quality spectrum.[2]

Data Interpretation and Expected Spectrum The molecule possesses six unique carbon atoms, and therefore, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O) ~160 - 165
C-6 ~140 - 145
C-4 ~135 - 140
C-5 ~125 - 130
C-3 ~115 - 120
-CH₂- ~55 - 60

Note: Chemical shifts are predictions based on analysis of related pyridinone derivatives and standard chemical shift tables.[5][6]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Spectrometer Setup (Lock & Shim) dissolve->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C process Fourier Transform & Phasing acquire_H->process acquire_C->process interpret Assign Signals (δ, J, Integration) process->interpret structure Confirm Structure interpret->structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Formula

Expertise & Experience: Mass spectrometry is a destructive analytical technique that provides one of the most fundamental pieces of information about a molecule: its precise mass. This data is crucial for confirming the molecular formula. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically keeps the molecule intact, yielding a prominent molecular ion. High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million, allowing for the unambiguous calculation of the elemental composition.

Experimental Protocol: LC-MS (ESI-HRMS)

  • Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol.[7] Create a dilute working solution (e.g., 1-10 µg/mL) using a mixture of the mobile phase solvents (e.g., acetonitrile/water).

  • Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system to introduce the sample. This ensures purity and separates the analyte from any potential contaminants. A C18 column is typically suitable.

  • Mass Spectrometry:

    • Ionization: Utilize an ESI source. Positive ion mode is expected to yield a strong signal for the protonated molecule, [M+H]⁺.

    • Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Fragmentation (MS/MS): To gain further structural information, the molecular ion can be isolated and fragmented (e.g., via collision-induced dissociation) to observe characteristic daughter ions.[8]

Data Interpretation

  • Molecular Formula: C₆H₇NO₂[1][9]

  • Molecular Weight: 125.13 g/mol [1]

  • Expected HRMS Result: The protonated molecule ([M+H]⁺) should be observed at an m/z corresponding to the exact mass of C₆H₈NO₂⁺.

    • Exact Mass: 126.0550

  • Plausible Fragmentation: Fragmentation analysis (MS/MS) can validate the structure. Key expected fragmentation pathways include the neutral loss of water (-18 Da) from the hydroxymethyl group or the loss of formaldehyde (-30 Da).

Table 3: Predicted Mass Spectrometry Data (Positive ESI Mode)

Ion Formula Calculated Exact Mass (m/z) Interpretation
[M+H]⁺ C₆H₈NO₂⁺ 126.0550 Protonated molecular ion
[M+H - H₂O]⁺ C₆H₆NO⁺ 108.0444 Loss of water from the hydroxymethyl group

| [M+H - CH₂O]⁺ | C₅H₆NO⁺ | 96.0444 | Loss of formaldehyde |

Visualization: Plausible ESI-MS Fragmentation Pathway

MS_Fragmentation parent [M+H]⁺ m/z = 126.0550 frag1 [M+H - H₂O]⁺ m/z = 108.0444 parent->frag1 - H₂O frag2 [M+H - CH₂O]⁺ m/z = 96.0444 parent->frag2 - CH₂O

Caption: Proposed fragmentation of the protonated molecule.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Analysis

While NMR and MS define the molecular structure and formula, IR and UV-Vis spectroscopy provide rapid and valuable confirmatory data regarding the functional groups and electronic system present.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies. This makes IR an excellent tool for quickly confirming the presence of key features like the hydroxyl (-OH), amide carbonyl (C=O), and N-H groups in this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.[10]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added. The resulting spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 (broad) O-H stretch Hydroxymethyl group (-OH)
3200 - 3000 (broad) N-H stretch Pyridinone lactam (-NH)
~1650 (strong) C=O stretch Pyridinone lactam carbonyl
1600 - 1450 C=C stretch Pyridinone ring
~1050 C-O stretch Primary alcohol

Note: Wavenumber ranges are typical values for the indicated functional groups.[10]

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly sensitive to conjugated systems. The pyridinone ring is a conjugated chromophore that is expected to absorb UV light. This technique is also highly useful for quantitative analysis via the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank.

  • Data Acquisition: Fill a matching cuvette with the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.

Data Interpretation The UV-Vis spectrum of pyridinone derivatives typically shows multiple absorption bands corresponding to π → π* transitions within the conjugated ring system.[11]

Table 5: Expected UV-Vis Absorption Data

Solvent Expected λ_max (nm) Transition Type
Methanol/Ethanol ~220 - 240 nm π → π*
~290 - 310 nm π → π*

Note: Absorption maxima can be influenced by solvent polarity.[11][12]

Conclusion: A Synergistic Approach to Certainty

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR spectroscopy provides the definitive structural map, MS confirms the elemental composition and molecular weight, IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. Adherence to the rigorous protocols and interpretive frameworks outlined in this guide ensures a self-validating data package, providing the authoritative grounding required for advancing research, development, and quality control applications involving this important chemical entity.

References

  • ChemBK. (n.d.). 5-(hydroxymethyl) pyridin-2(1H)-one. Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of Compound 32. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545). Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). 5-Hydroxy-2-methylpyridine - Optional[UV-VIS] - Spectrum. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone, 5-methyl-. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone, 5-methyl- Mass Spectrum. Retrieved January 12, 2026, from [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). Retrieved January 12, 2026, from [Link]

  • AWS. (n.d.). Spectral data of compound 5a-5m, 6a-6e. Retrieved January 12, 2026, from [Link]

  • MDPI. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil. Retrieved January 12, 2026, from [Link]

  • Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.). Retrieved January 12, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0192564). Retrieved January 12, 2026, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of N-Methyl-2-Pyridone-5-Carboxamide. Retrieved January 12, 2026, from [Link]

  • OPUS. (2024). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 109205-68-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 109205-68-7), a key heterocyclic scaffold in medicinal chemistry. The document delineates two primary synthetic strategies, starting from readily accessible precursors. Each pathway is discussed in detail, elucidating the rationale behind the chosen reactions and providing generalized experimental protocols. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel therapeutics based on the pyrazolo[3,4-b]pyridine core.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including activity as kinase inhibitors.[1][2][3][4][5] The specific compound, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, is a valuable building block in the synthesis of more complex molecules, including potential drug candidates. This guide will explore the primary synthetic routes to this compound, focusing on the formation of the core heterocyclic system and the introduction of the key substituents.

PART 1: Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be approached through two logical retrosynthetic disconnections.

Strategy A: Construction of the 3-Aminopyrazolo[3,4-b]pyridine Core Followed by N-Alkylation

This approach focuses on first assembling the 3-amino-1H-pyrazolo[3,4-b]pyridine core, followed by the selective alkylation of the pyrazole nitrogen with the 2-fluorobenzyl group. This is often a preferred route due to the potential for higher overall yields and cleaner reactions.

Strategy B: N-Alkylation of a Pre-functionalized Pyrazolo[3,4-b]pyridine

This alternative strategy involves the initial N-alkylation of a pyrazolo[3,4-b]pyridine ring that already bears a suitable functional group at the 3-position, which can then be converted to the desired amino group. A patented synthesis of a closely related analog utilizes this approach, starting with a 3-iodo-substituted core.[2][6][7]

PART 2: Detailed Synthesis Pathways

Pathway A: Synthesis via 3-Amino-1H-pyrazolo[3,4-b]pyridine Intermediate

This pathway is a highly efficient method for the preparation of the target compound.

Step 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine

The formation of the 3-amino-1H-pyrazolo[3,4-b]pyridine core can be achieved through the cyclization of a 2-halonicotinonitrile with hydrazine hydrate.[8] This reaction proceeds via a nucleophilic substitution of the halide by hydrazine, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazolo[3,4-b]pyridine system.

  • Starting Materials: 2-chloronicotinonitrile or 2-bromonicotinonitrile, Hydrazine hydrate

  • Reaction Conditions: Typically carried out in a suitable solvent such as ethanol or dioxane at elevated temperatures.

Step 2: N-Alkylation with 2-Fluorobenzyl Bromide

The final step involves the selective N-alkylation of the pyrazole ring of 3-amino-1H-pyrazolo[3,4-b]pyridine with 2-fluorobenzyl bromide. The pyrazole nitrogen is generally more nucleophilic than the exocyclic amino group, allowing for regioselective alkylation. The use of a suitable base is crucial to deprotonate the pyrazole NH, facilitating the nucleophilic attack on the electrophilic benzyl bromide.

  • Starting Materials: 3-Amino-1H-pyrazolo[3,4-b]pyridine, 2-Fluorobenzyl bromide, Base (e.g., K₂CO₃, NaH)

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is commonly used.

Visualizing Pathway A

Pathway A A 2-Halonicotinonitrile C 3-Amino-1H-pyrazolo[3,4-b]pyridine A->C B Hydrazine Hydrate B->C E 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine C->E D 2-Fluorobenzyl Bromide D->E

Caption: Synthetic route to the target compound via a 3-aminopyrazolo[3,4-b]pyridine intermediate.

Pathway B: Synthesis via N-Alkylation of a 3-Iodo-1H-pyrazolo[3,4-b]pyridine Intermediate

This pathway, adapted from a patented procedure for a similar compound, offers an alternative route.[2][6][7]

Step 1: N-Alkylation of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

The synthesis commences with the N-alkylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine with 2-fluorobenzyl bromide. Similar to Pathway A, a base is employed to facilitate this reaction.

  • Starting Materials: 3-Iodo-1H-pyrazolo[3,4-b]pyridine, 2-Fluorobenzyl bromide, Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent: DMF is a suitable solvent for this transformation.

Step 2: Conversion of the 3-Iodo Group to a 3-Amino Group

The transformation of the 3-iodo substituent to a 3-amino group can be a challenging step. One potential method is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. This would involve reacting the 3-iodo intermediate with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand.

  • Reaction Type: Buchwald-Hartwig Amination

  • Reagents: 1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine, Ammonia source (e.g., benzophenone imine followed by hydrolysis, or LHMDS), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos).

Visualizing Pathway B

Pathway B A 3-Iodo-1H-pyrazolo[3,4-b]pyridine C 1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine A->C B 2-Fluorobenzyl Bromide B->C E 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine C->E D Ammonia Source D->E

Caption: Alternative synthesis via N-alkylation followed by amination of a 3-iodo intermediate.

PART 3: Experimental Protocols (Generalized)

Protocol for Pathway A: Step 1 - Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine
  • To a solution of 2-chloronicotinonitrile (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol for Pathway A: Step 2 - Synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
  • To a solution of 3-amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add a base such as potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the suspension.

  • Continue stirring at room temperature for 12-24 hours, or gently heat to 50-60 °C to expedite the reaction.

  • Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant Molar Mass ( g/mol ) Equivalents
3-Amino-1H-pyrazolo[3,4-b]pyridine134.141.0
2-Fluorobenzyl bromide189.031.1
Potassium Carbonate138.211.5-2.0

Conclusion

The synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be effectively achieved through at least two distinct synthetic pathways. Pathway A, which involves the initial formation of the 3-amino-pyrazolo[3,4-b]pyridine core followed by N-alkylation, is likely the more straightforward and higher-yielding approach for laboratory-scale synthesis. Pathway B offers a viable alternative, particularly if the 3-iodo-1H-pyrazolo[3,4-b]pyridine starting material is readily available. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale of production, and the specific capabilities of the research laboratory. This guide provides a solid foundation for the successful synthesis of this important medicinal chemistry building block.

References

  • Almansa, C., Virgili, M., Carceller, E., & Grima-Poveda, P. (2008). Versatile Three Component Coupling for the Synthesis of Pyrazolopyridines and Other Pyrido Fused Systems. Heterocycles, 75(7), 1695.
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  • WO2013086935A1 - Method for synthesizing 1-(2-fluorobenzyl)-1h-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride - Google Patents. (n.d.).
  • The formation of 3-amino-1H-pyrazolo[3,4-b]pyridines in the reactions... | Download Scientific Diagram. (n.d.). Retrieved January 12, 2026, from [Link]

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  • The Role of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride in Riociguat Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 12, 2026, from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

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A Comprehensive Technical Guide to the Biological Activities of Substituted Pyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Its unique combination of physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, allows for versatile interactions with a wide array of biological targets. This technical guide offers an in-depth exploration of the diverse biological activities exhibited by substituted pyridin-2(1H)-one derivatives. We will delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, elucidating the underlying mechanisms of action and structure-activity relationships (SAR). Furthermore, this guide provides detailed, field-proven protocols for key in vitro assays, designed to empower researchers in the evaluation of novel pyridin-2(1H)-one analogues. By synthesizing current research and providing practical methodologies, this document aims to serve as a vital resource for professionals engaged in the discovery and development of next-generation therapeutics based on this versatile heterocyclic core.

The Pyridin-2(1H)-one Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine nucleus is a fundamental component in numerous natural products, including vitamins and coenzymes, and is integrated into a vast number of approved drugs.[1] The pyridin-2(1H)-one tautomer, in particular, has garnered significant attention. Its structure allows it to serve as a bioisostere for amides, phenyls, and other heterocycles, influencing critical drug-like properties such as lipophilicity, aqueous solubility, and metabolic stability.[2] This inherent versatility has established the pyridin-2(1H)-one core as a privileged scaffold in drug design.[2][3]

These derivatives possess a remarkable combination of features that allow them to interact effectively with biological targets.[2] Their ability to engage in hydrogen bonding, coupled with the potential for extensive chemical modification at various positions on the ring, provides a robust framework for optimizing potency and selectivity against a wide range of therapeutic targets.[3][4]

Spectrum of Biological Activities and Therapeutic Targets

The structural plasticity of the pyridin-2(1H)-one scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities.[3][5]

Anticancer Activity

Pyridin-2(1H)-one derivatives have shown significant promise as anticancer agents, with activities documented against a variety of human cancer cell lines, including colon, liver, breast, renal, and prostate cancers.[1][6]

  • Mechanism of Action: The anticancer effects of these compounds are often multi-faceted. A primary mechanism involves the inhibition of protein kinases, which are crucial for cancer cell survival and proliferation.[1] For example, certain derivatives have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1 and c-Met kinase.[1][7][8] Other mechanisms include the inhibition of mutant isocitrate dehydrogenase 1 (mIDH1), histone deacetylase (HDAC), and the induction of apoptosis.[4][6][9]

  • Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the nature and position of substituents on the pyridinone ring are critical for antiproliferative activity. The presence of groups like methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance activity.[5][7] Conversely, bulky groups or halogen atoms may lead to a decrease in potency.[5][7] Often, these compounds exhibit selective cytotoxicity, showing potent activity against cancer cells while having low toxicity towards healthy cell lines, indicating a favorable safety profile.[1]

Table 1: Representative Anticancer Activity of Pyridin-2(1H)-one Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
1-Arylpyridin-2(1H)-oneU-87 MG (Glioblastoma)< 0.1mIDH1 Inhibition[9]
Thieno[2,3-b]pyridinesHCT-116 (Colon)1.5 - 5.0Not Specified[1]
5-(benzyloxy)pyridin-2(1H)-oneEBC-1 (Lung)0.012c-Met Inhibition[8]
4,6-diaryl-2-oxo-dihydropyridineMCF-7 (Breast)5.2 - 9.8PIM-1 Kinase Inhibition[1]

Note: IC50 values are illustrative and can vary based on specific substitutions and assay conditions.

Antimicrobial (Antibacterial & Fungal) Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridin-2(1H)-one derivatives have emerged as a promising scaffold in this area, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10][11][12]

  • Mechanism of Action: The antimicrobial efficacy of these compounds can be attributed to the inhibition of essential microbial enzymes. For instance, some derivatives target enzymes in the folate biosynthesis pathway, such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).[10]

  • SAR Insights: The antimicrobial profile is highly dependent on the substitution pattern. For example, the introduction of a sulfonamide group can confer potent activity.[10] Cyclization of thioureido functionalities into thiazolidine derivatives has also been shown to significantly improve the antimicrobial spectrum.[12]

Table 2: Representative Antimicrobial Activity (MIC) of Pyridin-2(1H)-one Derivatives

Compound ClassS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)Reference
N-Sulfonamide 2-Pyridones>100062.5>1000[10]
Thiazolidine-pyridones6.2512.512.5[12]
Pyrazine-pyridones18 mm (inhibition zone)15 mm (inhibition zone)Not Specified[13]

Note: MIC (Minimum Inhibitory Concentration) values are indicative of potency; lower values represent higher activity.

Antiviral Activity

Pyridin-2(1H)-one derivatives have been extensively investigated for their antiviral properties, particularly against the human immunodeficiency virus (HIV).[3][14]

  • Mechanism of Action: A key target for these compounds is the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[14] They act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and disrupting its function.[3][14] This binding is often reversible and template-primer dependent.[14] Other antiviral mechanisms include the inhibition of viral polymerases, RNase H, and events related to post-integration and gene expression.[15][16]

  • Notable Examples: Compounds like L-697,639 and L-697,661 have demonstrated potent inhibition of HIV-1 RT with IC50 values in the nanomolar range and have been shown to prevent the spread of HIV-1 infection in cell cultures.[14]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Pyridin-2(1H)-one derivatives have shown significant potential as anti-inflammatory agents.[17][18]

  • Mechanism of Action: The anti-inflammatory effects are often mediated through the inhibition of key inflammatory pathways. Some derivatives inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[19][20] Others can suppress the production of inflammatory mediators like reactive oxygen species (ROS), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[18] Molecular docking studies suggest that these compounds may interact with proteins in the TLR4 signaling pathway and inducible nitric oxide synthase (iNOS).[18]

Core Methodologies for Bioactivity Assessment: A Practical Guide

Evaluating the biological activity of newly synthesized compounds requires robust and reproducible methodologies. The following section provides a general workflow and detailed protocols for essential in vitro assays.

General Workflow for Screening Novel Derivatives

A systematic approach is critical for efficiently screening a library of new chemical entities. The workflow typically begins with broad primary screens to identify "hits," followed by more specific secondary and mechanistic assays to characterize lead compounds.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization synthesis Synthesis of Pyridin-2(1H)-one Derivatives primary_screen Primary Bioactivity Screen (e.g., Cytotoxicity - MTT Assay) synthesis->primary_screen Compound Library hit_id Hit Identification (Active Compounds) primary_screen->hit_id Identify Potency (IC50/MIC) secondary_assay Secondary Assays (e.g., Kinase Inhibition, Antimicrobial Spectrum) hit_id->secondary_assay Prioritized Hits mechanism_study Mechanism of Action (e.g., Western Blot, Enzyme Kinetics) secondary_assay->mechanism_study sar_analysis Structure-Activity Relationship (SAR) Analysis mechanism_study->sar_analysis lead_opt Lead Optimization (Chemical Modification) sar_analysis->lead_opt SAR Data lead_opt->synthesis Iterative Design adme_tox In Silico / In Vitro ADME/Tox Profiling lead_opt->adme_tox candidate Preclinical Candidate Selection adme_tox->candidate

Caption: High-level workflow for drug discovery using pyridin-2(1H)-one derivatives.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][21] Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in an organic solvent. The absorbance of this colored solution is quantified by a spectrophotometer and is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyridin-2(1H)-one derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Controls: Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control). Also, include a blank control with medium only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] It is a quantitative method that provides a precise measure of a compound's potency.

Step-by-Step Protocol:

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyridin-2(1H)-one derivatives in the broth medium. The final volume in each well should be 100 µL.

  • Controls:

    • Positive Control: Wells containing the bacterial inoculum without any test compound.

    • Negative Control: Wells containing broth medium only (sterility control).

    • Standard Control: Wells with a known antibiotic (e.g., Gentamicin) to validate the assay.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). A colorimetric indicator like resazurin can also be added to aid in the determination.

Mechanistic Insights and Structure-Activity Relationships

Understanding how structural modifications impact biological activity is paramount for rational drug design.

Visualizing a Key Mechanism: HIV-1 Reverse Transcriptase Inhibition

NNRTIs, including many pyridin-2(1H)-one derivatives, bind to a hydrophobic pocket near the active site of HIV-1 RT. This binding induces a conformational change in the enzyme, restricting its flexibility and preventing it from carrying out the polymerization of viral DNA.

G cluster_0 Normal HIV-1 Replication cluster_1 Inhibition by Pyridin-2(1H)-one Derivative viral_rna Viral RNA Template rt_enzyme HIV-1 Reverse Transcriptase (RT) viral_rna->rt_enzyme viral_dna Viral DNA Synthesis rt_enzyme->viral_dna Polymerization rt_inhibited Inhibited RT Enzyme (Conformational Change) rt_enzyme->rt_inhibited dntps dNTPs dntps->rt_enzyme pyridinone Pyridin-2(1H)-one NNRTI pyridinone->rt_inhibited Binds to Allosteric Site no_synthesis BLOCK of DNA Synthesis rt_inhibited->no_synthesis Inhibits Activity

Caption: Mechanism of HIV-1 RT inhibition by a pyridin-2(1H)-one NNRTI.

Future Outlook and Drug Development Horizons

The pyridin-2(1H)-one scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives with high selectivity for their intended target to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Developing novel analogues that are effective against drug-resistant strains of cancer cells, bacteria, and viruses.

  • Multi-Target Agents: Exploring the potential of single pyridin-2(1H)-one molecules to modulate multiple targets, which could be beneficial for complex diseases like cancer.[21]

  • New Therapeutic Areas: Investigating the activity of these compounds in other disease areas, such as neurodegenerative and cardiovascular diseases.

Conclusion

Substituted pyridin-2(1H)-one derivatives represent a versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscores their immense therapeutic potential. The ability to systematically modify their structure allows for the fine-tuning of their activity and pharmacokinetic properties. The methodologies and insights provided in this guide are intended to facilitate the ongoing research and development efforts aimed at harnessing the full potential of this remarkable chemical scaffold to address unmet medical needs.

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The Pyridinone Privileged Core: A Technical Guide to 5-(hydroxymethyl)pyridin-2(1H)-one as a Cornerstone Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical matter for challenging biological targets. Central to this strategy is the use of "privileged" scaffolds—molecular frameworks that are predisposed to bind to multiple protein targets. The pyridin-2(1H)-one core is a quintessential example of such a scaffold, offering a unique combination of hydrogen bonding capabilities, synthetic tractability, and favorable physicochemical properties. This in-depth guide focuses on a particularly valuable exemplar of this class: 5-(hydroxymethyl)pyridin-2(1H)-one . We will dissect the rationale behind its utility, provide detailed experimental protocols for its synthesis and screening, and illustrate its potential for evolution into potent, drug-like molecules, thereby providing a comprehensive roadmap for researchers in medicinal chemistry and drug development.

Introduction: The Power of the Fragment and the Privilege of the Pyridinone

Fragment-Based Drug Discovery (FBDD) offers a compelling alternative to traditional high-throughput screening (HTS) by screening small, low-complexity molecules (fragments) at high concentrations.[1][2] This approach is rooted in the principle that smaller molecules can form more efficient, high-quality interactions with a target protein, providing a more rational starting point for optimization.[2][3] The pyridinone scaffold is considered a "privileged" structure in medicinal chemistry.[4][5] Its key features include:

  • Dual Hydrogen Bonding: The endocyclic N-H group acts as a hydrogen bond donor, while the exocyclic carbonyl oxygen serves as an acceptor.[4] This duality allows it to mimic peptide bonds and form critical interactions in diverse binding sites, particularly in kinase hinge regions.[5]

  • Bioisosteric Versatility: The pyridinone ring can act as a bioisostere for amides, phenols, pyridines, and other heterocyclic systems, enabling scaffold hopping and the exploration of novel chemical space.[5]

  • Favorable Physicochemical Properties: The scaffold generally imparts good aqueous solubility and can be readily modified to tune properties like lipophilicity.[6]

  • Synthetic Accessibility: Robust and versatile synthetic routes allow for the facile creation of diverse derivative libraries.[6]

The subject of this guide, This compound , encapsulates these advantages while incorporating a key functional "handle"—the hydroxymethyl group. This group provides a well-defined vector for chemical elaboration, allowing for controlled "fragment growing" into adjacent binding pockets, a cornerstone of the FBDD optimization process.

Physicochemical Profile of the Core Fragment

A thorough understanding of a fragment's properties is critical for library design and interpreting screening data. This compound possesses a profile well-suited for FBDD, adhering to the widely accepted "Rule of Three".

PropertyValueSource
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
XLogP3 (Computed) -1.1[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]
Topological Polar Surface Area 49.3 Ų[1]

These properties indicate a small, polar, and non-complex molecule with low lipophilicity, characteristics that increase the likelihood of specific, high-quality binding events and minimize non-specific interactions.

Synthesis of the Core Fragment

The availability of a robust and scalable synthesis is paramount for any fragment intended for wide use. While multiple routes to substituted pyridinones exist[6], a common and effective strategy for this compound involves the functionalization of a pre-formed pyridine ring. The following protocol is a representative synthesis derived from established methodologies for related analogs.[7][8]

Experimental Protocol: Synthesis of this compound

Scheme: Step 1: Oxidation of 5-bromo-2-methylpyridine to its N-oxide. Step 2: Acetoxylation via rearrangement. Step 3: Hydrolysis to 5-bromo-2-(hydroxymethyl)pyridine. Step 4: Hydrolysis of the bromo-pyridine to the final pyridinone product.

Materials:

  • 5-bromo-2-methylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Trifluoroacetic anhydride (TFAA)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • N-Oxide Formation: Dissolve 5-bromo-2-methylpyridine (1.0 eq) in DCM. Cool the solution in an ice bath and add m-CPBA (1.2 eq) portion-wise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction by washing with saturated NaHCO₃ solution, followed by water. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide.

  • Rearrangement to Acetate: To the crude N-oxide under an inert atmosphere (e.g., Argon), cautiously add trifluoroacetic anhydride (3.0 eq) at 0°C. Stir at room temperature for 30 minutes, then heat to reflux for 30-60 minutes. Cool the reaction to room temperature and quench by slowly adding saturated NaHCO₃ solution until effervescence ceases. Extract the product with DCM or EtOAc.

  • Hydrolysis to Alcohol: Combine the organic layers from the previous step and wash with brine. Dry over MgSO₄, filter, and concentrate. Dissolve the crude acetate intermediate in a mixture of methanol and water. Add an aqueous solution of NaOH (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitor by TLC). Neutralize the mixture with 1N HCl and extract with EtOAc. The combined organic layers are dried and concentrated to yield 5-bromo-2-(hydroxymethyl)pyridine, which can be purified by column chromatography.[7]

  • Final Hydrolysis to Pyridinone: The final conversion of the bromopyridine to the pyridinone can be achieved under aqueous hydrolysis conditions, often requiring elevated temperatures and pressures, sometimes with acid or base catalysis, or via metal-catalyzed methodologies. The specific conditions must be carefully optimized for this substrate.

Fragment Screening & Hit Validation: Finding the Foothold

Once synthesized and quality-controlled, this compound is incorporated into a fragment library for screening against a protein target of interest. Due to the typically weak binding affinities of fragments (μM to mM range), sensitive biophysical techniques are required for hit identification.

Workflow for Fragment Screening and Hit Validation

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Lead Optimization Screen Fragment Library Screen (e.g., DSF, SPR, NMR) Hits Initial Hits Screen->Hits High Concentration Ortho Orthogonal Biophysical Assay (e.g., ITC, NMR) Hits->Ortho Confirm Binding Struct Structural Biology (X-ray Crystallography, Cryo-EM) Ortho->Struct Determine Binding Mode SBDD Structure-Based Design (Fragment Growing/Linking) Struct->SBDD SAR SAR by Synthesis SBDD->SAR Lead Potent Lead Molecule SAR->Lead

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Key Screening Methodologies
  • Surface Plasmon Resonance (SPR): An effective primary screening tool that immobilizes the target protein and flows fragments over its surface, detecting binding events in real-time. It provides information on binding affinity (K D), and kinetics (k on /k off ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: "SAR by NMR" is a classic FBDD technique. Ligand-observe methods like Saturation Transfer Difference (STD) NMR can rapidly identify binders from a mixture of fragments. Protein-observe methods like ¹H-¹⁵N HSQC can map the binding site directly on the protein.

  • X-ray Crystallography: This is the gold standard for hit validation. Soaking crystals of the target protein in a high-concentration solution of the fragment hit can reveal the precise atomic interactions, binding pose, and importantly, the available vectors for chemical elaboration.[9]

  • Isothermal Titration Calorimetry (ITC): A rigorous validation technique that directly measures the heat released or absorbed during a binding event, providing a full thermodynamic profile of the interaction (K D , ΔH, and ΔS).

From Fragment to Lead: A Case Study in Pyridinone Optimization

While a publicly available drug discovery campaign starting explicitly from this compound is not documented, numerous examples utilizing the core pyridinone scaffold illustrate the pathway from a fragment hit to a potent lead. A notable example is the development of inhibitors for the histone methyltransferase DOT1L.[7]

In this campaign, a fragment screen identified a weak-binding hit. Through structure-guided optimization, medicinal chemists explored modifications to the core scaffold. One key insight was that introducing a pyridinone moiety could favorably position a hydrogen bond acceptor to interact with a key serine residue (Ser140) in an induced binding pocket.[7] This strategy of "fragment growing"—extending the fragment to engage with nearby amino acids—led to a dramatic increase in potency.

This exemplifies the role of the 5-(hydroxymethyl) group on our core fragment. It serves as a pre-installed, chemically tractable "handle" for such growth strategies.

Illustrative Optimization Strategy

Optimization_Strategy cluster_0 Fragment Growth cluster_1 Result Fragment This compound Initial Hit (mM Affinity) Binds in Pocket A Growth Grown Compound Ether Linkage Engages Pocket B Fragment:f0->Growth:f0 Synthetic Elaboration (e.g., Williamson Ether Synthesis) Lead Potent Lead High Affinity (nM) Binds Pockets A + B Growth:f1->Lead:f0 Increased Potency & Selectivity

Caption: Conceptual workflow for optimizing the this compound fragment.

The hydroxymethyl group can be readily converted into an ether, ester, amine, or other functional groups to probe the surrounding chemical space. This rational, structure-guided approach is far more efficient than the iterative optimization often required for larger, more complex hits from HTS campaigns.

Conclusion and Future Outlook

The this compound fragment is a powerful tool in the arsenal of the modern medicinal chemist. It combines the "privileged" nature of the pyridinone scaffold with a strategically placed functional handle that facilitates rapid and rational lead optimization. Its adherence to the "Rule of Three," favorable physicochemical properties, and synthetic accessibility make it an ideal starting point for FBDD campaigns against a wide range of biological targets, including kinases, proteases, and metalloenzymes.[4][10][11] As drug discovery continues to tackle increasingly complex and challenging targets, the intelligent application of well-designed, high-utility fragments like this compound will be indispensable for delivering the next generation of innovative therapeutics.

References

  • Scheufler, C., et al. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. (2022). Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2020). European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • RCSB PDB. (n.d.). 5HC Ligand Summary Page. Retrieved January 12, 2026, from [Link]

  • RCSB PDB. (n.d.). PY5 Ligand Summary Page. Retrieved January 12, 2026, from [Link]

  • RCSB PDB. (n.d.). JW5 Ligand Summary Page. Retrieved January 12, 2026, from [Link]

  • Cohen, S. M. (2017). A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes. Accounts of Chemical Research. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylpyridine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2. (2018). Journal of Medicinal Chemistry. Available at: [Link]

  • RCSB PDB. (n.d.). 5IU Ligand Summary Page. Retrieved January 12, 2026, from [Link]

  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-[(6-methyl-3-pyridinyl)hydroxymethyl]-2,4(1H,3H)-pyrimidinedione. Retrieved January 12, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. Available at: [Link]

  • Molecular Recognition of FDA-Approved Small Molecule Protein Kinase Drugs in Protein Kinases. (2022). Molecules. Available at: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). Molbank. Available at: [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules. Available at: [Link]

  • A bioinorganic approach to fragment-based drug discovery targeting metalloenzymes. (2017). Accounts of Chemical Research. Available at: [Link]

  • Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1. (2015). ACS Chemical Biology. Available at: [Link]

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A Technical Guide to the Theoretical and Computational Investigation of 5-(hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(hydroxymethyl)pyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry due to its structural relation to biologically active pyridinone derivatives.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of this molecule. By integrating principles of quantum chemistry with practical computational workflows, we aim to provide researchers and drug development professionals with a robust framework for in-silico analysis. This guide will delve into the critical aspect of tautomerism, a key determinant of the molecule's behavior, and explore its conformational landscape, spectroscopic signatures, and potential for biological activity through the lens of computational modeling.

Introduction: The Significance of this compound

Pyridinone scaffolds are integral to a wide array of pharmacologically active agents, exhibiting diverse biological activities including antitumor, antimicrobial, and anti-inflammatory effects.[1] The title compound, this compound, with its hydroxymethyl substituent, presents unique opportunities for hydrogen bonding and further functionalization, making it a valuable building block in drug design.[2][3] Understanding its intrinsic molecular properties is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics.

A pivotal characteristic of 2-pyridone systems is their existence in a tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms.[4][5] This equilibrium is sensitive to environmental factors such as solvent polarity and can significantly influence the molecule's chemical reactivity, hydrogen bonding capacity, and interaction with biological targets.[6] Computational chemistry provides a powerful toolkit to investigate this tautomerism and other molecular features with high precision.[7]

Theoretical and Computational Methodologies: A Validated Workflow

The accurate prediction of molecular properties hinges on the selection of appropriate computational methods. Density Functional Theory (DFT) has proven to be a reliable and efficient approach for studying pyridinone derivatives, offering a favorable balance between accuracy and computational cost.[7][8]

Step-by-Step Computational Protocol

This section outlines a self-validating protocol for the theoretical investigation of this compound.

Step 1: Molecular Structure Generation

  • Action: Generate the 3D structures of both the lactam and lactim tautomers of this compound.

  • Causality: An accurate initial 3D geometry is crucial for the subsequent optimization and energy calculations. Software like Avogadro or online tools can be used, followed by an initial geometry optimization using a computationally inexpensive method like molecular mechanics.

Step 2: Geometry Optimization

  • Action: Perform full geometry optimization for both tautomers using a DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311+G(d,p) basis set.[6][9]

  • Causality: This step locates the minimum energy conformation of each tautomer on the potential energy surface, providing accurate bond lengths, bond angles, and dihedral angles. The choice of a functional like B3LYP is based on its proven performance for organic molecules, and the basis set is selected to provide a good description of electron distribution, including polarization and diffuse functions.

Step 3: Vibrational Frequency Analysis

  • Action: Calculate the vibrational frequencies at the same level of theory used for geometry optimization.

  • Causality: The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Step 4: Thermochemical Analysis

  • Action: From the frequency calculations, obtain the zero-point vibrational energies (ZPVE), thermal energies, and Gibbs free energies.

  • Causality: These thermodynamic parameters are essential for accurately determining the relative stability of the tautomers and predicting the equilibrium constant of the tautomerization reaction.

Step 5: Electronic Properties and Reactivity Descriptors

  • Action: Calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

  • Causality: The HOMO and LUMO energies provide insights into the molecule's electron-donating and accepting abilities, respectively, and are crucial for understanding its reactivity.[10] The HOMO-LUMO gap is an indicator of chemical stability. The MEP map visually represents the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.

Step 6: Solvation Effects (Optional but Recommended)

  • Action: To model the behavior in a biological environment, repeat the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Causality: Solvents can significantly influence the tautomeric equilibrium and other molecular properties.[6] PCM provides a computationally efficient way to account for these effects.

G cluster_0 Computational Workflow cluster_1 Outputs A 1. Molecular Structure Generation B 2. Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) A->B Initial 3D coordinates C 3. Vibrational Frequency Analysis B->C Optimized geometry E 5. Electronic Property Calculation B->E Optimized geometry F 6. Solvation Modeling (PCM) B->F Gas-phase optimized geometry G Structural Parameters B->G D 4. Thermochemical Analysis C->D Vibrational frequencies H Spectroscopic Data (IR/Raman) C->H I Tautomer Stability D->I J Reactivity Descriptors (HOMO/LUMO, MEP) E->J K Solution-phase Properties F->K

Caption: A validated workflow for the computational analysis of this compound.

Structural and Spectroscopic Analysis

Tautomerism: A Decisive Factor

The tautomeric equilibrium between this compound (lactam) and 5-(hydroxymethyl)pyridin-2-ol (lactim) is a central aspect of its chemistry. Computational studies on the parent 2-pyridone molecule have shown that in the gas phase, the enol (lactim) form is slightly favored.[4] However, in polar solvents and the solid state, the pyridone (lactam) form predominates.[4] This shift is attributed to the larger dipole moment of the lactam tautomer, leading to stronger solute-solvent interactions.[6]

For this compound, the presence of the hydroxymethyl group can further influence this equilibrium through intramolecular hydrogen bonding.

Caption: Tautomeric equilibrium of this compound.

Conformational Analysis

The hydroxymethyl group introduces a degree of conformational flexibility. The orientation of the -CH₂OH group relative to the pyridine ring can be investigated by performing a potential energy surface scan around the C-C bond connecting the substituent to the ring. This analysis helps identify the most stable conformer(s) and their relative energies.

Spectroscopic Characterization

Theoretical vibrational spectra (IR and Raman) are invaluable for interpreting experimental data. Key vibrational modes to consider include:

  • O-H stretching: The position of this band can help distinguish between the lactam and lactim forms and indicate the presence of hydrogen bonding.

  • C=O stretching: A strong band in the IR spectrum is characteristic of the lactam tautomer.

  • C-N and C-C stretching: These vibrations provide information about the aromaticity of the ring.

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption (UV-Vis) spectrum, providing insights into the electronic transitions of the molecule.[7]

Reactivity and Stability

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key to understanding a molecule's reactivity.

  • HOMO: The distribution of the HOMO indicates the regions most susceptible to electrophilic attack.

  • LUMO: The distribution of the LUMO indicates the regions most susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: A larger energy gap generally implies higher kinetic stability and lower chemical reactivity.

Table 1: Hypothetical Calculated Electronic Properties (Illustrative)

PropertyLactam TautomerLactim Tautomer
HOMO Energy (eV)-6.5-6.2
LUMO Energy (eV)-1.2-1.5
HOMO-LUMO Gap (eV)5.34.7
Dipole Moment (Debye)4.52.1

Note: These values are illustrative and would need to be calculated for the specific molecule.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and are potential sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group in the lactam form is expected to be a region of high negative potential.

Potential Applications in Drug Development

The structural and electronic features of this compound suggest several potential applications in drug discovery:

  • Scaffold for Bioactive Molecules: Its ability to form hydrogen bonds and the potential for further functionalization at the hydroxymethyl group make it an attractive scaffold for designing molecules that can interact with specific biological targets.

  • Antioxidant Properties: The presence of a hydroxyl group, particularly in the lactim form, suggests potential radical scavenging activity, similar to other hydroxypyridine derivatives.[11]

  • Anticancer Potential: Pyridinone-containing compounds have shown promise as anticancer agents.[1] Computational studies can aid in the design of derivatives with enhanced activity.

Conclusion

Theoretical and computational studies provide a powerful and indispensable framework for understanding the multifaceted chemical nature of this compound. By employing robust methodologies like DFT, researchers can gain deep insights into its tautomeric preferences, conformational landscape, spectroscopic signatures, and reactivity. This knowledge is crucial for guiding synthetic efforts and for the rational design of novel drug candidates based on this versatile pyridinone scaffold. The in-silico approach, as outlined in this guide, serves as a cost-effective and efficient precursor to experimental investigation, accelerating the drug discovery and development process.

References

  • [Analysis of the structural and electronic properties of 1-(5-Hydroxymethyl - 4 –[ 5 – (5-oxo-5-piperidin-1-yl-penta- 1,3dienyl)-benzo[5][9]dioxol-2-yl] -tetrahydro-furan-2-yl)-5. ResearchGate.]([Link])

  • [Analysis of the structural and electronic properties of 1-(5-Hydroxymethyl - 4 -

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Unlocking the Therapeutic Potential of Pyridinones: A Guide to Novel Biological Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Pyridinone Scaffold as a Privileged Structure in Drug Discovery

Pyridinone-containing compounds represent a cornerstone of modern medicinal chemistry, celebrated for their versatile pharmacological activities that span antitumor, anti-inflammatory, antimicrobial, and cardiotonic effects.[1][2][3] The pyridinone core is considered a "privileged scaffold" due to its unique chemical properties. It can act as both a hydrogen bond donor and acceptor, allowing it to mimic peptide bonds and interact effectively with the hinge regions of kinases, a critical class of drug targets.[1][2][4] Furthermore, the scaffold's five derivable positions allow for fine-tuning of physicochemical properties like polarity and lipophilicity, enhancing target binding, cell permeability, and water solubility.[1][2]

The proven success of FDA-approved drugs such as the anticancer agent tazemetostat, the idiopathic pulmonary fibrosis treatment pirfenidone, and the anti-HIV drug doravirine underscores the therapeutic significance of this chemical class.[1][2] However, for many novel pyridinone-based compounds identified through phenotypic screens, the precise biological target—and thus the mechanism of action—remains unknown. Identifying these molecular targets is a monumental yet crucial task in drug discovery.[5] It is the essential first step to optimizing a compound's efficacy and safety profile, transforming a promising "hit" into a viable therapeutic candidate.[6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, field-proven strategies for discovering the novel biological targets of pyridinone-based compounds. We will move beyond mere protocols to explain the causality behind experimental choices, empowering you to design and execute robust, self-validating target identification campaigns.

Chapter 1: Strategic Framework for Target Identification

The journey from a bioactive compound to a validated target requires a multi-faceted approach. The modern target identification workflow integrates computational, chemical proteomic, and genetic strategies to build a compelling, evidence-based case for a specific molecular interaction. The selection of a strategy depends on available resources, the nature of the compound, and the biological question at hand.

An effective campaign often begins with broad, unbiased screening to generate initial hypotheses, followed by more focused methods to validate those primary hits.

G cluster_0 Phase 1: Hypothesis Generation (Unbiased Screening) cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Target Confirmation & Disease Link phenotypic_screen Phenotypic Screen Hit (e.g., Pyridinone Compound) comp_pred In Silico / Computational Prediction phenotypic_screen->comp_pred Identify Potential Targets chem_proteomics Chemical Proteomics (TPP, DARTS) phenotypic_screen->chem_proteomics Identify Potential Targets genetic_screens Genetic Screens (CRISPR, Y3H) phenotypic_screen->genetic_screens Identify Potential Targets putative_targets List of Putative Targets comp_pred->putative_targets chem_proteomics->putative_targets genetic_screens->putative_targets biochem_assay Biochemical & Biophysical Assays (e.g., SPR, ITC, Enzymatic Assays) putative_targets->biochem_assay Validate Direct Binding cellular_engagement Cellular Target Engagement (e.g., CETSA) putative_targets->cellular_engagement Validate Direct Binding genetic_validation Genetic Validation (Knockout/Knockdown) biochem_assay->genetic_validation Confirm Functional Role cellular_engagement->genetic_validation Confirm Functional Role animal_model In Vivo / Animal Models genetic_validation->animal_model Establish Therapeutic Relevance validated_target Validated Target animal_model->validated_target

Caption: Integrated workflow for pyridinone target identification.

Chapter 2: Computational Approaches for Hypothesis Generation

Before embarking on resource-intensive lab experiments, computational methods can provide an initial list of potential targets, streamlining the discovery process.[8][9] These in silico techniques leverage the known chemical properties of the pyridinone compound and vast biological databases to predict interactions.

  • Ligand-Based Methods : These approaches are founded on the principle that structurally similar molecules often have similar biological activities.[10] By comparing the pyridinone "hit" to databases of compounds with known targets (e.g., ChEMBL, DrugBank), algorithms can identify potential targets based on structural or pharmacophoric similarity.[10][11]

  • Structure-Based Methods (Reverse Docking) : If the 3D structure of the pyridinone is known, reverse docking can be employed. This technique computationally "docks" the small molecule into the binding sites of thousands of protein structures in databases like the Protein Data Bank (PDB).[10] The goal is to identify proteins to which the compound is predicted to bind with high affinity.[10][11]

  • Network Pharmacology : This approach constructs complex networks of protein-protein interactions and disease pathways.[8] By mapping the known effects of the pyridinone onto these networks, it's possible to identify critical "hub" proteins that are likely targets responsible for the observed phenotype.[8]

Expert Insight: Computational predictions are hypotheses, not proof. They are invaluable for prioritizing experimental efforts but must be validated by the wet-lab methods described below. The accuracy of these predictions is highly dependent on the quality of the input data and the algorithms used.[11]

Chapter 3: Label-Free Chemical Proteomics

The most powerful methods for unbiased target discovery involve identifying interactions in a native biological context, without chemically modifying the pyridinone compound.[5][12] Modification can alter the compound's activity or introduce artifacts. Label-free methods overcome this by measuring changes in protein physical properties upon ligand binding.

Thermal Proteome Profiling (TPP) and CETSA®

Principle of Causality: The Cellular Thermal Shift Assay (CETSA®) and its proteome-wide implementation, TPP, are based on a fundamental biophysical principle: the binding of a small molecule ligand stabilizes a protein's structure, making it more resistant to heat-induced denaturation.[13][14][15] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of remaining soluble protein, one can identify which proteins were stabilized by the pyridinone compound.[13]

G start Treat Cells/Lysate with Pyridinone vs. Vehicle heat Aliquot and Heat at Temperature Gradient start->heat lyse Lyse Cells (if treated intact) heat->lyse for intact cells centrifuge Centrifugation to Separate Soluble vs. Aggregated Proteins heat->centrifuge for lysate lyse->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant digest Protein Digestion (e.g., with Trypsin) supernatant->digest tmt Isobaric Labeling (TMT) for Multiplexing digest->tmt ms LC-MS/MS Analysis tmt->ms data Data Analysis: Plot Melting Curves ms->data result Identify Proteins with Increased Tm (Thermal Shift) data->result

Caption: The experimental workflow for Thermal Proteome Profiling (TPP).

Step-by-Step TPP Protocol:

  • Sample Preparation: Culture cells to the desired density. Treat one population with the pyridinone compound at a relevant concentration and a control population with a vehicle (e.g., DMSO).

  • Thermal Challenge: Aliquot the cell suspension or cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes). Include an unheated control.

  • Protein Extraction: Lyse the cells (if intact cells were used) to release proteins.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The stabilized, ligand-bound proteins will remain in the soluble fraction (supernatant).

  • Proteomic Analysis:

    • Collect the supernatant from each temperature point.

    • Digest the proteins into peptides using an enzyme like trypsin.

    • Label the peptides with isobaric tags (e.g., TMT) to allow for multiplexed quantitative analysis of all samples in a single mass spectrometry run.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Data Interpretation: For each identified protein, plot the relative abundance of soluble protein as a function of temperature. This generates a "melting curve." A shift in the melting temperature (Tm) to a higher value in the drug-treated sample compared to the control indicates direct target engagement.[15]

Drug Affinity Responsive Target Stability (DARTS)

Principle of Causality: DARTS operates on a similar principle to TPP but uses enzymatic digestion instead of heat as the denaturing challenge. The binding of a small molecule protects its target protein from degradation by proteases.[5][17][18] Non-target proteins are digested, while the stabilized target protein remains intact and can be identified by mass spectrometry.[5][12]

G start Prepare Cell Lysate treat Treat Lysate Aliquots with Pyridinone vs. Vehicle start->treat digest Limited Proteolysis (e.g., Pronase) treat->digest stop_digest Stop Digestion (e.g., with heat or inhibitors) digest->stop_digest separate Separate Proteins (SDS-PAGE) stop_digest->separate ms_prep Excise Bands / In-gel Digestion separate->ms_prep Compare Bands result Identify Proteins Enriched in Drug-Treated Lane separate->result Compare Bands ms LC-MS/MS Analysis ms_prep->ms ms->result Confirm Identity

Caption: The experimental workflow for Drug Affinity Responsive Target Stability (DARTS).

Step-by-Step DARTS Protocol:

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

  • Compound Incubation: Divide the lysate into treatment and control groups. Incubate one with the pyridinone compound and the other with a vehicle control.

  • Protease Digestion: Add a broad-spectrum protease (e.g., pronase or thermolysin) to both samples and incubate for a specific time. The key is to achieve limited proteolysis, where non-stabilized proteins are degraded but the overall lysate is not completely destroyed.

  • Analysis: Stop the digestion. The results can be analyzed in two ways:

    • Gel-Based: Run the samples on an SDS-PAGE gel. Target proteins will appear as more prominent bands in the drug-treated lane compared to the control lane. These bands can be excised and identified by mass spectrometry.[6]

    • Gel-Free: Digest the entire remaining protein mixture into peptides and analyze using quantitative LC-MS/MS to identify proteins that are more abundant in the drug-treated sample.[5]

Comparison of Label-Free Methods

FeatureThermal Proteome Profiling (TPP)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilization.[13]Ligand-induced protease resistance.[5][17]
Strengths Can be performed in intact, live cells, providing high physiological relevance.[13][14]Technically simpler setup; does not require specialized heating equipment.[12]
Limitations Some proteins may not have a classic sigmoidal melting curve.Optimization of protease concentration and digestion time is critical and can be tricky.
Best For Assessing target engagement in a cellular context; sensitive to subtle stability changes.A straightforward initial screening method; good for confirming hits from other techniques.[19]

Chapter 4: Genetic Approaches for Target Deconvolution

Genetic methods provide an orthogonal approach to chemical proteomics. Instead of looking for a direct physical interaction, these techniques identify genes that, when perturbed, alter a cell's sensitivity to the pyridinone compound.

CRISPR-Based Functional Genomic Screens

Principle of Causality: CRISPR screens (using CRISPRi for interference/knockdown or CRISPRa for activation) are powerful tools for identifying genes that are functionally related to a compound's mechanism of action.[20][21] The logic is as follows:

  • Resistance: If knocking down a gene makes a cell resistant to the pyridinone, that gene is likely the direct target or a critical downstream effector required for the drug's toxic effect.

  • Sensitivity: If knocking down a gene makes a cell more sensitive to the pyridinone, that gene may be part of a parallel pathway that confers resistance, or its loss may create a synthetic lethal interaction with the drug.[20]

Step-by-Step CRISPR Screen Protocol:

  • Library Transduction: Introduce a pooled library of guide RNAs (sgRNAs), each targeting a single gene for knockdown or activation, into a population of Cas9-expressing cells using lentivirus.[22]

  • Compound Treatment: Split the cell population into two groups. Treat one with the pyridinone compound at a concentration that causes partial cell death (e.g., LC50), and the other with a vehicle control.

  • Selection: Allow the cells to grow for several population doublings. Cells with genetic perturbations that confer resistance will become enriched in the drug-treated population, while those conferring sensitivity will be depleted.

  • Analysis: Isolate genomic DNA from both populations. Use next-generation sequencing (NGS) to quantify the abundance of each sgRNA.

  • Hit Identification: Compare the sgRNA counts between the drug-treated and control populations. Genes whose sgRNAs are significantly enriched or depleted are considered "hits."[20][23]

Yeast Three-Hybrid (Y3H) System

Principle of Causality: The Y3H system is a clever adaptation of the classic yeast two-hybrid method designed to detect small molecule-protein interactions directly.[24][25] It relies on the reconstitution of a functional transcription factor. The system has three components:

  • Hook: A fusion protein of a DNA-binding domain (DBD) and a known receptor (e.g., dihydrofolate reductase, DHFR).

  • Bait: A hybrid molecule consisting of the pyridinone compound covalently linked to a ligand for the hook's receptor (e.g., methotrexate, MTX).

  • Fish: A potential target protein from a cDNA library, fused to a transcriptional activation domain (AD).

When the pyridinone "bait" binds to its protein "fish," it brings the DBD and AD into close proximity, activating reporter gene expression and allowing the yeast cell to grow on selective media.[25][26]

Chapter 5: The Critical Step of Target Validation

Identifying a list of putative targets is a major milestone, but it is not the end of the journey. Rigorous validation is essential to confirm that a candidate is a bona fide target and is relevant to the disease pathology.[7][27]

Key Validation Strategies:

  • Orthogonal Biochemical/Biophysical Confirmation: Confirm the direct binding of the pyridinone to the purified candidate protein using methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a direct enzymatic assay if the target is an enzyme. This provides quantitative data on binding affinity (KD) and kinetics.

  • Cellular Target Engagement: Use a targeted CETSA experiment to confirm that the pyridinone compound engages and stabilizes the specific protein of interest inside intact cells.

  • Genetic Validation: Use targeted CRISPR knockout or siRNA/shRNA knockdown of the candidate gene. If the protein is the true target, its genetic removal should mimic the phenotypic effect of the drug or render the cells resistant to the drug.[27][28]

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of the parent pyridinone compound. A correlation between the analogs' binding affinity for the target protein and their activity in cell-based assays strongly supports the target's identity.

  • In Vivo Validation: Ultimately, the target must be validated in relevant animal models of the disease.[29] This involves demonstrating that modulating the target with the compound leads to a therapeutic benefit.[27][29]

Conclusion and Future Outlook

The discovery of novel biological targets for pyridinone-based compounds is an intricate but achievable process that sits at the heart of modern drug development. The privileged nature of the pyridinone scaffold ensures its continued relevance, while the expanding toolkit of target identification technologies promises to accelerate the translation of these compounds into next-generation therapeutics.[1][30]

References

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  • Lomenick, B., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. Available at: [Link]

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  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC, PubMed Central. Available at: [Link]

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  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). PNAS. Available at: [Link]

  • Terstappen, G. C., et al. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. Available at: [Link]

  • Hevler, J. F., et al. (2025). Thermal Proteome Profiling (TPP). Emergent Mind. Available at: [Link]

  • Sakharkar, M. K., et al. (2016). Computational approaches for drug target identification in pathogenic diseases. Taylor & Francis Online. Available at: [Link]

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  • Technical University of Munich. (n.d.). Thermal proteome profiling. Molecular Life Sciences. Available at: [Link]

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  • Wang, X., et al. (2015). Computational Approach for Drug Target Identification. Chemical Genomics. Available at: [Link]

  • Creative BioMart. (n.d.). Small Molecule Three-Hybrid (Y3H) Service for Drug Target Screening. Creative BioMart. Available at: [Link]

  • Al-Omair, M. A., et al. (2023). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Molecules. Available at: [Link]

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  • PTM Biolabs. (n.d.). Thermal Proteome Profiling (TPP) Service. PTM Biolabs. Available at: [Link]

  • Tabana, Y. M., et al. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Li, L., et al. (2021). Automation to Enable High-throughput Chemical Proteomics. PMC, PubMed Central. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • ResearchGate. (n.d.). Schematic overview of the chemical proteomic workflow. ResearchGate. Available at: [Link]

  • Cottier, S., et al. (2011). The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations. PMC, PubMed Central. Available at: [Link]

  • Selivankina, S. Y., et al. (2017). Using Yeast Hybrid System to Identify Proteins Binding to Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • Cottier, S., et al. (2011). The yeast three-hybrid system as an experimental platform to identify proteins interacting with small signaling molecules in plant cells: Potential and limitations. Frontiers in Plant Science. Available at: [Link]

  • Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Semantic Scholar. Available at: [Link]

  • Zhang, Z., & Pike, R. N. (2021). Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

  • Wang, P., et al. (2022). Using the yeast three-hybrid system for the identification of small molecule-protein interactions with the example of ethinylestradiol. PubMed. Available at: [Link]

  • Fati, A. D., et al. (2022). Computational/in silico methods in drug target and lead prediction. PMC, PubMed Central. Available at: [Link]

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Sources

Methodological & Application

Application Note: Strategic Incorporation of 5-(hydroxymethyl)pyridin-2(1H)-one in PROTAC® Linker Design for Enhanced Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[] A PROTAC molecule consists of three components: a "warhead" ligand for the POI, an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[3]

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the critical event that precedes POI ubiquitination and subsequent degradation.[1][4] While the warhead and anchor determine specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are crucial determinants of a PROTAC's overall success, profoundly influencing ternary complex stability, physicochemical properties, cell permeability, and pharmacokinetics (PK).[3][5] The field is rapidly moving beyond simple, flexible alkyl and polyethylene glycol (PEG) chains toward more sophisticated, rigid linkers that can improve drug-like properties and degradation efficiency.[3][6]

This guide focuses on the strategic use of 5-(hydroxymethyl)pyridin-2(1H)-one , a heterocyclic scaffold, as a component in rigid linker design to address key challenges in PROTAC development.

The PROTAC Mechanism of Action

The function of a PROTAC is a catalytic cycle initiated by the formation of a key ternary complex.

PROTAC_MOA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Induces Proximity Recycle PROTAC Recycling Ternary->Recycle PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycle->POI

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Case for Rigid Linkers: A Move Towards "Smart" Scaffolds

While flexible linkers like alkyl and PEG chains are synthetically tractable, they often contribute to poor pharmacokinetic properties, such as high numbers of rotatable bonds and metabolic instability.[7] Rigid linkers, incorporating motifs like piperazines, alkynes, or heterocyclic scaffolds, offer several advantages:

  • Conformational Pre-organization: Rigid linkers can reduce the entropic penalty of forming the ternary complex by constraining the PROTAC into a bioactive conformation.[7] This can lead to more stable and productive ternary complexes.

  • Improved Physicochemical Properties: Incorporating rigid, polar heterocyclic scaffolds can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, addressing common challenges in developing orally bioavailable PROTACs.[3][8]

  • Enhanced Selectivity: The defined geometry of a rigid linker can disfavor the formation of off-target ternary complexes, thereby improving the selectivity of the PROTAC.[7]

However, the primary challenge with rigid linkers is their synthetic complexity and the risk that a lack of flexibility may prevent the formation of a productive ternary complex altogether.[7][9] Therefore, the choice of a rigidifying element must be deliberate and strategic.

Focus: this compound as a Linker Element

The pyridinone scaffold is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs and known for its favorable biological and physicochemical properties.[10][11][12] The specific isomer, This compound , presents a compelling case for its use as a PROTAC linker building block.

Key Attributes and Advantages
  • Balanced Rigidity and Polarity: The pyridinone ring introduces a planar, rigid element into the linker, which helps to pre-organize the molecule.[] Simultaneously, the amide and hydroxyl functionalities provide hydrogen bond donors and acceptors, increasing polarity and potentially improving solubility.[10]

  • Dual Synthetic Handles: The molecule possesses two distinct, orthogonally-addressable functional groups: the secondary amine of the pyridinone ring and the primary hydroxyl group. This allows for controlled, stepwise synthetic elaboration in two different directions, a crucial feature for modular PROTAC assembly.

  • Improved Pharmacokinetics: The incorporation of nitrogen heterocycles into linkers has been shown to improve aqueous solubility and metabolic stability.[3][8] The pyridinone core is metabolically stable and can shield adjacent parts of the linker from enzymatic degradation.[14]

  • Vectorial Control: The defined geometry of the pyridinone ring provides predictable exit vectors from its points of attachment, offering greater control over the spatial orientation of the warhead and E3 ligase ligand.

Physicochemical Properties

A summary of the key computed properties of the core scaffold is presented below.

PropertyValueSource
Molecular Formula C₆H₇NO₂[15]
Molecular Weight 125.13 g/mol [15]
XLogP3 -1.1[15][16]
Hydrogen Bond Donors 2[16]
Hydrogen Bond Acceptors 2[16]
TPSA 49.3 Ų[15][16]
Rotatable Bond Count 1[16]

Application Protocols: Synthesis and Incorporation

This section provides a detailed, step-by-step methodology for incorporating this compound into a PROTAC. The overall strategy involves functionalizing the pyridinone scaffold to create a bifunctional linker, which is then coupled sequentially to the E3 ligase ligand and the POI warhead.

For this example, we will construct a PROTAC targeting a hypothetical protein kinase (PK) using a known warhead and recruiting the Cereblon (CRBN) E3 ligase with a pomalidomide-based ligand.[17]

Synthetic Workflow Overview

The workflow is designed for modularity, allowing for variations in linker length and attachment chemistry.

Synthesis_Workflow Start 5-(hydroxymethyl) pyridin-2(1H)-one Step1 Step 1: N-Alkylation (Attach Linker Arm 1) Start->Step1 Intermediate1 Intermediate A (N-functionalized) Step1->Intermediate1 Step2 Step 2: O-Functionalization (Activate Hydroxyl) Intermediate1->Step2 Intermediate2 Intermediate B (Bifunctional Linker) Step2->Intermediate2 Step3 Step 3: First Coupling (Amide Bond Formation) Intermediate2->Step3 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-NH2) E3_Ligand->Step3 Intermediate3 Intermediate C (E3-Linker) Step3->Intermediate3 Step4 Step 4: Second Coupling (Final PROTAC Assembly) Intermediate3->Step4 Warhead POI Warhead (e.g., Kinase-COOH) Warhead->Step4 Final Final PROTAC Molecule Step4->Final Purify Purification & Characterization Final->Purify

Figure 2: Modular synthetic workflow for a pyridinone-based PROTAC.

Protocol 1: Synthesis of Bifunctional Pyridinone-Linker Intermediate

This protocol describes the N-alkylation of the pyridinone followed by functionalization of the hydroxyl group to create a versatile linker intermediate ready for coupling.

Materials:

  • This compound

  • tert-butyl (2-bromoethyl)carbamate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Trifluoroacetic acid (TFA)

  • Standard glassware for organic synthesis, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • N-Alkylation with Boc-protected Linker Arm:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours under an inert atmosphere.

    • Rationale: N-alkylation of the pyridinone occurs under basic conditions. Using a Boc-protected amine prevents side reactions and provides a handle for later deprotection.

    • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography (Silica, Hexanes:Ethyl Acetate gradient) to yield Intermediate A .

  • Activation of the Hydroxyl Group:

    • Dissolve Intermediate A (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add TEA (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

    • Rationale: The primary hydroxyl is converted to a mesylate, a good leaving group, preparing it for nucleophilic substitution.

    • Work-up: Quench the reaction with saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate, which is used immediately in the next step.

  • Azide Installation:

    • Dissolve the crude mesylate from the previous step in DMF.

    • Add NaN₃ (3.0 eq) and heat the mixture to 80 °C for 4 hours.

    • Rationale: An Sₙ2 reaction displaces the mesylate with an azide. The azide is a stable functional group that can be used in "click chemistry" or reduced to an amine for amide coupling.[3]

    • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash, dry, and concentrate. Purify by column chromatography to yield the azido-Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified azido-Boc intermediate in DCM.

    • Add TFA (10 eq) and stir at room temperature for 2 hours.

    • Rationale: The acid-labile Boc group is removed to reveal a primary amine, which will be used for the first coupling reaction.

    • Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene to remove residual TFA. The resulting TFA salt of the amine (Intermediate B ) is typically used without further purification.

Protocol 2: Stepwise Assembly of the Final PROTAC

This protocol uses standard amide coupling conditions to attach the E3 ligase ligand and the POI warhead to the bifunctional linker.

Materials:

  • Intermediate B (from Protocol 1)

  • Pomalidomide-linker-COOH (a pre-synthesized CRBN ligand with a carboxylic acid handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[18][19]

  • N,N-Diisopropylethylamine (DIPEA)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF) and Water

  • POI Warhead with a carboxylic acid handle (Warhead-COOH)

  • Preparative HPLC for purification

Procedure:

  • First Coupling: Attaching the E3 Ligase Ligand:

    • To a solution of Pomalidomide-linker-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).[19][20]

    • Stir for 5 minutes to pre-activate the carboxylic acid.

    • Add a solution of Intermediate B (1.0 eq) in DMF.

    • Stir at room temperature for 4-6 hours.

    • Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and leads to high yields in amide bond formation, which is a cornerstone of PROTAC synthesis.[18]

    • Work-up & Purification: Dilute with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃, and brine. Dry and concentrate. Purify by column chromatography to yield the azido-PROTAC precursor (Intermediate C ).

  • Staudinger Reduction of the Azide:

    • Dissolve Intermediate C (1.0 eq) in a THF:Water (9:1) mixture.

    • Add PPh₃ (1.5 eq) and stir at 50 °C for 3 hours.

    • Rationale: The Staudinger reaction is a mild and effective method to reduce an azide to a primary amine without affecting other functional groups in the molecule.

    • Work-up: Concentrate the mixture in vacuo and purify by column chromatography to yield the amino-PROTAC precursor.

  • Second Coupling: Attaching the POI Warhead:

    • Repeat the HATU coupling procedure from Step 1, using the amino-PROTAC precursor (1.0 eq) and the Warhead-COOH (1.0 eq).

    • Stir at room temperature for 4-6 hours until LC-MS analysis indicates completion of the reaction.

  • Final Purification:

    • Purify the crude final product using reverse-phase preparative HPLC (C18 column, Water:Acetonitrile gradient with 0.1% TFA or Formic Acid).

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Characterization and Validation

A self-validating protocol requires rigorous characterization at each step and final validation of the product's biological activity.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of all intermediates and the final PROTAC.[17][21]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass and elemental composition of the final PROTAC.[21] Tandem MS (MS/MS) can further help in structural elucidation by analyzing fragmentation patterns.[21]

Purity Analysis
  • Analytical HPLC: Assess the purity of the final compound. A purity of >95% is typically required for cellular assays.

Biological Validation
  • Ternary Complex Formation Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or FRET-based assays to confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ternary complex.[1][6][22]

  • Western Blotting: Treat relevant cell lines with the PROTAC at various concentrations and time points. Perform Western blotting to quantify the reduction in the levels of the target protein, which is the ultimate proof of degradation.

  • DC₅₀/Dₘₐₓ Determination: Perform dose-response experiments to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level) of the PROTAC.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in N-alkylation Insufficiently strong base; Poor quality of DMF (not anhydrous).Use a stronger base like NaH. Ensure all solvents and reagents are strictly anhydrous.
Incomplete amide coupling Inefficient activation of carboxylic acid; Steric hindrance.Switch to a more powerful coupling reagent like COMU.[23] Increase reaction time or temperature moderately (e.g., to 40 °C).
Final PROTAC is insoluble High lipophilicity of the overall molecule.The pyridinone core helps, but if insolubility persists, consider synthesizing an analog with a more polar linker arm (e.g., a short PEG chain) attached to the pyridinone.
No protein degradation observed Incorrect linker length/geometry; Unstable ternary complex; Poor cell permeability.Synthesize a small library of analogs by varying the linker arms attached to the pyridinone. Evaluate cell permeability using a PAMPA assay.[8]

Conclusion

The strategic design of the linker is a critical and complex aspect of developing effective PROTACs. Moving beyond simple flexible chains to incorporate rigid, functional scaffolds is a key strategy for improving the drug-like properties of these large molecules. This compound offers an excellent platform for this purpose, providing a balance of rigidity, polarity, and versatile synthetic handles. The protocols outlined in this guide provide a robust framework for the rational incorporation of this valuable heterocyclic moiety into next-generation PROTACs, enabling researchers to systematically explore the chemical space and optimize degraders with enhanced potency, selectivity, and pharmacokinetic profiles.

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  • MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Retrieved from [Link]

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protocol for incorporating 5-(hydroxymethyl)pyridin-2(1H)-one into peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Incorporation of 5-(hydroxymethyl)pyridin-2(1H)-one into Peptides

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in drug discovery and chemical biology, enabling the creation of peptidomimetics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive protocol for the incorporation of this compound, a unique heterocyclic building block, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Pyridinone scaffolds are of significant interest in medicinal chemistry as they can act as peptide bond isosteres, hydrogen bond donors and acceptors, and bioisosteres for various aromatic rings, potentially enhancing interaction with biological targets.[3][4][5] We detail the strategic considerations for synthesis, including protecting group strategy and coupling conditions, and provide a step-by-step workflow from the preparation of the protected building block to the final characterization of the modified peptide.

Introduction: The Rationale for Pyridinone-Containing Peptides

The 20 proteinogenic amino acids offer a remarkable but finite chemical space for peptide-based therapeutics. Expanding this repertoire with ncAAs allows for the rational design of peptides with superior properties.[6] The this compound moiety is a particularly compelling building block. Its pyridinone core can mimic a peptide bond, introduce conformational constraints, and participate in unique hydrogen bonding patterns, which can be crucial for target affinity and specificity.[3] Furthermore, the hydroxymethyl group provides a handle for further functionalization or can be used to probe interactions within a binding pocket. The incorporation of such structures has been shown to yield molecules with a broad spectrum of pharmacological activities, including antitumor and anti-inflammatory effects.[3][7]

This document serves as a technical guide for researchers aiming to leverage these advantages by providing a robust and validated protocol for incorporating this ncAA into synthetic peptides.

Foundational Chemistry: this compound

A thorough understanding of the building block's properties is paramount for successful incorporation.

Chemical Structure and Tautomerism:

This compound (CAS 109205-68-7) exists in tautomeric equilibrium with 5-(hydroxymethyl)pyridin-2-ol. The pyridinone form is generally predominant.[5][8] This equilibrium influences the reactivity of the ring system, particularly the nucleophilicity of the ring nitrogen and the acidity of the hydroxyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₇NO₂[8][9]
Molecular Weight125.13 g/mol [8][10]
AppearanceLight yellow to yellow solid[11]
Topological Polar Surface Area49.3 Ų[8][12]
XLogP3-1.1[8][12]
Hydrogen Bond Donors2[12]
Hydrogen Bond Acceptors2[12]

The key challenge for peptide synthesis lies in managing the three reactive functional groups: the α-amino group (once derivatized as an amino acid analogue), the ring nitrogen/hydroxyl, and the exocyclic hydroxymethyl group.[13][14]

Strategic Planning: The "Why" Behind the Protocol

A successful synthesis is predicated on a sound strategy. Here, we outline the critical choices and their justifications.

The Synthetic Approach: Solid-Phase Peptide Synthesis (SPPS)

For custom peptide synthesis, especially for screening and research purposes, SPPS is the method of choice over traditional solution-phase synthesis.[15][16]

  • Causality: SPPS simplifies the entire process by anchoring the growing peptide chain to an insoluble resin.[17][18] This allows for the use of excess reagents to drive reactions to completion, with purification at each step reduced to a simple filtration and washing process. This dramatically improves efficiency and enables automation.[15][19] We will employ the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which utilizes a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups.[1][15]

Orthogonal Protecting Group Strategy

To ensure the specific, stepwise formation of peptide bonds, a precise and orthogonal protecting group scheme is essential.[13]

  • α-Amino Group: The standard acid-labile Boc group or, more commonly, the base-labile Fmoc group is used.[16][20] We select Fmoc for its mild deprotection conditions (typically piperidine in DMF), which preserves the acid-labile side-chain protecting groups until the final cleavage step.[15]

  • Hydroxymethyl Side Chain: The primary alcohol on the side chain is nucleophilic and must be protected to prevent side reactions, such as O-acylation, during coupling steps. The protecting group must be stable to the basic conditions of Fmoc removal but easily cleaved at the end of the synthesis. A tert-butyl (tBu) or Trityl (Trt) group is ideal, as both are removed by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin.[20]

  • Pyridinone Ring: The pyridinone ring itself generally does not require protection. The amide nitrogen is non-nucleophilic, and the tautomeric hydroxyl is weakly acidic, posing a low risk of side reactions under standard coupling conditions.

G cluster_0 Protecting Group Scheme cluster_1 Deprotection Condition A Peptide Backbone (α-Amino) D Base (e.g., Piperidine) A->D Fmoc Group Removal (Stepwise) B Pyridinone Side Chain (Hydroxymethyl) E Strong Acid (e.g., TFA) B->E tBu/Trt Group Removal (Final Cleavage) C Standard Side Chains (e.g., Lys, Asp, Ser) C->E tBu, Boc, Trt Removal (Final Cleavage)

Figure 1: Orthogonal protecting group strategy for SPPS.

Coupling Reagent Selection

The pyridinone moiety may introduce steric hindrance, potentially slowing the coupling reaction. Therefore, the choice of coupling reagent is critical for achieving high yields.

  • Causality: Standard carbodiimide reagents like DIC, while effective, can be slow for hindered couplings.[21] Aminium/uronium or phosphonium salt-based reagents are preferred as they generate highly reactive activated esters in situ.[22][23] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice. It reacts with the protected amino acid to form a highly reactive OAt-ester; the nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction and reducing racemization, making it highly effective for sterically hindered amino acids.[22][23] An alternative, COMU, offers similar efficiency with improved safety and solubility profiles.[21]

Table 2: Comparison of Selected Coupling Reagents

ReagentActivator TypeKey AdvantageBest For
DIC/OxymaCarbodiimideCost-effective, low racemizationStandard couplings
HBTUAminium SaltEfficient, good solubilityRoutine automated synthesis
HATU Aminium SaltHighly reactive, low racemization Difficult/hindered couplings
PyBOPPhosphonium SaltHigh reactivity, avoids guanidinylationManual synthesis, hindered couplings
COMUAminium SaltHATU-level reactivity, safer byproductsAutomated and microwave SPPS

Data synthesized from multiple sources.[21][22][23]

Experimental Protocols

This section provides a detailed, step-by-step methodology.

Part A: Preparation of the Protected Building Block

The first step is to synthesize the Fmoc-protected amino acid analogue with a protected side chain. A plausible route involves creating an amino acid scaffold from the pyridinone core. For this protocol, we will assume the target building block is N-α-Fmoc-3-amino-3-(5-(O-tert-butyl-hydroxymethyl)-2(1H)-pyridone)propanoic acid . The synthesis of this specific building block is a multi-step organic synthesis project that is beyond the scope of this application note, but it would typically involve standard transformations to introduce the amino and carboxylic acid functionalities while protecting the side-chain hydroxyl.

Part B: Solid-Phase Peptide Synthesis Workflow

This protocol assumes a standard 0.1 mmol synthesis scale using a manual SPPS vessel. All steps are performed at room temperature unless specified.

G A 1. Resin Swelling B 2. First Amino Acid Coupling A->B C 3. Capping (Optional) B->C D Start Synthesis Cycle C->D E 4. Fmoc Deprotection D->E F 5. Amino Acid Activation & Coupling E->F G Is coupling to Pyridinone Derivative? F->G H Standard Coupling Protocol G->H No I Extended Coupling Protocol G->I Yes J 6. Coupling Check (e.g., Kaiser Test) H->J I->J K Repeat Cycle? J->K K->E Yes L End Synthesis Cycle K->L No M 7. Final Deprotection L->M N 8. Cleavage & Precipitation M->N O 9. Purification & Analysis N->O

Figure 2: Fmoc-SPPS workflow for incorporating the modified residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin for C-terminal amides).[18]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM).

  • Piperidine.

  • N,N'-Diisopropylethylamine (DIPEA).

  • HATU and other coupling reagents.

  • Fmoc-protected amino acids and the custom pyridinone building block.

  • Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water.

  • Diethyl ether.

Procedure:

  • Resin Preparation:

    • Place the resin (e.g., Rink Amide, 0.1 mmol) in a fritted synthesis vessel.

    • Swell the resin in DMF for 30 minutes, then wash with DMF (3x).[1][18]

  • Initial Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.[1]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Standard Amino Acid Coupling (Repeat for each standard AA):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated solution to the resin and agitate for 1-2 hours.[15]

    • Drain and wash with DMF (3x).

    • Perform a Kaiser test. If positive (blue beads), recouple. If negative (yellow/clear beads), proceed to the next deprotection step.

  • Incorporation of the this compound Building Block:

    • Rationale: Due to potential steric hindrance, we will use higher equivalents and a longer coupling time to ensure the reaction goes to completion.

    • In a separate vial, dissolve the protected pyridinone building block (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in a minimal amount of DMF.

    • Pre-activate for 5 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate for 4-6 hours . A longer coupling time is a critical modification for this potentially difficult step.

    • Drain and wash with DMF (3x).

    • Perform a Kaiser test. If the test is positive, perform a second coupling under the same conditions for another 4 hours.

  • Final Steps:

    • After the final amino acid is coupled, perform a final Fmoc deprotection as in step 2.

    • Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.

Part C: Cleavage and Global Deprotection
  • Rationale: A strong acid cocktail is required to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (tBu, Trt, Boc), including the tBu group on the pyridinone's hydroxymethyl side chain.[15] Scavengers like TIS and water are essential to trap reactive carbocations generated during deprotection, preventing side reactions.[19]

  • Procedure:

    • Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.[15]

    • Add the cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Agitate gently at room temperature for 2-3 hours.[15]

    • Filter the solution to separate the resin, collecting the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Characterization and Quality Control

The crude peptide must be purified and its identity confirmed.

  • Purification: Use reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis:

    • Analytical RP-HPLC: To assess the purity of the collected fractions.

    • Mass Spectrometry (LC-MS): To confirm the molecular weight of the final peptide, verifying the successful incorporation of the this compound residue.[24][25]

Troubleshooting

Table 3: Common Problems and Solutions in Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete coupling of pyridinone residue (positive Kaiser test)Steric hindrance; insufficient activation time or coupling duration; peptide aggregation.Double couple for an extended time (4-6 hours); switch to a more potent coupling reagent like COMU; perform coupling at a slightly elevated temperature (e.g., 40°C).
Low final yieldIncomplete couplings throughout the synthesis; premature chain termination.Use a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines; ensure all reagents are fresh and anhydrous.
Deletion of the pyridinone residue in MSComplete failure of the pyridinone coupling step.Re-synthesize, focusing on the pyridinone coupling protocol. Ensure the building block is pure and fully solubilized before activation.
Extra mass peaks in MSSide reactions during cleavage; incomplete deprotection of side chains.Ensure adequate scavengers (TIS, water) are in the cleavage cocktail; extend cleavage time to 4 hours; re-cleave the peptide if necessary.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the successful incorporation of this compound into peptide chains via Fmoc-SPPS. By understanding the unique chemical nature of this building block and making rational adjustments to protecting group strategy, coupling conditions, and cleavage protocols, researchers can reliably synthesize these novel peptidomimetics. The ability to introduce the pyridinone scaffold opens up new avenues for designing peptides with enhanced therapeutic potential, making this a valuable technique for professionals in drug discovery and chemical biology.

References

  • The Sanderson Group, Durham University. The synthesis of peptides and proteins containing non-natural amino acids. Available at: [Link]

  • Ferreira, I., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. Available at: [Link]

  • GenScript. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

  • Wang, L., et al. (2020). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. PMC - NIH. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Available at: [Link]

  • Katritzky, A. R., et al. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • NIH. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Available at: [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • G. A. M. Giessel, et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Wontide. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • ChemBK. 5-(hydroxymethyl) pyridin-2(1H)-one. Available at: [Link]

  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • B. Dorner, et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • PubMed. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Available at: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]

  • ResearchGate. (2021). Pyridones in drug discovery: Recent advances. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • V. A. de la Torre, B. G., & Albericio, F. (2019). Protecting Groups in Peptide Synthesis. PubMed - NIH. Available at: [Link]

  • Wontide. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • PubChem. 5-hydroxy-2(1H)-pyridinone. Available at: [Link]

  • Springer Nature Experiments. (2019). Protecting Groups in Peptide Synthesis. Available at: [Link]

  • ResearchGate. (2020). Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. Available at: [Link]

  • Semantic Scholar. (2015). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. Available at: [Link]

  • Bodanszky, M. Chemistry of peptide synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Available at: [Link]

  • Slideshare. (2024). Solution phase peptide synthesis. Available at: [Link]

  • NIH. Characterization of peptide O∙∙∙HN hydrogen bonds via 1H-detected 15N/17O solid-state NMR spectroscopy. Available at: [Link]

  • Tristão, J. C., et al. (2021). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2022). Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy. Available at: [Link]

  • mediaTUM. (2021). Molecular characterization of sequence-driven peptide glycation. Available at: [Link]

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Application Note: High-Throughput Screening of 5-(Hydroxymethyl)pyridin-2(1H)-one Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridinone Scaffolds

The pyridinone structural motif is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Specifically, derivatives of 5-(hydroxymethyl)pyridin-2(1H)-one have garnered significant interest within the oncology drug discovery community. These compounds have been shown to exhibit potent antiproliferative effects against a variety of human cancer cell lines, often acting through mechanisms such as the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4] The versatility of the pyridinone core allows for extensive chemical modification, enabling the creation of large, diverse compound libraries. This chemical tractability, combined with compelling biological activity, makes this class of compounds an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying novel anticancer agents.[1][5]

High-throughput screening is a cornerstone of modern drug discovery, utilizing automation, robotics, and sensitive detection methods to rapidly evaluate tens of thousands of chemical entities for their effect on a specific biological target or pathway.[6][7][8] Cell-based HTS assays, in particular, provide a more physiologically relevant context compared to biochemical assays, offering early insights into a compound's cellular permeability, cytotoxicity, and mechanism of action.[9][10]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screen to identify and characterize this compound derivatives with promising anticancer activity. We will detail the principles, provide step-by-step protocols for robust cell viability assays, and outline the necessary data analysis to ensure the identification of credible "hit" compounds for further preclinical development.

Principle of the Screening Strategy

The primary goal of this HTS campaign is to identify compounds that reduce cancer cell viability. The core of our strategy is a cell-based assay that quantifies the number of metabolically active, viable cells after a defined incubation period with the test compounds. A reduction in cell viability is indicative of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects, both of which are desirable attributes for a potential anticancer drug.

We will describe two industry-standard, robust, and HTS-compatible cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. The choice between these assays often depends on the available instrumentation (spectrophotometer vs. luminometer), desired sensitivity, and specific characteristics of the cell lines and compound library being tested.

The overall workflow is designed to be efficient and reproducible, moving from a primary screen of a large compound library at a single concentration to more detailed dose-response analysis of initial "hits" to determine their potency.

Experimental Design & Workflow

A successful HTS campaign relies on a meticulously planned workflow. The process begins with the preparation of cells and the compound library, followed by the screening assay itself, and concludes with rigorous data analysis to identify and validate hits.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Data Analysis & Hit Confirmation Cell_Culture Cell Line Culture & Expansion Assay_Plates Seed Cells into 384-well Plates Cell_Culture->Assay_Plates Compound_Prep Compound Library (Pyridinone Derivatives) Preparation & Plating Add_Compounds Add Compounds, Controls (DMSO, Staurosporine) Assay_Plates->Add_Compounds Incubation Incubate (e.g., 72 hours) Add_Compounds->Incubation Add_Reagent Add Viability Reagent (e.g., CellTiter-Glo®) Incubation->Add_Reagent Read_Plate Measure Signal (Luminescence) Add_Reagent->Read_Plate Data_QC Data Normalization & Quality Control (Z'-factor) Read_Plate->Data_QC Hit_ID Primary Hit Identification (% Inhibition) Data_QC->Hit_ID Dose_Response Dose-Response Assay of Hits Hit_ID->Dose_Response IC50_Calc IC50 Determination Dose_Response->IC50_Calc Lead_Compounds Lead_Compounds IC50_Calc->Lead_Compounds Validated Leads

Caption: High-throughput screening workflow for anticancer drug discovery.

Materials and Equipment

Cell Lines

A panel of human cancer cell lines is recommended to identify compounds with broad activity or tumor-specific selectivity. Suggested cell lines include:

  • A549: Lung Carcinoma

  • MCF-7: Breast Adenocarcinoma

  • HCT116: Colon Carcinoma

  • PC-3: Prostate Adenocarcinoma

  • HepG2: Hepatocellular Carcinoma[4]

Rationale: Using a panel of cell lines from diverse tissue origins provides a more comprehensive understanding of a compound's activity spectrum and helps to de-prioritize compounds that are universally cytotoxic in a non-specific manner.[11]

Reagents & Consumables
  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • This compound derivative library dissolved in DMSO

  • Positive Control (e.g., Staurosporine or Doxorubicin)

  • Assay Plates: 384-well, solid white, flat-bottom, sterile, tissue-culture treated plates (for luminescence) or clear plates (for absorbance).

  • Reagent Reservoirs

Assay Kits (Choose one)
  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega): Measures ATP levels as an indicator of metabolic activity. This is a homogeneous "add-mix-measure" assay ideal for HTS.[12][13]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay where mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan product.[14][15][16]

Equipment
  • Humidified CO2 incubator (37°C, 5% CO2)

  • Biosafety cabinet (Class II)

  • Automated liquid handler or multichannel pipettes

  • Plate reader with luminescence detection (for CellTiter-Glo®) or absorbance detection at 570-590 nm (for MTT).[14]

  • Plate shaker/orbital mixer

  • Centrifuge

Detailed Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is optimized for a 384-well plate format, which is standard for HTS to conserve reagents and compounds.[17][18]

1. Cell Seeding: a. Culture selected cancer cell lines to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. c. Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count. d. Dilute the cell suspension to the predetermined optimal seeding density (e.g., 1,000-5,000 cells/well) in a final volume of 40 µL per well. e. Using an automated dispenser or multichannel pipette, seed 40 µL of the cell suspension into each well of the 384-well plates. f. Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

2. Compound Addition: a. Prepare compound plates by diluting the this compound stock solutions to an intermediate concentration. For a primary screen, a final concentration of 10 µM is typical. b. In each 384-well assay plate, designate columns for controls:

  • Negative Control: Wells receiving only DMSO vehicle (final concentration 0.1-0.5%). This represents 100% cell viability.
  • Positive Control: Wells receiving a known cytotoxic agent (e.g., Staurosporine at a final concentration of 1 µM). This represents 0% cell viability. c. Using a liquid handler, transfer a small volume (e.g., 100 nL) of the compounds and controls from the source plates to the assay plates. d. Incubate the assay plates for 72 hours at 37°C, 5% CO2. The incubation time should be consistent across all experiments.[11]

3. Assay Procedure: a. Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. This is critical for consistent enzyme kinetics.[18][19] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 40 µL of reagent for 40 µL of medium).[19] d. Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[17] e. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[17] f. Record the luminescence using a plate reader. An integration time of 0.25–1 second per well is generally sufficient.[18]

Protocol 2: MTT Colorimetric Cell Viability Assay

1. Cell Seeding and Compound Addition: a. Follow steps 1 and 2 from the CellTiter-Glo® protocol. Use clear 96- or 384-well plates.

2. Assay Procedure: a. After the 72-hour compound incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15][20] b. Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate (formazan) is visible.[15] c. Carefully aspirate the medium without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] e. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] f. Measure the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.[14]

Data Analysis and Interpretation

Assay Quality Control: The Z'-Factor

Before analyzing compound activity, it is imperative to validate the quality of the HTS assay. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, indicating the robustness and reliability of the assay.[21][22]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pos) and negative (neg) controls:

Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )

  • Z' > 0.5: An excellent assay, suitable for HTS.[21][23]

  • 0 < Z' ≤ 0.5: A marginal assay; optimization may be required.[21]

  • Z' < 0: The assay is not suitable for screening.[21]

A Z'-factor should be calculated for every screening plate to ensure data quality.[24][25]

Primary Screen Analysis: Percent Inhibition

For the primary screen, the activity of each compound is typically expressed as percent inhibition relative to the controls.

% Inhibition = 100 * ( (μ_neg - Signal_compound) / (μ_neg - μ_pos) )

A "hit" is defined as a compound that exceeds a certain inhibition threshold, for example, >50% inhibition or greater than 3 standard deviations from the mean of the negative controls.

Dose-Response and IC50 Determination

"Hits" identified in the primary screen must be confirmed and characterized further. This is achieved by performing a dose-response assay where the compound is tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution).

The resulting data are used to generate a dose-response curve by plotting percent inhibition against the log of the compound concentration. The potency of the compound is quantified by its IC50 value (the half-maximal inhibitory concentration).[26][27] This value represents the concentration of the drug required to inhibit cell viability by 50%.[11][28][29] The IC50 is determined by fitting the data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism or R.[11] A lower IC50 value indicates higher potency.[26]

IC50_Curve cluster_0 Dose-Response Curve start p1 start->p1 p2 p1->p2 p3 p2->p3 IC50_point p3->IC50_point IC50_point->IC50_point p4 IC50_point->p4 IC50_x_marker IC50 IC50_point->IC50_x_marker p5 p4->p5 p6 p5->p6 end p6->end X_axis Log[Compound Concentration] Y_axis % Viability IC50_y_marker 50% IC50_y_marker->IC50_point

Caption: A sigmoidal dose-response curve used for IC50 determination.

Data Presentation

Validated hits should be summarized in a clear, tabular format for easy comparison of their potency across different cell lines.

Compound IDA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)PC-3 IC50 (µM)HepG2 IC50 (µM)
PD-001 1.2 ± 0.22.5 ± 0.40.8 ± 0.15.1 ± 0.71.5 ± 0.3
PD-002 15.7 ± 2.1> 5022.4 ± 3.5> 5018.9 ± 2.8
PD-003 0.5 ± 0.080.9 ± 0.10.4 ± 0.061.1 ± 0.20.7 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments (n=3).

Conclusion and Forward Path

This application note outlines a robust and validated methodology for the high-throughput screening of this compound derivatives to identify novel anticancer agents. By employing standardized cell viability assays like CellTiter-Glo® or MTT, adhering to strict quality control measures such as the Z'-factor, and performing systematic dose-response analysis, researchers can confidently identify and prioritize hit compounds.

Validated hits from this screening cascade serve as the starting point for further drug development efforts, including structure-activity relationship (SAR) studies to improve potency and selectivity, secondary mechanistic assays (e.g., apoptosis, cell cycle analysis), and eventual evaluation in more complex preclinical models.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

  • Dou, J., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology. Available at: [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 536–549. Available at: [Link]

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  • Wang, H., et al. (2019). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 55(65), 9651-9654. Available at: [Link]

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  • U.S. National Library of Medicine. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in chemistry, 10, 868153. Available at: [Link]

  • Semantic Scholar. (2014). High-throughput screening (HTS) of anticancer drug efficacy on a micropillar/microwell chip platform. Retrieved from [Link]

  • YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]

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  • PubMed. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4734-4754. Available at: [Link]

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  • Semantic Scholar. (2016). Anticancer activity of novel indenopyridine derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 123-128. Available at: [Link]

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Application Notes and Protocols for a Robust Experimental Setup to Test the Antiviral Efficacy of Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridinone Compounds

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] In the realm of virology, pyridinone derivatives have emerged as a particularly promising class of antiviral agents.[3][4][5] Notably, they are well-established as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, effectively halting a critical step in the viral replication cycle.[6][7][8][9] The therapeutic landscape of these compounds is expanding, with research indicating efficacy against other viral pathogens, including influenza virus, by targeting viral enzymes like neuraminidase.[4][10]

This guide provides a comprehensive, field-proven experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antiviral efficacy of novel pyridinone compounds. The protocols herein are designed as a self-validating system, ensuring that experimental outcomes are both accurate and reproducible. We will move from essential preliminary assessments of cytotoxicity to primary antiviral screening and finally to targeted mechanism-of-action studies, explaining the scientific rationale behind each step.

Overall Experimental Workflow

A systematic approach is paramount to successfully characterizing the antiviral properties of any new chemical entity. The workflow outlined below ensures that data is collected in a logical sequence, where the results of one experiment inform the design of the next. This begins with assessing the compound's intrinsic toxicity to the host cells, followed by a broad screen for antiviral activity, and culminating in specific assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Potency & Mechanism cluster_3 Phase 4: Data Synthesis A Compound Preparation (Solubilization & Dilution) B Cytotoxicity Assessment (e.g., MTT/MTS Assay) A->B Determine Non-Toxic Concentration Range D Primary Antiviral Assay (Plaque Reduction or CPE Inhibition) B->D Use concentrations below CC50 H Selectivity Index (SI) Calculation (SI = CC50 / IC50) B->H C Viral Titer Determination (TCID50 or Plaque Assay) C->D Infect cells with known amount of virus E IC50 Determination (Dose-Response Curve) D->E Quantify antiviral effect F Mechanism of Action Assays (e.g., RT or NA Inhibition) E->F Investigate 'How' it works G Time-of-Addition Assay E->G Investigate 'When' it works E->H

Figure 1. A comprehensive workflow for antiviral compound testing.

Phase 1: Foundational Assays - Cytotoxicity and Compound Preparation

Before any antiviral activity can be claimed, it is crucial to establish that the observed effects are not merely a result of the compound killing the host cells. A compound that is highly toxic to host cells is not a viable therapeutic candidate.

Protocol 1: Cytotoxicity Assay using MTS

This protocol determines the 50% cytotoxic concentration (CC50) of the pyridinone compounds, which is the concentration that reduces the viability of uninfected host cells by 50%. The MTS assay is a colorimetric method where the tetrazolium salt MTS is bioreduced by viable cells to a colored formazan product.[11]

Materials:

  • Host cells appropriate for the virus of interest (e.g., MDCK for influenza, MT-4 for HIV)

  • Complete cell culture medium

  • Pyridinone compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours (e.g., 1 x 10^4 cells/well). Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare a 2-fold serial dilution of the pyridinone compound in complete medium. Include a "cells only" control (medium with DMSO at the highest concentration used) and a "medium only" blank.

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compound to the appropriate wells.

  • Incubation: Incubate the plates for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability for each concentration: (Abs_treated - Abs_blank) / (Abs_control - Abs_blank) * 100.

    • Plot the percentage of viability against the compound concentration (log scale) and determine the CC50 using non-linear regression analysis.

Phase 2: Efficacy Screening - Does the Compound Inhibit Viral Replication?

Once a non-toxic concentration range has been established, the next step is to determine if the pyridinone compound can inhibit viral replication in a cell-based model. The plaque reduction assay is considered the gold standard for this purpose.[12][13][14]

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of the compound.[15][16]

Materials:

  • Confluent monolayer of susceptible host cells in 6- or 12-well plates.

  • Virus stock with a known titer (PFU/mL).

  • Pyridinone compound at various non-toxic concentrations.

  • Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or agarose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Preparation: Ensure cells form a confluent monolayer on the day of infection.

  • Virus-Compound Incubation: In separate tubes, mix a standard amount of virus (e.g., 100 Plaque Forming Units - PFU) with equal volumes of the serially diluted pyridinone compound. Also, prepare a "virus only" control. Incubate this mixture at 37°C for 1 hour.

  • Infection: Wash the cell monolayers with PBS. Inoculate the cells with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay: After adsorption, aspirate the inoculum and gently add 2-3 mL of the semi-solid overlay medium to each well. The overlay restricts the spread of progeny virions, ensuring that only localized plaques are formed.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a duration that allows for visible plaque formation (typically 2-5 days, depending on the virus).

  • Staining: Aspirate the overlay. Fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Calculation:

    • Calculate the percentage of plaque reduction: (1 - (Plaques_treated / Plaques_control)) * 100.

Phase 3: Potency and Mechanism of Action (MoA)

After confirming antiviral activity, the next steps are to quantify the compound's potency (IC50) and investigate its mechanism of action.

Determining Potency (IC50)

The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the viral effect (e.g., plaque number or cytopathic effect) by 50%. This value is derived by performing the primary antiviral assay (like the PRNT) with a wider range of compound concentrations and plotting a dose-response curve.

Data Presentation: Summarizing Efficacy and Toxicity

The relationship between a compound's efficacy and its toxicity is a critical measure of its therapeutic potential. This is captured by the Selectivity Index (SI).

Selectivity Index (SI) = CC50 / IC50

A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to the host cells.

Compound IDTarget VirusCC50 (µM) on MDCK cellsIC50 (µM) via PRNTSelectivity Index (SI)
PYN-001Influenza A>1002.5>40
PYN-002Influenza A75.215.84.8
PYN-003HIV-1>1000.015>6667
OseltamivirInfluenza A>1000.5>200

Table 1: Example data summary for pyridinone compounds.

MoA Protocol 3: Reverse Transcriptase (RT) Inhibition Assay

Given that pyridinones are known NNRTIs, this enzymatic assay is crucial when screening against retroviruses like HIV.[6][7] This assay directly measures the inhibition of the RT enzyme.

G cluster_0 RT Reaction RT Reverse Transcriptase DNA Newly Synthesized Labeled DNA RT->DNA Polymerization Template RNA Template Template->RT dNTPs Biotin/DIG-labeled dNTPs dNTPs->RT Compound Pyridinone Inhibitor Compound->RT Inhibition Detection ELISA-based Detection DNA->Detection Quantification

Figure 2. Workflow for a non-radioactive RT inhibition assay.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase.

  • Colorimetric Reverse Transcriptase Assay Kit (e.g., from Sigma-Aldrich or Invitrogen), which typically includes a template/primer hybrid, labeled nucleotides (e.g., DIG/Biotin-dUTP), and detection reagents.[17][18]

  • Pyridinone compounds.

Procedure:

  • Reaction Setup: In a microplate, combine the reaction buffer, the template/primer hybrid, the labeled dNTPs, and the pyridinone compound at various concentrations.

  • Enzyme Addition: Add the HIV-1 RT enzyme to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" positive control.

  • Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 1 hour at 37°C) to allow for DNA synthesis.

  • Detection: The newly synthesized, dual-labeled DNA is captured on a streptavidin-coated plate. An anti-DIG antibody conjugated to peroxidase is then added, followed by a colorimetric substrate (e.g., ABTS).

  • Readout: Measure the absorbance at the appropriate wavelength. The signal intensity is directly proportional to the RT activity.

  • Calculation: Calculate the percentage of RT inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting a dose-response curve.

MoA Protocol 4: Neuraminidase (NA) Inhibition Assay

For screening against influenza virus, an NA inhibition assay is highly relevant.[4][10] This fluorometric assay measures the ability of a compound to inhibit the viral NA enzyme, which is crucial for the release of new virus particles from infected cells.[19][20]

Materials:

  • Influenza virus stock (or purified NA enzyme).

  • Fluorescent NA substrate, such as MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid).

  • Assay buffer.

  • Stop solution (e.g., ethanol/NaOH mixture).

  • Black 96-well plates.

  • Fluorometer.

Procedure:

  • Compound/Virus Incubation: Add diluted pyridinone compounds to the wells of a black 96-well plate. Add a standardized amount of influenza virus to each well. Incubate for 30-45 minutes at room temperature to allow the inhibitor to bind to the NA enzyme.

  • Substrate Addition: Add the MUNANA substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. During this time, active NA will cleave MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).

  • Stopping the Reaction: Add the stop solution to each well.

  • Readout: Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Calculation: Calculate the percentage of NA inhibition relative to controls and determine the IC50 value.[19]

References

  • Title: Cell-based Assays to Identify Inhibitors of Viral Disease Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A nonnucleoside reverse transcriptase inhibitor active on human immunodeficiency virus type 1 isolates resistant to related inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: TCID50 Assay Protocol Source: brainvta URL: [Link]

  • Title: TCID50 Assay Source: Agilent URL: [Link]

  • Title: Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains Source: PubMed URL: [Link]

  • Title: Cell-based antiviral assays for screening and profiling inhibitors against dengue virus Source: PubMed URL: [Link]

  • Title: New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) Source: PubMed URL: [Link]

  • Title: New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Screening of novel inhibitors of HIV-1 reverse transcriptase with a reporter ribozyme assay Source: PubMed URL: [Link]

  • Title: Cell-based ELISA for Antiviral Research Source: Creative Diagnostics URL: [Link]

  • Title: Cell-based Assays to Identify Inhibitors of Viral Disease Source: ResearchGate URL: [Link]

  • Title: An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers Source: JoVE URL: [Link]

  • Title: 2-Pyridinone Derivatives: A New Class of Nonnucleoside, HIV-1-specific Reverse Transcriptase Inhibitors Source: PubMed URL: [Link]

  • Title: Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme- linked Lectin Assay Source: Semantic Scholar URL: [Link]

  • Title: Plaque Reduction Neutralization Test (PRNT) Protocol Source: Creative Biolabs URL: [Link]

  • Title: In Vitro Antiviral Testing Source: IAR | USU URL: [Link]

  • Title: Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones Source: PubMed Central URL: [Link]

  • Title: Influenza - Neuraminidase Inhibition Test Source: GOV.UK URL: [Link]

  • Title: Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals Source: ResearchGate URL: [Link]

  • Title: Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) Source: Bentham Science Publisher URL: [Link]

  • Title: Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus Source: Springer URL: [Link]

  • Title: A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Virus Titration / TCID50 Assay Source: Coriolis Pharma URL: [Link]

  • Title: Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF Source: ResearchGate URL: [Link]

  • Title: Plaque Reduction Assay Source: Creative Diagnostics URL: [Link]

  • Title: A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL Source: Bio-Protocol URL: [Link]

  • Title: Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview Source: JoVE URL: [Link]

  • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: PubMed Central URL: [Link]

  • Title: Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening Source: PNAS URL: [Link]

  • Title: Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues Source: PubMed URL: [Link]

  • Title: TCID50 Assay: A Simple Method to Determine Baculovirus Titer Source: PubMed URL: [Link]

  • Title: High Throughput Screening Assays for Drug Discovery Source: Amerigo Scientific URL: [Link]

  • Title: Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol Source: Frontiers URL: [Link]

  • Title: A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction Source: MDPI URL: [Link]

  • Title: 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease Source: PubMed Central URL: [Link]

  • Title: Pyridone and SARS-CoV-2 Source: ScienceDirect URL: [Link]

  • Title: Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of properly substituted pyridine and pyrimidine derivatives and their biological evaluation as potential antiviral agents Source: IRIS UniGe URL: [Link]

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Application Note: A Multi-Assay Strategy for Characterizing the Cytotoxicity of 5-(hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(hydroxymethyl)pyridin-2(1H)-one is a pyridinone derivative, a class of compounds with diverse biological activities. While structurally related compounds, such as 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives, have demonstrated anti-proliferative activity in cancer cell lines, the specific cytotoxic profile of this compound remains largely uncharacterized[1][2]. Establishing a robust and comprehensive cytotoxicity profile is a critical early step in the preclinical development of any novel compound. This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a multi-assay, self-validating workflow to thoroughly characterize the cytotoxic effects of this compound.

The core principle of this guide is to move beyond a single viability readout. By integrating assays that probe different cellular death mechanisms—metabolic compromise, loss of membrane integrity (necrosis), and programmed cell death (apoptosis)—we can construct a more complete and mechanistically informative profile of the compound's cellular impact. This multi-pronged approach provides the necessary scientific rigor to make confident decisions in a drug development pipeline.

Guiding Principles: A Triad of Cytotoxicity Assays

No single assay can tell the whole story of a compound's interaction with a cell. To build a trustworthy cytotoxicity profile, we recommend a triad of assays, each interrogating a distinct hallmark of cell death. This strategy ensures that the observed effects are not an artifact of a specific detection technology and provides insights into the how and why behind the compound's activity.

  • Metabolic Viability - The MTT Assay: This assay measures the activity of mitochondrial dehydrogenases.[3] In viable, metabolically active cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of living cells, making this an excellent primary screening tool for assessing overall cell health and proliferation.[3][4]

  • Membrane Integrity - The LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[6] LDH is released only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[6] Measuring extracellular LDH provides a clear indication of cell lysis and membrane rupture.

  • Apoptosis Induction - The Caspase-Glo® 3/7 Assay: This assay specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[7] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.[7][8] A positive signal is a direct and early indicator of apoptosis.

By combining these three assays, we can differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and begin to elucidate the primary mechanism of cell death.

Overall Experimental Workflow

The logical flow from initial compound screening to mechanistic understanding is crucial. The following workflow provides a systematic approach to characterizing this compound.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Phase 4: Data Analysis & Interpretation cell_selection Cell Line Selection (e.g., HepG2, A549, Fibroblasts) compound_prep Compound Preparation (Stock Solution & Dilution Series) cell_selection->compound_prep optimization Assay Optimization (Seeding Density, Timepoints) compound_prep->optimization mtt_assay MTT Assay (Metabolic Activity) optimization->mtt_assay Proceed to Screening data_analysis_1 Calculate % Viability mtt_assay->data_analysis_1 Measure Absorbance ldh_assay LDH Assay (Necrosis) mtt_assay->ldh_assay Follow-up on Hits caspase_assay Caspase-Glo® 3/7 Assay (Apoptosis) mtt_assay->caspase_assay Follow-up on Hits ic50_calc IC50 Determination (Non-linear Regression) data_analysis_1->ic50_calc data_analysis_2 Calculate % Cytotoxicity / RLU ldh_assay->data_analysis_2 Measure Absorbance caspase_assay->data_analysis_2 Measure Luminescence interpretation Synthesize Data & Determine Mechanism data_analysis_2->interpretation ic50_calc->interpretation

Caption: High-level workflow for cytotoxicity characterization.

Part 1: Pre-Experimental Setup & Optimization

Success in cell-based assays is built on a foundation of careful planning and optimization. Rushing this stage is a common source of unreliable data.

Cell Line Selection

The choice of cell line is critical and depends on the research context. For general cytotoxicity screening, a panel of cell lines is recommended.[9]

  • Cancer Cell Lines: If the compound is being investigated for anti-cancer properties, use relevant lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), or HepG2 (hepatocellular carcinoma).[10] HepG2 is also valuable for assessing potential hepatotoxicity.[10]

  • Non-Transformed "Normal" Cell Lines: To assess selectivity, it's crucial to test against non-cancerous cells. Immortalized human fibroblasts (e.g., hTERT-immortalized fibroblasts ) or primary cells are excellent choices.[10][11]

  • Culture Conditions: All cells should be cultured according to supplier recommendations (e.g., from ATCC) in a humidified incubator at 37°C with 5% CO₂.[12] Maintain cells below 90% confluence and ensure they are in the logarithmic growth phase before seeding for an experiment.[13]

Compound Preparation

Proper handling of the test compound is essential for accurate and reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, prepare a serial dilution series from the stock solution in complete cell culture medium. A common approach is a 10-point, 3-fold dilution series to cover a wide concentration range (e.g., 100 µM to 0.005 µM).

  • Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the "vehicle control" wells, and is non-toxic to the cells (typically ≤ 0.5%).

Optimization of Seeding Density and Time Points
  • Seeding Density: The optimal number of cells per well ensures they are in an exponential growth phase and do not become over-confluent by the end of the experiment.[4] To determine this, seed a 96-well plate with a range of cell densities (e.g., 2,500 to 40,000 cells/well) and measure viability at 24, 48, and 72 hours. Choose the density and time point that provides a robust signal without reaching 100% confluence.

  • Treatment Duration: A standard initial screen is often performed at 24 or 48 hours. However, compounds with different mechanisms may require longer or shorter exposure times. Time-course experiments are recommended for a complete profile.

Part 2: Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies.

Protocol 1: MTT Assay for Metabolic Viability

This protocol assesses the reduction in cell viability by measuring mitochondrial activity.[3][4]

G start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Allow Adhesion) start->incubate1 treat Treat with Compound (Dose-Response) incubate1->treat incubate2 Incubate (24h, 48h, or 72h) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Forms) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize measure Read Absorbance (570 nm) solubilize->measure end Data Analysis measure->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well clear flat-bottom plate at the predetermined optimal density in 100 µL of complete culture medium. Include wells for "vehicle control" (cells + solvent) and "blank" (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[4]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound.

  • Incubation: Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or using a plate shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 2: LDH Release Assay for Necrosis

This protocol quantifies cytotoxicity by measuring LDH released from cells with damaged membranes.

G start Seed & Treat Cells (As per MTT Protocol) incubate Incubate (24h, 48h, or 72h) start->incubate centrifuge Centrifuge Plate (400 x g, 5 min) incubate->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_rt Incubate 30 min (Room Temp, Dark) add_reagent->incubate_rt measure Read Absorbance (490 nm) incubate_rt->measure end Data Analysis measure->end

Caption: Workflow for the LDH release cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions exactly as described in steps 1-4 of the MTT protocol.

  • Control Wells: It is critical to include the following controls:

    • Low Control: Untreated cells (spontaneous LDH release).

    • High Control: Untreated cells lysed with 10 µL of a lysis buffer (e.g., 10X Triton X-100) 45 minutes before the end of incubation (maximum LDH release).

    • Background Control: Medium only.

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

  • Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.[15]

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add 50 µL of this mixture to each well of the new plate containing the supernatant.[15]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent "add-mix-measure" assay provides a sensitive readout of apoptosis induction.[7][16]

G start Seed Cells in White-Walled Plate incubate1 Incubate 24h (Allow Adhesion) start->incubate1 treat Treat with Compound (Dose-Response) incubate1->treat incubate2 Incubate (e.g., 6h, 12h, 24h) treat->incubate2 equilibrate Equilibrate Plate to Room Temp incubate2->equilibrate add_reagent Add Caspase-Glo® Reagent equilibrate->add_reagent mix_incubate Mix & Incubate (30 min, Room Temp) add_reagent->mix_incubate measure Read Luminescence mix_incubate->measure end Data Analysis measure->end

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well white-walled, clear-bottom plate at the optimal density in 100 µL of medium. The white walls enhance the luminescent signal.

  • Incubation & Treatment: Follow steps 2-4 of the MTT protocol. Note that apoptotic effects can sometimes be detected earlier than metabolic decline, so consider earlier time points (e.g., 6, 12, 24 hours).

  • Equilibration: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[17]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by mixing the substrate and buffer.[7][16]

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17]

  • Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for at least 30 minutes.[8]

  • Measurement: Measure the luminescence using a plate luminometer.

Part 3: Data Analysis and Interpretation

Calculations
  • MTT Assay:

    • Corrected Absorbance = (Absorbance of Test Well) - (Absorbance of Blank Well)

    • % Viability = [ (Corrected Absorbance of Test Well) / (Corrected Absorbance of Vehicle Control Well) ] * 100

  • LDH Assay:

    • Corrected Absorbance = (Absorbance of Test Well) - (Absorbance of Background Control)

    • % Cytotoxicity = [ (Corrected Absorbance of Test Well - Corrected Absorbance of Low Control) / (Corrected Absorbance of High Control - Corrected Absorbance of Low Control) ] * 100

  • Caspase-Glo® 3/7 Assay:

    • Data is often presented as Relative Luminescence Units (RLU) or as Fold Change over the vehicle control.

    • Fold Change = (RLU of Test Well) / (RLU of Vehicle Control Well)

IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in the measured response (e.g., viability).

  • Data Transformation: Log-transform the compound concentration values.[18][19]

  • Non-linear Regression: Plot the response (% Viability or % Cytotoxicity) against the log-transformed concentrations.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism or a suitable Excel add-in.[18][20][21] The software will calculate the IC50 value from the curve.[20]

Data Presentation and Interpretation

Summarize the calculated IC50 values in a table for easy comparison across different cell lines and assays.

Cell LineAssayTime Point (h)IC50 (µM)
A549MTT4815.2
A549LDH48> 100
A549Caspase-3/72412.8
hTERT-FibroblastMTT4889.5

Interpreting the Results:

By synthesizing the data from all three assays, a clear mechanistic picture can emerge:

  • Scenario 1: Apoptosis-Mediated Cytotoxicity

    • MTT IC50 ≈ Caspase IC50

    • LDH IC50 is very high or not observed.

  • Scenario 2: Necrosis-Mediated Cytotoxicity

    • MTT IC50 ≈ LDH IC50

    • Caspase activity is low or absent.

  • Scenario 3: Cytostatic Effect

    • MTT assay shows a dose-dependent decrease in signal (IC50 can be calculated).

    • LDH and Caspase assays show no significant signal across the concentration range.

  • Scenario 4: Late-Stage Apoptosis with Secondary Necrosis

    • Caspase signal is high at earlier time points.

    • LDH signal becomes significant at later time points.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Lactate Concentration assay (LDH method). Protocols.io.

  • ATCC Primary Cell Culture Guide. ATCC.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation.

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.

  • ATCC Culture Guides. ATCC.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • How to calculate IC50. Science Gateway.

  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.

  • LDH assay kit guide: Principles and applications. Abcam.

  • MTT assay protocol. Abcam.

  • ATCC ANIMAL CELL CULTURE GUIDE. On Science.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.

  • How to calculate IC50 for my dose response?. ResearchGate.

  • Protocol for Cell Viability Assays. BroadPharm.

  • Caspase-Glo® 3/7 Assay. Promega Corporation.

  • Caspase 3/7 Activity. Protocols.io.

  • What is the principle of LDH assay?. AAT Bioquest.

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences.

  • Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie.

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH.

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH.

  • Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?. ResearchGate.

  • Culturing Cells. ATCC.

  • What cell line should I choose for citotoxicity assays?. ResearchGate.

  • Highlight report: Cell type selection for toxicity testing. PMC - NIH.

  • What are the commonly used cell lines other than HEK-293 cells for MTT assay for the assessment of compound cytoxicity?. ResearchGate.

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience.

  • This compound. PubChem.

  • Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. Semantic Scholar.

  • Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PubMed.

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application of 5-(hydroxymethyl)pyridin-2(1H)-one in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-(hydroxymethyl)pyridin-2(1H)-one in the Synthesis of Novel Kinase Inhibitors

Abstract

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, recognized for its capacity to form critical hydrogen bond interactions within the ATP-binding site of protein kinases.[1][2] This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale behind its use, detail robust synthetic protocols for its elaboration, present biological activity data for derivative compounds, and provide visualizations of key synthetic and biological concepts.

Introduction: The Strategic Value of the Pyridinone Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of protein substrates.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

A core principle in kinase inhibitor design is the identification of scaffolds that can effectively mimic the hydrogen bonding pattern of the adenine region of ATP in the kinase hinge region. The pyridin-2(1H)-one core has emerged as a highly effective "hinge-binder" for this purpose.[3][4] Its lactam functionality provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling a bidentate interaction that anchors the inhibitor within the active site.[1]

While the core provides the anchor, achieving high potency and, crucially, selectivity requires the strategic exploration of chemical space around the scaffold. This is where this compound (CAS No: 109205-68-7) becomes an invaluable tool.[5] The hydroxymethyl group at the C5-position acts as a versatile chemical handle, pointing towards the solvent-exposed region of the ATP pocket. This allows for the systematic introduction of a wide array of substituents to forge additional interactions, enhance physicochemical properties, and tune the selectivity profile of the final compound.

Synthetic Elaboration: From Building Block to Potent Inhibitor

The primary utility of this compound lies in the reactivity of its primary alcohol. This functional group can be readily transformed into various other functionalities, allowing for the covalent attachment of diverse chemical moieties. The most common and effective strategy involves converting the alcohol into a more reactive electrophile for subsequent nucleophilic substitution, typically an etherification reaction.

This synthetic approach allows for the generation of large libraries of analogues, which is fundamental to establishing robust Structure-Activity Relationships (SAR). By modifying the group attached to the C5-methyl position, chemists can systematically probe the steric and electronic requirements of the target kinase's active site to optimize for potency and selectivity over other kinases.[6]

G A This compound (Starting Material) B Activation of Hydroxyl Group (e.g., Tosylation, Halogenation) A->B Reagents: TsCl, PBr3, etc. C Activated C5 Intermediate (e.g., Tosylate, Bromide) B->C D Nucleophilic Substitution (e.g., Williamson Ether Synthesis) C->D F Final Kinase Inhibitor Analogues D->F Library Generation for SAR Studies E Diverse Nucleophiles (Phenols, Alcohols, Amines) E->D Base: K2CO3, NaH

Caption: General workflow for elaborating this compound.

Application Profile: Targeting Diverse Kinase Families

Derivatives synthesized from this pyridinone building block have demonstrated activity against a range of important kinase targets. The specific nature of the substituent introduced at the C5-position is critical for directing the compound's selectivity profile.

Target Kinase Family Example Inhibitor Scaffold Reported Activity (IC₅₀) Reference
Tropomyosin Receptor Kinase (TRK) Pyridin-2(1H)-one with C5-ether linkagePotent, sub-nanomolar activity reported for optimized analogues[7]
c-Src Kinase 5-(benzoyl)pyridin-2(1H)-one derivatives12.5 µM for lead compound[8]
Janus Kinase (JAK) Substituted Pyridin-2(1H)-one1.1 - 1.5 nM (JAK1/JAK3)[1]
Checkpoint Kinase 1 (CHK1) Substituted Pyridin-2(1H)-one0.55 nM[1]
Rho-associated coiled-coil kinase (ROCK) Substituted Pyridin-2(1H)-one1 - 4 nM (ROCK I/II)[1]

This data underscores the versatility of the pyridinone scaffold, where modifications enabled by the 5-(hydroxymethyl) handle can produce inhibitors with high potency across different branches of the kinome.

Detailed Synthetic Protocol: Synthesis of a 5-(Aryloxymethyl)pyridin-2(1H)-one Library

This protocol details a representative, two-step procedure for synthesizing a library of kinase inhibitor precursors from this compound.

Objective: To convert the C5-hydroxymethyl group into a C5-bromomethyl group, creating a reactive intermediate for subsequent etherification with a diverse panel of phenols.

Part A: Synthesis of 5-(Bromomethyl)pyridin-2(1H)-one

Rationale: The conversion of the primary alcohol to an alkyl bromide creates a highly effective electrophile for the subsequent Williamson ether synthesis. Phosphorus tribromide (PBr₃) is an efficient reagent for this transformation.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq, dropwise) to the stirred solution. Caution: The reaction can be exothermic.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 5-(bromomethyl)pyridin-2(1H)-one can be purified by column chromatography on silica gel if necessary.

Part B: Parallel Synthesis of 5-(Aryloxymethyl)pyridin-2(1H)-one Derivatives

Rationale: This step utilizes the reactive bromide intermediate to generate a library of ether-linked compounds. The Williamson ether synthesis is a robust and high-yielding reaction suitable for library generation. Potassium carbonate is a mild and effective base for deprotonating the phenol nucleophiles.

Materials:

  • 5-(bromomethyl)pyridin-2(1H)-one (from Part A)

  • A diverse library of substituted phenols (Ar-OH)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Multi-well reaction block or individual reaction vials

  • Magnetic stirrer plate

Procedure:

  • In parallel reaction vials, add the desired phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to each vial to dissolve the reagents.

  • To each vial, add a solution of 5-(bromomethyl)pyridin-2(1H)-one (1.0 eq) in a small amount of DMF.

  • Seal the vials and heat the reactions to 60-80 °C, stirring for 4-12 hours.

  • Monitor the reactions by TLC or LC-MS.

  • Upon completion, cool the reactions to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts for each reaction, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify each library member via flash chromatography or preparative HPLC to yield the final products for biological screening.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyridinone Inhibitor hinge Hinge Region (Backbone N-H, C=O) pocket Hydrophobic Pocket solvent Solvent-Exposed Region inhibitor Pyridin-2(1H)-one Core C5-Side Chain (Derived from -CH₂OH) inhibitor:head->hinge Bidentate H-Bonds (Anchor) inhibitor:tail->solvent Tailors Potency & Selectivity

Caption: Interaction model of a C5-substituted pyridinone inhibitor in a kinase active site.

Conclusion and Future Outlook

This compound is a commercially available and highly valuable building block for modern kinase inhibitor discovery programs. Its pyridinone core serves as a reliable hinge-binding anchor, while the C5-hydroxymethyl handle provides a predictable and synthetically tractable vector for chemical elaboration. This allows drug discovery teams to rapidly generate diverse chemical matter, establish clear SAR, and optimize lead compounds for improved potency, selectivity, and drug-like properties. The continued application of this and similar functionalized scaffolds will undoubtedly fuel the development of the next generation of targeted kinase inhibitor therapies.

References

  • BenchChem. (n.d.). A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in.
  • Lin, S. Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: The Pyridin-2(1H)-one Scaffold in Kinase Inhibitor Development.
  • BenchChem. (n.d.). Assessing the Selectivity of Pyridone-Based Kinase Inhibitors: A Comparative Guide.
  • Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Sbardella, G., et al. (2012). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. Retrieved from [Link]

  • Sharma, S. K., et al. (2013). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H). Molecules.
  • Echemi. (n.d.). 5-(hydroxymethyl) pyridin-2(1H)-one.
  • ChemBK. (n.d.). 5-(hydroxymethyl) pyridin-2(1H)-one.
  • Wang, Y., et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lin, S. Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals. Retrieved from [Link]

  • Wang, X., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. Retrieved from [Link]

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Application Notes and Protocols for Assessing the Iron Chelation Properties of Hydroxypyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Iron Chelation and the Promise of Hydroxy­pyridinones

Iron is an essential element for numerous physiological processes, yet its excess can be profoundly toxic, catalyzing the formation of reactive oxygen species and leading to significant cellular damage. Iron overload disorders, such as β-thalassemia and hereditary hemochromatosis, necessitate therapeutic intervention to mitigate the deleterious effects of surplus iron.[1] Iron chelation therapy is the cornerstone of managing these conditions, aiming to bind excess iron and facilitate its excretion from the body.[1][2]

Hydroxypyridinones (HPOs) have emerged as a highly promising class of iron chelators.[3][4] These heterocyclic compounds exhibit a high affinity and selectivity for Fe(III), forming stable complexes that can be readily eliminated.[3][5][6] The versatility of the hydroxypyridinone scaffold allows for chemical modifications to fine-tune their pharmacokinetic properties, such as oral bioavailability and tissue distribution.[7] Deferiprone, a bidentate 3-hydroxypyridin-4-one, is a clinically approved oral iron chelator that has demonstrated efficacy in treating iron overload.[7][8] This has spurred the development of novel HPO-based chelators, including hexadentate ligands with even greater iron-binding affinities.[3][9]

A rigorous and systematic evaluation of the iron chelation properties of novel hydroxypyridinone candidates is paramount for their progression from laboratory synthesis to potential clinical application. This guide provides a comprehensive overview of the essential in vitro and in vivo methodologies for assessing the iron chelation efficacy of hydroxypyridinones, grounded in established scientific principles and validated protocols.

Section 1: Fundamental Physicochemical Characterization

Prior to biological evaluation, a thorough physicochemical characterization of the synthesized hydroxypyridinone is essential. This foundational data provides insights into the molecule's behavior in physiological environments and its potential for effective iron chelation.

Determination of pKa Values and Iron(III) Affinity

The protonation constants (pKa) of a hydroxypyridinone dictate its ionization state at physiological pH, which in turn influences its ability to bind iron. Potentiometric titration is a robust method for determining pKa values.[10][11][12]

The affinity of a chelator for iron is quantified by its formation constant (log β) and, more practically, by the pFe³⁺ value. The pFe³⁺ value represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) for a defined total ligand and iron concentration, providing a standardized measure for comparing the iron-binding strength of different chelators.[5][6] A higher pFe³⁺ value indicates a stronger affinity for iron.[6]

Table 1: Comparison of pFe³⁺ Values for Selected Iron Chelators

ChelatorTypepFe³⁺ ValueReference
DeferiproneBidentate 3,4-HOPO20.6[5]
5-hydroxy-2-(hydroxymethyl)­pyridine-4(1H)-one (P1)Bidentate 3,4-HOPO22.0[5][13]
Desferrioxamine (DFO)Hexadentate Hydroxamate26.5[4]
Hexadentate 3,4-HOPO (L16)Hexadentate 3,4-HOPO27.6[4]
Spectrophotometric Analysis of Iron Complex Formation

UV-Visible spectrophotometry is a straightforward and widely used technique to study the formation of the iron-hydroxypyridinone complex.[2][14] The chelation of iron by hydroxypyridinones results in a distinct color change, allowing for the determination of the stoichiometry of the complex and the stability constant.[15][16][17] This method relies on Beer-Lambert's law, where the absorbance of the colored complex is directly proportional to its concentration.[2]

Workflow for Spectrophotometric Analysis

Caption: A generalized workflow for the spectrophotometric determination of iron-hydroxypyridinone complex formation.

Section 2: In Vitro Assessment of Iron Chelation Efficacy

Cell-based assays provide a crucial bridge between physicochemical characterization and in vivo studies, offering insights into a chelator's ability to permeate cell membranes and access intracellular iron pools.[18]

Calcein-Based Fluorescence Assay for Intracellular Iron Chelation

A widely accepted method for assessing intracellular iron chelation involves the use of the fluorescent probe calcein.[19][20] Calcein's fluorescence is quenched upon binding to iron. When an effective iron chelator enters the cell, it removes iron from the calcein-iron complex, leading to a recovery of fluorescence.[19] The rate and extent of this fluorescence de-quenching provide a quantitative measure of the chelator's ability to access and bind intracellular labile iron.[19]

Protocol: Calcein-AM Assay in Cultured Cells

  • Cell Culture: Plate cells (e.g., K562 erythroleukemia cells) in a suitable culture vessel and grow to the desired confluency.

  • Calcein-AM Loading: Incubate the cells with calcein-acetoxymethyl ester (calcein-AM). The ester form is membrane-permeable and is cleaved by intracellular esterases to trap the fluorescent calcein inside the cell.

  • Baseline Fluorescence Measurement: Measure the initial fluorescence of the calcein-loaded cells. A portion of the intracellular calcein will be quenched by the endogenous labile iron pool.

  • Chelator Addition: Add the hydroxypyridinone compound to the cells at various concentrations.

  • Kinetic Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader or microscope.

  • Data Analysis: Calculate the rate of fluorescence increase as a measure of the rate of intracellular iron chelation.

Logical Flow of the Calcein-AM Assay

G A Cells loaded with Calcein-AM B Intracellular Calcein Fluorescence Quenched by Labile Iron A->B C Addition of Hydroxypyridinone Chelator B->C D Chelator Binds Intracellular Iron C->D E Fluorescence De-quenching D->E graph_attr Principle of the Calcein-AM Fluorescence Assay

Caption: The sequential steps illustrating the mechanism of the calcein-AM assay for measuring intracellular iron chelation.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative determination of the hydroxypyridinone, its iron complex, and any metabolites in biological samples such as serum and urine.[2][21][22] Reversed-phase HPLC (RP-HPLC) with UV detection is a commonly employed method.[1][2] This technique is crucial for pharmacokinetic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion of the chelator and its iron complex.[22][23]

Section 3: In Vivo Evaluation in Animal Models

In vivo studies in appropriate animal models are indispensable for evaluating the overall efficacy and safety of a novel iron chelator.[18] Rodent models, such as mice and rats, are frequently used due to their cost-effectiveness and ease of handling.[18]

Iron Overload Models

To mimic the clinical condition of iron overload, various animal models can be employed. Parenteral administration of iron dextran is a common method to induce iron overload.[24] Alternatively, dietary iron loading can be used. The choice of model can influence the distribution of iron stores and the accessibility to chelators.[24]

Assessment of Iron Excretion

The primary measure of a chelator's efficacy in vivo is its ability to promote the excretion of iron, typically via urine and feces.[2] Following administration of the hydroxypyridinone to iron-overloaded animals, urine and feces are collected over a defined period. The iron content in the collected samples is then quantified using methods such as atomic absorption spectroscopy.

Experimental Workflow for In Vivo Efficacy Testing

Caption: A streamlined workflow for assessing the in vivo efficacy of hydroxypyridinone iron chelators in an animal model.

Toxicity and Safety Evaluation

A comprehensive assessment of the potential toxicity of the hydroxypyridinone is critical. This includes monitoring for any adverse effects, changes in animal behavior, and analysis of hematological and biochemical parameters.[25] Histopathological examination of major organs can also be performed to identify any tissue damage.

Conclusion

The methodologies outlined in this guide provide a robust framework for the systematic evaluation of the iron chelation properties of novel hydroxypyridinones. A multi-faceted approach, combining physicochemical characterization, in vitro cell-based assays, and in vivo animal studies, is essential for identifying promising candidates for the treatment of iron overload disorders. Each experimental step provides critical data that, when integrated, paints a comprehensive picture of a chelator's potential therapeutic utility. By adhering to these rigorous and validated protocols, researchers can confidently advance the development of new and improved iron chelation therapies.

References

  • Malik, A., Firke, S. D., Patil, R. R., Shirkhedkar, A. A., & Surana, S. J. (2020). Determination of Iron Chelating Agents by Analytical Methods: A Review. Critical Reviews in Analytical Chemistry, 50(3), 254-264. [Link]

  • PubMed. (2019). Determination of Iron Chelating Agents by Analytical Methods: A Review. PubMed. [Link]

  • PubMed. (n.d.). Biological models for studying iron chelating drugs. PubMed. [Link]

  • Royal Society of Chemistry. (2019). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions. [Link]

  • Mount Allison University. (n.d.). Synthesis and characterization of lipophilic 3,4-hydroxypyridinone iron(III) complexes. Mount Allison University. [Link]

  • Taylor & Francis Online. (2019). Determination of Iron Chelating Agents by Analytical Methods: A Review. Taylor & Francis Online. [Link]

  • ResearchGate. (2019). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands | Request PDF. ResearchGate. [Link]

  • PubMed. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. PubMed. [Link]

  • PubMed. (n.d.). Reversed-phase high-performance liquid chromatography of non-transferrin-bound iron and some hydroxypyridone and hydroxypyrone chelators. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Spectrophotometric and chelatometric determination of iron(III) with 3-hydroxypyridine-2-thiol. Analyst. [Link]

  • National Center for Biotechnology Information. (2017). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. PMC. [Link]

  • PubMed. (1995). HPLC determination of 1,2-diethyl-3-hydroxypyridin-4-one (CP94), its iron complex [Fe(III) (CP94)3] and glucuronide conjugate [CP94-GLUC] in serum and urine of thalassaemic patients. PubMed. [Link]

  • ACS Publications. (1955). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Analytical Chemistry. [Link]

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Application Notes & Protocols: A Guide to In Vivo Experimental Design for Pyridinone-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Scaffold - A Privileged Structure in Drug Discovery

The pyridinone core is a six-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning its status as a "privileged structure."[1][2] Its value stems from a unique combination of physicochemical properties that can be finely tuned to achieve desired drug-like characteristics.[3][4] Pyridinones can act as both hydrogen bond donors and acceptors, allowing for robust interactions with biological targets.[1][2] Furthermore, the scaffold can serve as a bioisostere for amides, phenyls, and other common moieties, providing a versatile template for drug design.[1] This chemical flexibility has led to the development of pyridinone-containing compounds across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5]

The design of an effective in vivo experimental plan for a pyridinone-based candidate requires a deep understanding of not only the biological target but also the inherent properties of the scaffold itself. This guide provides a strategic framework and detailed protocols for navigating the critical preclinical stages of in vivo evaluation, from initial pharmacokinetic assessments to pivotal efficacy and safety studies.

Pyridinone_Properties cluster_properties Molecular Interactions & Properties Pyridinone Pyridinone Scaffold Key Physicochemical Features HBond H-Bond Donor/Acceptor Pyridinone->HBond Target Binding Bioisostere Bioisosteric Versatility (Amide, Phenyl, etc.) Pyridinone->Bioisostere Scaffold Hopping Tautomerism Keto-Enol Tautomerism (Pyridone ⇌ Hydroxypyridine) Pyridinone->Tautomerism Influences Environment Physicochem Tunable Properties (Solubility, Lipophilicity) Pyridinone->Physicochem Drug-Likeness

Caption: Key properties of the pyridinone scaffold influencing drug design.

The Strategic Framework for In Vivo Evaluation

The preclinical in vivo assessment of a pyridinone drug candidate is not a linear process but an iterative cycle of investigation.[6] The three core pillars—Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy/Safety—are deeply interconnected. Initial PK studies inform the dosing regimen for efficacy models, while PD studies confirm that the drug is engaging its target at concentrations shown to be effective. Toxicology studies define the therapeutic window, and all data collectively guide the path toward selecting a candidate for clinical development.[7][8][9]

An effective strategy involves a phased approach where data from one study logically informs the design of the next, optimizing the use of resources and ensuring robust, translatable results.

InVivo_Workflow Start Pyridinone Candidate PK_ADME Phase 1: Pharmacokinetics (PK) (Single Dose, Rodent) - ADME Profile - Bioavailability (F%) - Half-life (t½) Start->PK_ADME Dose_Selection Dose Range Finding & Formulation Optimization PK_ADME->Dose_Selection Determines Dosing Frequency & Route Decision Candidate Selection & IND-Enabling Studies PK_ADME->Decision PD_Target Phase 2: Pharmacodynamics (PD) & Target Engagement - Biomarker Analysis - In Vivo IC50/EC50 Dose_Selection->PD_Target Sets Doses for Mechanism Validation Efficacy Phase 3: Efficacy Studies (Chronic Dosing) - Relevant Disease Model - Therapeutic Effect Dose_Selection->Efficacy PD_Target->Efficacy Confirms Target Engagement at Efficacious Doses Tox Phase 4: Safety & Toxicology - Acute & Sub-chronic Toxicity - MTD Determination - Histopathology PD_Target->Tox On/Off-Target Effects Efficacy->Dose_Selection Refine Dosing Efficacy->Tox Efficacious Dose vs. Tolerated Dose Efficacy->Decision Proof of Concept Tox->Decision Defines Therapeutic Window

Caption: Iterative workflow for in vivo evaluation of drug candidates.

Pharmacokinetic (PK) and ADME Profiling

Scientific Rationale: Before assessing what a drug does to the body (pharmacodynamics), it is essential to understand what the body does to the drug.[10] Pharmacokinetic studies characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[10][11] For pyridinone candidates, it is crucial to assess metabolic stability, as the ring can be subject to oxidation or other transformations. These studies are foundational for establishing appropriate dosing regimens in subsequent efficacy and toxicology studies.[7]

Protocol 1: Rodent Single-Dose Pharmacokinetic Study

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, bioavailability) of a pyridinone candidate following intravenous (IV) and oral (PO) administration in mice or rats.

Materials:

  • Test Compound: Pyridinone candidate, solubilized in an appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).

  • Animals: Male and female BALB/c mice or Sprague-Dawley rats (8-10 weeks old).[12] N=3-4 animals per timepoint per group.

  • Dosing equipment: Syringes, oral gavage needles.

  • Blood collection supplies: EDTA or heparin-coated tubes, capillaries.

  • Centrifuge, freezer (-80°C).

  • Analytical equipment: LC-MS/MS system for bioanalysis.[13]

Methodology:

  • Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.

  • Dosing:

    • IV Group: Administer the compound via tail vein injection (e.g., 1-2 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) via tail vein or saphenous vein at specified time points.

    • IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

ParameterDescriptionTypical Goal for Oral Candidate
Cmax Maximum observed plasma concentration-
Tmax Time to reach Cmax0.5 - 2 hours
AUC (Area Under the Curve) Total drug exposure over timeHigh as possible
t½ (Half-life) Time for plasma concentration to reduce by half2 - 12 hours (target dependent)
CL (Clearance) Volume of plasma cleared of drug per unit timeLow as possible
Vd (Volume of Distribution) Apparent volume into which the drug distributesTarget dependent
F% (Oral Bioavailability) Fraction of oral dose reaching systemic circulation> 20-30%

Pharmacodynamics (PD) and In Vivo Target Engagement

Scientific Rationale: A successful drug must not only reach its site of action (PK) but also engage its molecular target to elicit a biological response (PD).[11] PD studies provide crucial proof-of-mechanism and establish a relationship between drug exposure and target modulation. This is critical for validating the therapeutic hypothesis and for bridging the gap between in vitro potency and in vivo efficacy.

Caption: The relationship between drug exposure (PK) and biological effect (PD).

Protocol 2: Target Engagement Biomarker Assay in Tumor Xenograft Model

Objective: To quantify the modulation of a target pathway by a pyridinone-based kinase inhibitor in a tumor xenograft model.

Materials:

  • Cell line: Human cancer cell line with a known dependency on the target kinase (e.g., MC38).[14]

  • Animals: Immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Test Compound: Formulated as in PK studies.

  • Reagents for tissue processing: RIPA buffer with protease/phosphatase inhibitors.

  • Reagents for analysis: Antibodies for Western Blot or ELISA (e.g., anti-phospho-target, anti-total-target).

Methodology:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth until volumes reach an average of 150-200 mm³.

  • Dosing: Randomize mice into groups (Vehicle, Drug Dose 1, Dose 2, Dose 3). Administer a single dose of the compound via the determined route (e.g., PO).

  • Tissue Collection: At a predetermined time point post-dose (e.g., Tmax from PK study, or a time course like 2, 8, 24h), euthanize mice.

  • Tumor Excision: Immediately excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • Protein Extraction: Homogenize tumor samples in lysis buffer to extract total protein. Quantify protein concentration (e.g., BCA assay).

  • Biomarker Analysis:

    • Western Blot: Analyze the phosphorylation status of the target protein and a downstream substrate relative to the total protein levels.

    • ELISA: Use a quantitative ELISA kit to measure the level of a relevant downstream cytokine or phosphorylated substrate.

  • Data Analysis: Quantify the percent inhibition of the biomarker signal at each dose relative to the vehicle control. Plot the exposure (AUC from satellite PK group) versus the percent inhibition to estimate the in vivo EC50.

Efficacy Studies in Relevant Disease Models

Scientific Rationale: The ultimate goal of preclinical development is to demonstrate that the drug candidate can produce a therapeutic benefit in a model that recapitulates aspects of human disease.[15][16] The choice of model is paramount and must be tailored to the drug's proposed mechanism of action and therapeutic indication.[17][18] For pyridinone drugs, which have diverse activities, this could range from syngeneic tumor models for immuno-oncology agents to bleomycin-induced fibrosis models for anti-fibrotic candidates.[14][19]

Protocol 3: Antitumor Efficacy in a Syngeneic Mouse Model

Objective: To evaluate the antitumor efficacy of a pyridinone-based A2A receptor antagonist following repeated oral administration in the MC38 colorectal cancer model.[14]

Materials:

  • Cell line: MC38 murine colorectal adenocarcinoma cells.

  • Animals: Female C57BL/6 mice (6-8 weeks old).

  • Test Compound: Formulated for daily oral gavage.

  • Positive Control: Anti-PD-1 antibody (optional).

  • Calipers for tumor measurement.

Methodology:

  • Tumor Implantation: Subcutaneously implant 1 x 10^6 MC38 cells into the right flank of C57BL/6 mice.

  • Randomization: When tumors reach an average volume of 80-100 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle (e.g., daily PO)

    • Group 2: Pyridinone Candidate (e.g., 50 mg/kg, daily PO)

    • Group 3: Positive Control (e.g., anti-PD-1, 10 mg/kg, twice weekly IP)

  • Treatment: Administer treatments for a specified period (e.g., 21 days).

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.

    • Body Weight: Monitor body weight 2-3 times per week as a measure of general toxicity.

    • Clinical Observations: Observe animals daily for any signs of distress.

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study: TGI (%) = (1 - (Mean volume_Treated / Mean volume_Vehicle)) * 100.

    • Perform statistical analysis (e.g., ANOVA with post-hoc test) to compare treatment groups.

GroupDosing RegimenExpected Outcome
1. VehicleDaily, POProgressive tumor growth
2. Pyridinone Drug50 mg/kg, Daily, POSignificant TGI compared to vehicle
3. Anti-PD-110 mg/kg, 2x/week, IPSignificant TGI (positive control)

Preclinical Toxicology and Safety Assessment

Scientific Rationale: Ensuring the safety of a drug candidate is a non-negotiable requirement for advancing to human clinical trials.[7][8] Toxicology studies are designed to identify potential adverse effects and determine a safe starting dose in humans.[20][21] These studies typically begin with acute, single-dose administrations to find the maximum tolerated dose (MTD) and progress to longer, repeated-dose studies (sub-acute or sub-chronic) in at least two species (one rodent, one non-rodent).[22]

Protocol 4: 14-Day Repeated-Dose Oral Toxicity Study in Rats

Objective: To assess the potential toxicity of a pyridinone candidate after daily oral administration for 14 days in rats, and to identify a No-Observed-Adverse-Effect-Level (NOAEL).

Materials:

  • Test Compound: Formulated for daily oral gavage.

  • Animals: Young adult Sprague-Dawley rats (n=5/sex/group).

  • Equipment for clinical pathology (hematology, clinical chemistry analyzers) and histopathology.

Methodology:

  • Dose Selection: Based on acute toxicity or dose range-finding studies, select three dose levels (low, mid, high) and a vehicle control group. The high dose should be expected to produce some minimal toxicity.

  • Administration: Dose animals daily by oral gavage at the same time each day for 14 consecutive days.

  • In-Life Observations:

    • Mortality/Morbidity: Check animals twice daily.

    • Clinical Signs: Conduct detailed observations daily.

    • Body Weight & Food Consumption: Record weekly.

  • Clinical Pathology: At the end of the study (Day 15), collect blood for hematology and clinical chemistry analysis and urine for urinalysis.

  • Necropsy and Histopathology:

    • Perform a full gross necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, spleen, heart, brain).

    • Preserve a comprehensive set of tissues in formalin for histopathological examination by a veterinary pathologist.

  • Data Analysis: Compare all parameters between treated and control groups to identify any dose-dependent adverse effects. The highest dose level with no statistically or biologically significant adverse findings is determined as the NOAEL.

Endpoint CategoryKey Parameters to Evaluate
In-Life Clinical signs, body weight changes, food consumption, mortality.
Hematology Red blood cells, white blood cells (differential), platelets, hemoglobin.
Clinical Chemistry Liver enzymes (ALT, AST, ALP), kidney function (BUN, Creatinine), electrolytes.
Organ Weights Absolute and relative (to body weight) weights of key organs.
Histopathology Microscopic examination of tissues for cellular damage, inflammation, or lesions.

References

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Application Notes and Protocols for Evaluating the Cytotoxicity of 5-(hydroxymethyl)pyridin-2(1H)-one on Cancer Cell Lines Using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology and drug development, the accurate assessment of a novel compound's cytotoxic potential is a foundational step.[1][2] Cytotoxicity assays are pivotal for screening potential therapeutic agents, determining their effective dosage, and understanding their mechanisms of action.[3][4] Among the various methods available, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a cornerstone technique for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

This document provides a detailed protocol for utilizing the MTT assay to evaluate the effects of 5-(hydroxymethyl)pyridin-2(1H)-one , a pyridinone-based heterocyclic compound, on cancer cell lines. Pyridinone scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and their potential as antitumor, antimicrobial, and anti-inflammatory agents.[7] While the specific antitumor activity of this compound is a subject for investigation, related compounds have demonstrated potent anti-proliferative effects, making this a compound of interest for cancer research.[8][9][10]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind each step to ensure robust and reproducible results.

Part 1: The Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method that hinges on the metabolic activity of living cells.[6] The core principle involves the enzymatic conversion of a water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[5] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of viable cells.[11]

Therefore, the quantity of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells.[12] Dead cells lack the necessary enzymatic activity to perform this conversion.[12] After a defined incubation period, the insoluble formazan crystals are dissolved in a solubilization agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and reflects the cytotoxic effect of the compound.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolution Enzymes NAD(P)H-dependent oxidoreductases Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Quantification

Caption: Biochemical principle of the MTT assay.

Part 2: Materials and Reagents

Successful execution of the MTT assay depends on the quality of the materials and the careful preparation of reagents.

Category Item Purpose & Rationale
Equipment 96-well flat-bottom sterile microplatesEssential for cell culture and absorbance measurements. Flat bottoms ensure a uniform light path.[11]
CO₂ Incubator (37°C, 5% CO₂)Provides a controlled environment for optimal cell growth and formazan development.
Microplate ReaderFor spectrophotometric quantification of the solubilized formazan product.[11]
Multichannel PipettesEnsures consistent and rapid addition of reagents, minimizing well-to-well variability.[13]
Biological Safety CabinetTo maintain aseptic conditions during cell handling and prevent contamination.[14]
Reagents This compoundThe test compound. A stock solution should be prepared in a suitable solvent like DMSO.[15]
MTT (Thiazolyl Blue Tetrazolium Bromide)The substrate. Prepare a 5 mg/mL stock solution in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[5][16]
Solubilization SolutionTo dissolve the formazan crystals. Common choices include Dimethyl sulfoxide (DMSO), acidified isopropanol (0.04 N HCl in isopropanol), or 10% SDS in 0.01 M HCl.[11][17] DMSO is widely used for its effectiveness.
Cell Culture Medium (e.g., DMEM, RPMI-1640)Specific to the cell line being used. Must be supplemented with Fetal Bovine Serum (FBS) and antibiotics.
Phosphate Buffered Saline (PBS)Isotonic buffer used for washing cells.
Trypsin-EDTAFor detaching adherent cells from the culture flask.

Part 3: Detailed Experimental Protocol

This protocol is a comprehensive guide. However, optimization, particularly for cell seeding density and compound incubation time, is crucial for each specific cell line and experimental goal.

Phase 1: Cell Seeding

The goal of this phase is to create a uniform, sub-confluent monolayer of cells in the logarithmic phase of growth across the microplate wells.

  • Cell Culture: Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency. It is critical that cells are healthy and actively dividing.[11][18]

  • Harvesting: For adherent cells, wash with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize with complete medium. For suspension cells, simply collect them from the flask.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability (e.g., with Trypan Blue) to ensure >90% of cells are viable.

  • Seeding Density Optimization (Crucial Preliminary Step): Before the main experiment, determine the optimal seeding density. Plate a range of cell concentrations (e.g., 2,000 to 50,000 cells/well) and perform an MTT assay after 24, 48, and 72 hours. The ideal density will yield a linear relationship between cell number and absorbance and will not reach confluency by the end of the experiment.[18]

  • Plating: Dilute the cell suspension to the predetermined optimal concentration. Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer perimeter wells or fill them with sterile PBS to minimize evaporation effects (the "edge effect").

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.[13]

Phase 2: Treatment with this compound
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations. It is advisable to test a wide range to determine the IC50 value (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Controls: Prepare the following controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the test wells (e.g., <0.5%). This accounts for any solvent-induced toxicity.

    • Untreated Control: Cells treated with culture medium only. This represents 100% viability.

    • Blank Control: Wells containing culture medium only (no cells). This is for background absorbance subtraction.[16]

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or controls.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Phase 3: MTT Assay and Absorbance Reading
  • MTT Addition: At the end of the treatment period, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[19]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[14] During this time, viable cells will metabolize the MTT into visible purple formazan crystals. Check for crystal formation under a microscope.

  • Formazan Solubilization:

    • Method A (Recommended): Add 100 µL of the solubilization solution (e.g., DMSO) directly to each well. Pipette up and down gently to ensure all crystals are dissolved.[11][20]

    • Method B (For potential interference): Carefully aspirate the medium containing MTT without disturbing the cell layer or the formazan crystals. Then, add 100-150 µL of the solubilization solution to each well.[11]

  • Final Incubation/Shaking: To ensure complete solubilization, place the plate on an orbital shaker for 15-20 minutes, protected from light.[5] The solution should be a homogenous purple color.

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to correct for background absorbance from cell debris.[5][11]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4/5: Assay p1 1. Harvest & Count Cells p2 2. Seed Cells in 96-Well Plate p1->p2 p3 3. Incubate (24h) Allow attachment p2->p3 t1 4. Prepare Compound Dilutions & Controls t2 5. Treat Cells t1->t2 t3 6. Incubate (24-72h) t2->t3 a1 7. Add MTT Reagent a2 8. Incubate (2-4h) Formazan formation a1->a2 a3 9. Add Solubilization Solution (e.g., DMSO) a2->a3 a4 10. Read Absorbance (570 nm) a3->a4

Caption: General experimental workflow for the MTT assay.

Part 4: Data Analysis and Interpretation

  • Background Subtraction: Average the absorbance values of the blank control wells and subtract this from all other absorbance readings.

  • Calculate Percent Viability: Determine the viability of each treated sample relative to the untreated (or vehicle) control. % Viability = [(OD of Treated Sample - OD of Blank) / (OD of Control - OD of Blank)] * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Determine IC50: From the dose-response curve, calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%. This is typically done using non-linear regression analysis in software like GraphPad Prism.

Example Data Table:

Concentration (µM)Mean Corrected OD% Viability
0 (Control)0.850100.0%
10.81595.9%
50.68080.0%
100.55365.1%
250.41749.1%
500.23027.1%
1000.09511.2%

Part 5: Troubleshooting and Key Considerations

Issue Potential Cause Solution
High background in blank wells Medium contains phenol red; microbial contamination.Use phenol red-free medium for the MTT incubation step.[13] Ensure aseptic technique.[14]
Low absorbance readings Cell seeding density is too low; MTT incubation time is too short.Optimize seeding density to ensure sufficient metabolic activity.[14] Increase MTT incubation time up to 4 hours.[11]
Inconsistent results between wells Incomplete formazan solubilization; "edge effect" due to evaporation.Ensure complete dissolution by gentle pipetting or shaking.[5][11] Do not use the outer wells for experimental samples.
Compound interference The test compound is colored or has reducing/oxidizing properties.Run a control with the compound in cell-free medium to see if it directly reduces MTT. If so, a different viability assay (e.g., SRB) may be needed.[11]

Part 6: Application Notes for Pyridinone-Based Compounds

Derivatives of pyridinone and related N-heterocyclic scaffolds have shown promising antitumor activities through various mechanisms.[8][9] Studies on similar compounds have revealed activities such as:

  • Induction of Cell Cycle Arrest: Some derivatives cause cells to arrest in specific phases of the cell cycle, such as the S-phase, preventing proliferation.[8][9]

  • Apoptosis Induction: These compounds can trigger programmed cell death, a desirable outcome for an anti-cancer agent.[8][9]

  • DNA Damage and p53 Activation: A potential mechanism involves causing DNA damage, which in turn activates the p53 tumor suppressor pathway, leading to apoptosis.[8][9]

The protocol described here is the first step to determine if this compound exhibits cytotoxic activity. If significant cytotoxicity is observed, further mechanistic studies (e.g., cell cycle analysis by flow cytometry, apoptosis assays like Annexin V staining) would be warranted to elucidate its mode of action.

Putative_Mechanism Compound This compound Target Intracellular Target(s) (e.g., DNA, Kinases) Compound->Target DNA_Damage DNA Damage Target->DNA_Damage Induces S_Arrest S-Phase Arrest Target->S_Arrest Induces p53 p53 Activation DNA_Damage->p53 Triggers Apoptosis Apoptosis p53->Apoptosis Promotes Proliferation Inhibition of Cell Proliferation S_Arrest->Proliferation Apoptosis->Proliferation

Caption: Putative mechanism of action for investigation.

References

  • ResearchGate. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. [Link]

  • Grela, E., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Applied and Environmental Microbiology. [Link]

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  • Präbst, K., et al. (2017). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Dental Journal. [Link]

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  • Gajos, G., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. International Journal of Molecular Sciences. [Link]

  • Musso, L., et al. (2020). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Molecules. [Link]

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Application Notes and Protocols: The Use of 5-(hydroxymethyl)pyridin-2(1H)-one in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable" with traditional inhibitor-based approaches.[1][2] At the heart of this strategy are bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4][5][6] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7][8] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][5][9]

While significant research has focused on the development of potent ligands for POIs and E3 ligases, the linker's role is increasingly recognized as a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[8] This guide focuses on the application of a specific linker building block, 5-(hydroxymethyl)pyridin-2(1H)-one , in the design and synthesis of novel PROTACs for targeted protein degradation studies. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into PROTAC scaffolds, and outline key assays for evaluating the resulting degraders.

The Strategic Advantage of the Pyridinone Moiety in PROTAC Design

The choice of linker is far from trivial; it influences the overall conformation of the PROTAC, the stability of the ternary complex, and crucial drug-like properties such as solubility and cell permeability.[10][11][12] The this compound scaffold offers several advantages that make it an attractive component for PROTAC linker design:

  • Structural Rigidity and Defined Geometry: Unlike flexible alkyl or PEG linkers, the pyridinone ring introduces a degree of rigidity. This can help to pre-organize the PROTAC molecule, potentially reducing the entropic penalty of forming the ternary complex and leading to improved degradation efficiency.

  • Modulation of Physicochemical Properties: The pyridinone core can influence the physicochemical properties of the PROTAC. Its polar nature can contribute to improved solubility, a common challenge for these large "beyond Rule of Five" molecules.[10][13] Furthermore, the hydrogen bond donor and acceptor capabilities of the pyridinone moiety can impact cell permeability and off-target interactions.

  • Versatile Synthetic Handle: The hydroxymethyl group at the 5-position provides a convenient and reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, allowing for modular and efficient PROTAC synthesis.

Mechanism of Action: Facilitating Ternary Complex Formation

The primary role of any PROTAC, including those incorporating this compound, is to induce proximity between a target protein and an E3 ubiquitin ligase. This leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.[4][5][14]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with Pyridinone Linker) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognized by E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->POI Tags POI with Ubiquitin Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades POI

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

Part 1: Synthesis of a PROTAC Incorporating this compound

This protocol provides a general framework for the synthesis of a PROTAC using this compound as a key linker component. The synthesis is modular, allowing for the coupling of a pre-functionalized POI ligand and an E3 ligase ligand. For this example, we will consider the popular Cereblon (CRBN) E3 ligase, utilizing a pomalidomide-derived ligand.[15][]

Materials:

  • This compound

  • POI ligand with a suitable functional group for coupling (e.g., carboxylic acid, amine, or alkyne)

  • Pomalidomide-linker derivative with a complementary functional group

  • Coupling reagents (e.g., HATU, EDCI/HOBt for amide bond formation; copper(I) catalyst for click chemistry)

  • Appropriate solvents (e.g., DMF, DCM, THF)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Step-by-Step Protocol:

  • Functionalization of this compound:

    • The hydroxyl group of this compound can be converted to a more reactive group, such as a halide or a mesylate, to facilitate nucleophilic substitution.

    • Alternatively, it can be oxidized to an aldehyde for reductive amination or to a carboxylic acid for amide coupling.

  • Coupling to the POI Ligand:

    • React the functionalized pyridinone derivative with the POI ligand under appropriate conditions. For example, if the POI ligand has a free amine and the pyridinone has been converted to a carboxylic acid, standard amide coupling conditions can be used.[17][18]

  • Coupling to the E3 Ligase Ligand:

    • The remaining functional group on the pyridinone linker is then used to attach the E3 ligase ligand. For instance, if the pyridinone-POI conjugate has a terminal alkyne, it can be coupled to an azide-functionalized pomalidomide derivative via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[8]

  • Purification and Characterization:

    • The final PROTAC product should be purified to >95% purity, typically by flash column chromatography followed by preparative HPLC.

    • The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow cluster_synthesis Modular PROTAC Synthesis Start Starting Materials: - POI Ligand - this compound - E3 Ligase Ligand Step1 Functionalization of Pyridinone Linker Start->Step1 Step2 Coupling to POI Ligand Step1->Step2 Step3 Coupling to E3 Ligase Ligand Step2->Step3 Step4 Purification and Characterization Step3->Step4 End Final PROTAC Molecule Step4->End

Caption: General synthetic workflow for PROTACs.

Part 2: Cellular and Biochemical Evaluation of PROTAC Activity

Once the PROTAC is synthesized and characterized, a series of assays are required to evaluate its biological activity.[19][20]

1. Assessment of Target Protein Degradation

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Protocol: Western Blotting for Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells expressing the POI at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a dose-response range of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation) values.[21][22]

2. Evaluation of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[3] Several biophysical techniques can be used to assess this.

Protocol: Fluorescence Polarization (FP) Assay for Ternary Complex Formation [23]

  • Reagents and Instrumentation:

    • Purified POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN).

    • A fluorescently labeled ligand for either the POI or the E3 ligase.

    • A microplate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • In a microplate, combine the fluorescently labeled ligand with one of the protein partners (e.g., fluorescent POI ligand with POI).

    • Add increasing concentrations of the PROTAC and measure the change in fluorescence polarization to determine the binary binding affinity.

    • To assess ternary complex formation, pre-incubate the PROTAC with one protein partner and then titrate in the second protein partner. A significant increase in fluorescence polarization indicates the formation of the ternary complex.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the titrant concentration.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd) for binary and ternary complex formation.

3. Assessment of Downstream Cellular Effects

The degradation of a target protein should lead to a measurable biological response.

Protocol: Cell Viability/Proliferation Assay

  • Cell Plating and Treatment:

    • Plate cancer cells in a 96-well plate and treat with a range of PROTAC concentrations.

  • Assay:

    • After a set incubation period (e.g., 72 hours), assess cell viability using a commercially available kit such as CellTiter-Glo® (Promega) or by staining with reagents like crystal violet.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ (concentration that causes 50% growth inhibition).

Data Presentation and Interpretation

Quantitative Data Summary
AssayParameterDescription
Western Blot DC₅₀Concentration of PROTAC required to degrade 50% of the target protein.
DₘₐₓMaximum percentage of target protein degradation achieved.
Fluorescence Polarization Kd (binary)Dissociation constant for the binding of the PROTAC to the POI or E3 ligase alone.
Kd (ternary)Dissociation constant for the formation of the POI-PROTAC-E3 ligase complex.
Cell Viability GI₅₀Concentration of PROTAC that inhibits cell growth by 50%.
Troubleshooting and Considerations
  • Poor Degradation Efficacy: If the PROTAC shows weak degradation, consider optimizing the linker length and attachment points. The geometry of the ternary complex is crucial for efficient ubiquitination.

  • Off-Target Effects: Assess the degradation of other proteins to ensure the selectivity of the PROTAC. Proteomics-based approaches can be valuable for this.

  • Solubility and Permeability Issues: The physicochemical properties of PROTACs are challenging.[10][11][12] Modifications to the linker, such as incorporating more polar groups, can sometimes improve these properties. The pyridinone scaffold itself can contribute favorably in this regard.

Conclusion

The this compound moiety is a valuable building block for the construction of novel PROTACs. Its defined structure and versatile chemistry allow for the systematic exploration of linker space in the quest for potent and selective protein degraders. The protocols and assays outlined in this guide provide a comprehensive framework for researchers to synthesize and evaluate PROTACs incorporating this promising scaffold, thereby advancing the field of targeted protein degradation.

References

  • Zhang, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1219-1240. [Link]

  • Xing, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Med Chem, 12(13), 1219-1240. [Link]

  • Békés, M., et al. (2022). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 65(4), 2911-2943. [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • Testa, A., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 613. [Link]

  • Charnwood Discovery. (n.d.). PROTAC assays & successfully measuring protein degradation. Charnwood Discovery. [Link]

  • Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 6-11. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Yang, H., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. European Journal of Medicinal Chemistry, 238, 114488. [Link]

  • Scott, J. S., et al. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Royal Society of Chemistry. [Link]

  • Kim, T. H., et al. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules, 26(16), 4983. [Link]

  • Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery. Eurofins Discovery. [Link]

  • Scott, J. S., et al. (2024). Property-based optimisation of PROTACs. RSC Medicinal Chemistry, 15(1), 29-41. [Link]

  • ResearchGate. (n.d.). Physicochemical Properties and in Vitro Potencies of 1. ResearchGate. [Link]

  • Ge, M., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry, 9, 735429. [Link]

  • ResearchGate. (n.d.). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). ResearchGate. [Link]

  • Arvinas. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. [Link]

  • Kim, D. H., et al. (2022). Rational Design and Synthesis of HSF1-PROTACs for Anticancer Drug Development. International Journal of Molecular Sciences, 23(5), 2795. [Link]

  • Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1969. [Link]

  • Arvinas. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7949-7962. [Link]

  • Popow, J., et al. (2019). PROTACs– a game-changing technology. Expert Opinion on Drug Discovery, 14(11), 1109-1119. [Link]

  • Pelay-Gimeno, M., et al. (2023). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. RSC Medicinal Chemistry, 14(3), 438-452. [Link]

  • CD Bioparticles. (n.d.). PROTAC Linkers. CD Bioparticles. [Link]

  • PubMed. (2022). Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. European Journal of Medicinal Chemistry, 238, 114455. [Link]

  • Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1109-1125. [Link]

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998-1014. [Link]

  • ResearchGate. (n.d.). General mechanism of action of PROTACs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Illustration explaining the mechanism of PROTAC in targeted protein degradation. ResearchGate. [Link]

  • Macchi, F., et al. (2024). Targeted degradation of Pin1 by protein-destabilizing compounds. PNAS, 121(48), e2409015121. [Link]

  • Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Journal of Hematology & Oncology, 15(1), 163. [Link]

  • IRBM. (2019). First targeted protein degrader begins phase I clinical trial. IRBM. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

I. Synthetic Strategy Overview

A robust and scalable synthesis of this compound is critical for its application in drug development. While several routes are conceivable, a common and effective strategy involves a three-step sequence starting from 2-methoxy-5-methylpyridine. This pathway is advantageous as it utilizes readily available starting materials and involves well-characterized transformations.

The overall synthetic workflow is depicted below:

Caption: Proposed three-step synthesis of the target molecule.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield in this synthetic sequence?

A1: The final tandem hydrolysis and demethylation step is arguably the most critical and challenging. While the N-oxidation and Boekelheide rearrangement are generally high-yielding, the acid-mediated hydrolysis of 5-(acetoxymethyl)-2-methoxypyridine requires harsh conditions (e.g., refluxing in concentrated HBr or HCl) to cleave the stable aryl methyl ether.[1][2] These conditions can lead to the formation of colored impurities and potential degradation of the desired product. Careful control of temperature, reaction time, and acid concentration is paramount to balance complete conversion with minimal side-product formation.

Q2: Can I introduce the hydroxymethyl group directly, avoiding the acetate intermediate?

A2: Direct hydroxymethylation is possible but often presents challenges. For instance, visible light-induced hydroxymethylation of pyridine N-oxides has been reported, but yields can be modest, especially with electron-donating groups.[3] The acetate protection strategy is often preferred in a laboratory setting because the Boekelheide rearrangement is a reliable and high-yielding reaction for converting alkylpyridine N-oxides to their acetoxymethyl derivatives.[4] The subsequent hydrolysis, while challenging, is a standard transformation.

Q3: My final product is a dark, oily substance that won't crystallize. What should I do?

A3: This is a common issue, often caused by residual acid and colored polymeric impurities formed during the harsh hydrolysis step.

  • Neutralization: First, ensure the product is thoroughly neutralized after the acidic workup. A slightly basic pH (7.5-8.0) is often optimal before extraction.

  • Decolorization: Use activated carbon (charcoal) treatment. Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol/water), add a small amount of activated carbon, heat gently, and filter through celite.

  • Purification: The target molecule is polar. Standard silica gel chromatography can be effective, but may require a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients).[5] If the product remains an oil, try trituration with a solvent in which the product is poorly soluble but impurities are soluble, such as diethyl ether or cold ethyl acetate, to induce crystallization.[6]

III. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during each stage of the synthesis.

Step 1: N-Oxidation of 2-Methoxy-5-methylpyridine
Problem Potential Cause(s) Recommended Solution(s)
Low conversion to N-oxide 1. Insufficient Oxidant: The amount of m-CPBA was not enough to drive the reaction to completion. 2. Decomposition of m-CPBA: The oxidant may have degraded due to age or improper storage.1. Use a slight excess (1.1-1.2 equivalents) of m-CPBA. Monitor the reaction by TLC until the starting material is consumed. 2. Use a fresh bottle of m-CPBA or test its activity before use.
Reaction is sluggish Low Reaction Temperature: The reaction may be too slow at room temperature.Gently warm the reaction to 35-40 °C. Avoid excessive heat, which can lead to side reactions.
Step 2: Boekelheide Rearrangement

Boekelheide_Troubleshooting Start Low Yield of 5-(Acetoxymethyl)-2-methoxypyridine Q1 Was the reaction temperature high enough? Start->Q1 Sol1 Ensure reflux at ~140°C. Acetic anhydride boiling point is key. Q1->Sol1 No Q2 Are there side products observed via TLC/LCMS? Q1->Q2 Yes Sol2 Isomer formation (e.g., rearrangement at C3) is possible but less favored. Consider TFAA for milder conditions. Q2->Sol2 Yes Q3 Was water present in the reaction? Q2->Q3 No Sol3 Use anhydrous conditions. Water hydrolyzes acetic anhydride and quenches the reaction. Q3->Sol3 Yes

Caption: Troubleshooting the Boekelheide Rearrangement.

Problem-Specific Advice:

  • Issue: Formation of dark, tarry substances.

    • Cause: The Boekelheide rearrangement requires high temperatures (reflux in acetic anhydride, ~140 °C), which can cause polymerization or degradation, especially if impurities are present from the previous step.[4]

    • Solution: Ensure the N-oxide starting material is pure. Alternatively, consider using trifluoroacetic anhydride (TFAA) as the acylating agent, which often allows the reaction to proceed at a much lower temperature (e.g., room temperature), minimizing thermal decomposition.[7]

  • Issue: Competing side reactions.

    • Cause: While the rearrangement strongly favors the alkyl group at the 2-position, minor side products can form. The mechanism involves a[8][8]-sigmatropic shift, and alternative deprotonation/rearrangement pathways can occur.[9]

    • Solution: The standard conditions with acetic anhydride are generally selective. If isomer formation is a significant issue, re-evaluate the structure of your starting material. For pyrimidine N-oxides, multiple side products are known to form, highlighting the importance of the heterocyclic core.[10][11]

Step 3: Tandem Hydrolysis & Demethylation
Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction (mixture of products) 1. Insufficient Reflux Time/Temp: Cleavage of the aryl methyl ether is slow. 2. Inadequate Acid Strength: The acid concentration is too low.1. Ensure vigorous reflux for at least 6-12 hours. Monitor by TLC or LC-MS until the intermediate (5-(hydroxymethyl)-2-methoxypyridine) is fully consumed. 2. Use 48% aqueous HBr for effective demethylation.[1]
Low isolated yield after workup 1. Product Loss During Extraction: The final product has high water solubility. 2. Degradation: The product is sensitive to prolonged exposure to strong acid at high temperatures.1. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. Use a more polar solvent for extraction like ethyl acetate or a mixture of chloroform/isopropanol. Perform multiple extractions (5-7 times). 2. Do not exceed the necessary reaction time. Once the reaction is complete, cool it promptly and proceed with the workup.
Final product is dark brown/black Formation of Polymeric Impurities: Strong acid at high temperatures can cause decomposition and polymerization.1. Conduct the reaction under an inert atmosphere (N₂ or Argon) to minimize oxidative side reactions. 2. After workup and solvent removal, perform a decolorizing charcoal treatment on the crude product as described in the FAQs.

IV. Experimental Protocols

Protocol 1: Synthesis of 5-(Acetoxymethyl)-2-methoxypyridine (Step 2)

This protocol is adapted from procedures for similar Boekelheide rearrangements.[8]

  • To a solution of 2-methoxy-5-methylpyridine N-oxide (1.0 eq) in a suitable solvent like toluene or neat, add acetic anhydride (3.0-5.0 eq).

  • Heat the mixture to reflux (approx. 140 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress using TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound (Step 3)

This protocol is based on standard methods for aryl methyl ether cleavage.[1][12]

  • Combine the crude 5-(acetoxymethyl)-2-methoxypyridine (1.0 eq) with 48% aqueous hydrobromic acid (HBr) (10-15 volumes).

  • Heat the mixture to a vigorous reflux (approx. 120-125 °C) under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS. The reaction may take 6-24 hours for complete conversion.

  • Once complete, cool the mixture in an ice bath and carefully neutralize to pH ~8 by the slow addition of a saturated NaHCO₃ solution or solid NaOH.

  • Saturate the aqueous solution with solid NaCl.

  • Extract the product repeatedly with ethyl acetate or 10% isopropanol in chloroform.

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude solid/oil can be purified by recrystallization (e.g., from ethanol/water) or silica gel chromatography (e.g., 5-10% methanol in dichloromethane).[6]

V. References

  • Kurzawa, T., et al. (2025). Boekelheide rearrangement of pyrimidine N-oxide. ResearchGate. Available at: [Link]

  • Zhu, Y., et al. (2025). Boekelheide rearrangement of pyrimidine N-oxides 28 and 29 with acetic anhydride. ResearchGate. Available at: [Link]

  • PrepChem. (Date not available). Synthesis of 2-acetoxymethyl-4-methoxy-5-n-butyl-pyridine. PrepChem.com. Available at: [Link]

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Oae, S., et al. (1968). N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • ChemTube3D. (Date not available). Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. Available at: [Link]

  • Bodalski, R., & Katritzky, A. R. (1968). The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, H., et al. (2020). Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements. Organic Letters. Available at: [Link]

  • Fontenas, C., et al. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications. Available at: [Link]

  • PrepChem. (Date not available). Synthesis of 2-acetoxymethyl-4-methoxypyridine. PrepChem.com. Available at: [Link]

  • MDPI. (Date not available). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. Available at: [Link]

  • Chem-Station. (2024). O-Demethylation. Chem-Station International Edition. Available at: [Link]

  • Reddit. (2017). Demethylation of an aryl methoxy group. r/chemistry. Available at: [Link]

  • Wikipedia. (Date not available). Demethylation. Wikipedia. Available at: [Link]

  • Waghmode, S. B., et al. (2014). Effect of promoters on demethylation of 2-methoxynaphthalene. ResearchGate. Available at: [Link]

  • O'Brien, J. P., et al. (1987). Dealkylation of opioid ethers. Google Patents (US4667037A). Available at:

  • Zhang, Y., et al. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-(hydroxymethyl)pyridin-2(1H)-one in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(hydroxymethyl)pyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving stable and desired concentrations of this compound in aqueous biological buffers. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and advanced protocols to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Molecule: A Physicochemical Profile

Before troubleshooting, it is crucial to understand the inherent properties of this compound. Its behavior in solution is dictated by its structure, polarity, and ionization potential.

The pyridinone core, combined with a hydroxyl group, allows for hydrogen bonding, which contributes to its baseline water solubility.[1][2] However, the concentration required for biological assays often exceeds this intrinsic solubility, leading to experimental challenges.

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular Formula C₆H₇NO₂-
Molecular Weight 125.13 g/mol [3]Essential for calculating molar concentrations.
Appearance Light yellow to yellow solid[4]Visual confirmation of undissolved compound.
Predicted pKa 11.56 ± 0.10[4][5]The compound is a very weak acid. It will be predominantly in its neutral form in all standard biological buffers (pH 6-8).
XLogP3 -1.1[3][6]The negative value indicates the compound is hydrophilic and favors partitioning into aqueous phases over organic ones.
Baseline Solubility Soluble in water and alcohol solvents[5]While generally soluble, high concentrations can still lead to saturation and precipitation.

Section 2: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common questions and initial hurdles researchers face.

Q1: What is the best solvent for preparing a primary stock solution of this compound?

Answer: For a high-concentration primary stock, we strongly recommend using an organic solvent. The best choice is Dimethyl Sulfoxide (DMSO) . Anhydrous ethanol can also be used.[5]

  • Expert Rationale: While the compound is water-soluble, preparing a concentrated stock directly in an aqueous buffer is often difficult due to the compound's crystal lattice energy and the kinetics of dissolution. A strong organic solvent like DMSO effectively disrupts the intermolecular forces in the solid state, allowing for the preparation of a stable, high-concentration stock (e.g., 10-50 mM) that can be stored at -20°C or -80°C.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer (e.g., PBS or cell media). What is happening and how can I fix it?

Answer: This phenomenon is known as "crashing out" or solvent-shifting precipitation. It occurs when the compound, stable in a high concentration of organic solvent, is rapidly introduced into an aqueous environment where its solubility is lower. The organic solvent disperses, leaving the compound supersaturated in the buffer, causing it to precipitate.

Troubleshooting Steps:

  • Minimize Final Organic Solvent Concentration: The most critical factor is the final percentage of your organic co-solvent in the assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxicity. For biochemical assays, up to 1-2% may be tolerable, but this must be validated.

  • Improve Dilution Technique: Avoid adding a small volume of concentrated stock directly into a large volume of buffer.

    • Recommended Method: Add the stock solution to the side of the tube and gently vortex or pipette-mix immediately. For best results, perform a serial dilution, creating an intermediate concentration in a solution with a higher ratio of organic solvent before the final dilution into the aqueous buffer.

  • Utilize Gentle Heat or Sonication: Briefly warming the solution to 37°C or using a bath sonicator can help redissolve small amounts of precipitate.

    • Causality: This provides the energy needed to overcome the activation barrier for dissolution. However, prolonged heating is not recommended as it can lead to compound degradation. Always bring the solution back to your experimental temperature to ensure it remains dissolved.

G cluster_prep Stock Solution Workflow cluster_dilution Dilution into Buffer weigh 1. Weigh Solid Compound add_dmso 2. Add Anhydrous DMSO (e.g., to 20 mM) weigh->add_dmso dissolve 3. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve store 4. Store at -20°C / -80°C dissolve->store dilute 5. Dilute Stock into Final Biological Buffer store->dilute precip Precipitation? dilute->precip success Solution is Clear: Proceed with Experiment precip->success No troubleshoot Troubleshoot: See Section 2, Q2 precip->troubleshoot Yes

Caption: Workflow for stock preparation and dilution.

Q3: Can I adjust the pH of my buffer to increase the solubility of this compound?

Answer: This is generally not an effective strategy for this specific compound within a biologically relevant pH range.

  • Expert Rationale: A compound's solubility increases through ionization when the buffer pH is moved past its pKa. The pKa of this compound is approximately 11.56.[4][5] This means you would need to raise the pH to >11 to begin to significantly deprotonate the molecule and form a more soluble anionic salt. Such a high pH is incompatible with virtually all biological systems, as it would denature proteins and compromise cell integrity. Standard biological buffers operate between pH 6 and 8, where the compound will remain overwhelmingly in its less soluble, neutral form.

pKa_Logic cluster_species Molecular State at Different pH start Goal: Increase Solubility via pH Adjustment pka_check Compound pKa ≈ 11.56 start->pka_check bio_ph Biological pH Range (6.0 - 8.0) pka_check->bio_ph ionized_form At pH > 11.5: Ionized Anion Form Increases (Higher Solubility Form) pka_check->ionized_form Requires pH > pKa neutral_form At pH 6-8: Compound is >99.9% Neutral (Low Solubility Form) bio_ph->neutral_form Falls Within conclusion Conclusion: pH adjustment is not a viable strategy in biological buffers. neutral_form->conclusion

Caption: Logic explaining why pH adjustment is ineffective.

Section 3: Advanced Solubility Enhancement Protocols

If the troubleshooting steps above are insufficient for achieving your target concentration, more advanced formulation strategies may be necessary.

Protocol 3.1: Using Cyclodextrins for Enhanced Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Objective: To determine if HP-β-CD can increase the solubility of this compound in a biological buffer.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target biological buffer (e.g., PBS, pH 7.4)

  • Vortex mixer, sonicator, and orbital shaker

  • 0.22 µm syringe filters

Step-by-Step Methodology:

  • Prepare HP-β-CD Stock Solutions: Prepare a range of HP-β-CD solutions in your target buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Excess Compound: To a fixed volume of each HP-β-CD solution, add an excess amount of solid this compound. Ensure that a visible amount of solid remains undissolved.

  • Equilibrate: Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate Undissolved Solid: After equilibration, allow the samples to stand for 1 hour. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Analyze Results: Plot the concentration of dissolved this compound against the percentage of HP-β-CD. A positive slope indicates that HP-β-CD is effectively enhancing solubility.

Trustworthiness Check: The inclusion of a 0% HP-β-CD control establishes the baseline solubility in the buffer alone. The 24-48 hour equilibration ensures that you are measuring the true thermodynamic solubility, not just the rate of dissolution.

Section 4: Summary and Key Takeaways

  • Start with an Organic Stock: Always prepare your primary stock of this compound in DMSO to a high concentration.

  • Mind the Dilution: When diluting into aqueous buffers, control the final co-solvent concentration (<0.5% for cells) and use proper mixing techniques to avoid precipitation.

  • pH is Not the Answer: Due to its high pKa of ~11.56, pH adjustment within a biological range will not increase solubility.[4][5]

  • Consider Formulations for High Concentrations: If high aqueous concentrations are essential, advanced methods using solubility enhancers like cyclodextrins should be systematically explored.

We trust this guide will help you navigate the solubility challenges associated with this compound. For further assistance, please consult the references below or contact your chemical supplier's technical support.

References

  • ChemBK. (2024, April 9). 5-(hydroxymethyl) pyridin-2(1H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12018576, this compound. Retrieved from [Link]

  • van der Westhuyzen, C. W., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 165. Available at: [Link]

  • The Good Scents Company. (n.d.). 5-hydroxy-2-methyl pyridine. Retrieved from [Link]

  • Hassan, M. Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 860714. Available at: [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Dhinwa, N. K., et al. (2024). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. International Journal of Pharmaceutical Quality Assurance, 15(4), 2348-55. Available at: [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021, February 18). Solubility Enhancement Techniques [Video]. YouTube. Retrieved from [Link]

  • Vertzoni, M., & Dressman, J. (2015). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 22(3), 6-10. Available at: [Link]

  • Calbiochem. (n.d.). Buffers. Retrieved from [Link]

  • Hopax Fine Chemicals. (2024, August 2). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar Hydroxymethylpyridone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of polar hydroxymethylpyridone compounds. As a class of molecules characterized by hydrogen-bonding capabilities, high polarity, and potential for tautomerization, hydroxymethylpyridones demand a nuanced approach to purification. This resource synthesizes established methodologies with field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments. Each issue is broken down into probable causes and actionable solutions, grounded in the physicochemical properties of hydroxymethylpyridone compounds.

Question 1: I'm observing severe peak tailing and poor resolution for my hydroxymethylpyridone compound during Reverse-Phase HPLC. What's happening and how can I fix it?

This is one of the most frequent challenges in the chromatography of polar analytes. The issue often stems from undesirable secondary interactions between the compound and the stationary phase or from suboptimal mobile phase conditions.

Probable Causes:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual, acidic silanol groups (-Si-OH) on the surface. The polar hydroxymethyl and pyridone functional groups can engage in strong hydrogen bonding or ionic interactions with these silanols, causing the analyte to "drag" along the stationary phase, resulting in tailing peaks.

  • Mobile Phase pH: The pyridone ring system can be protonated or deprotonated depending on the mobile phase pH. If the pH is close to the compound's pKa, it may exist in multiple ionic forms, leading to broadened or split peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[1]

  • Contaminated Guard Column or Column Inlet: Particulate matter from the sample or mobile phase can create a void at the head of the column, disrupting the sample band and causing peak distortion.[2]

Recommended Solutions:

  • Optimize the Stationary Phase:

    • Use an End-Capped Column: Select a high-quality, end-capped C18 column where the residual silanols are derivatized (capped) with a small silylating agent. This minimizes secondary interactions.

    • Consider a Polar-Embedded Phase: Columns with a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain offer alternative interaction sites and better shielding of residual silanols, often improving peak shape for polar compounds.

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar hydroxymethylpyridones that show little or no retention in reverse-phase, HILIC is an excellent alternative. It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile).[3]

  • Adjust the Mobile Phase:

    • Control the pH with a Buffer: Use a buffer (e.g., formate, acetate, phosphate) at a concentration of 10-20 mM to maintain a constant pH. For acidic hydroxymethylpyridones, a pH at least 2 units below the pKa will keep them in their neutral, more retained form. For basic compounds, a pH 2 units above the pKa is recommended.

    • Add an Ion-Pairing Reagent: For ionizable compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or an alkylammonium salt for acids) can form a neutral complex with your analyte, improving retention and peak shape on a reverse-phase column.[3] Note that these reagents can be difficult to remove from the column and may suppress MS signals.[3]

  • Refine Experimental Parameters:

    • Reduce Sample Concentration: Perform a dilution series to ensure you are not overloading the column.

    • Filter All Samples and Mobile Phases: Use a 0.22 or 0.45 µm filter to prevent particulates from damaging the column.[4]

    • Check System Connections: Ensure all fittings are secure and there are no voids between tubing and the column, as this can cause peak splitting or broadening.[2]

  • Initial Screening (Reverse-Phase):

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient, e.g., 5% B to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Temperature: 30 °C.[5]

    • Detection: UV at an appropriate wavelength (e.g., 270 nm).[5]

  • Troubleshooting Peak Tailing:

    • If tailing is observed, switch Mobile Phase A to a 10 mM ammonium formate buffer at pH 3.0.

    • If the compound is still poorly retained or shows tailing, proceed to HILIC.

  • HILIC Method:

    • Column: HILIC (e.g., silica or amide phase), 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Gradient: Start at 100% A and increase the percentage of B to elute the compound.

Here is a decision-making workflow for addressing poor peak shape in HPLC.

HPLCTroubleshooting start Poor Peak Shape (Tailing/Splitting) check_overload Is Sample Concentration Too High? start->check_overload reduce_conc Dilute Sample & Re-inject check_overload->reduce_conc Yes check_column Is Column Old or Contaminated? check_overload->check_column No reduce_conc->start replace_column Flush System & Use New Column/Guard check_column->replace_column Yes check_mobile_phase Is Mobile Phase pH Near pKa? check_column->check_mobile_phase No replace_column->start adjust_ph Buffer Mobile Phase (pH << pKa or pH >> pKa) check_mobile_phase->adjust_ph Yes check_silanol Suspect Silanol Interactions? check_mobile_phase->check_silanol No success Problem Solved adjust_ph->success end_cap Use End-Capped or Polar-Embedded Column check_silanol->end_cap try_hilic Switch to HILIC Mode end_cap->try_hilic Still Tailing end_cap->success Improved try_hilic->success PurificationStrategy start Crude Product Mixture is_solid Is the Crude Product a Solid? start->is_solid solubility_test Perform Solubility & Crystallization Screening is_solid->solubility_test Yes is_aqueous Is Mixture Aqueous or High Volume? is_solid->is_aqueous No (Oil/Liquid) crystallizes Does it Crystallize Easily? solubility_test->crystallizes recrystallize Purify by Recrystallization crystallizes->recrystallize Yes chromatography Purify by Flash or Preparative Chromatography crystallizes->chromatography No final_purity Assess Purity (HPLC, NMR) recrystallize->final_purity extraction Use LLE (with pH control) or Solid-Phase Extraction (SPE) is_aqueous->extraction Yes is_aqueous->chromatography No extraction->chromatography Further Purification Needed extraction->final_purity Sufficiently Pure chromatography->final_purity

Sources

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the Hydroxymethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the hydroxymethyl group. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies. The hydroxymethyl group is a versatile functional handle, but its reactivity can present unique challenges.[1] This resource provides in-depth, experience-based guidance to navigate these complexities, ensuring successful and efficient reactions.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the functionalization of hydroxymethyl groups, providing a foundation for troubleshooting more complex issues.

Q1: When should I use a protecting group for a hydroxymethyl group?

A: Protecting groups are essential when the hydroxymethyl group's reactivity interferes with transformations elsewhere in the molecule.[2][3] The decision to use a protecting group hinges on the stability of your substrate to the reaction conditions required for other functional group manipulations.

  • Expert Insight: Do not just consider the immediate reaction. A good protecting group must be stable through multiple subsequent steps and be removable under conditions that do not harm the rest of the molecule.[4] Silyl ethers, such as TBDMS or TIPS, are often a first choice due to their ease of installation, stability to a wide range of non-acidic reagents, and straightforward removal with fluoride sources (e.g., TBAF) or acid.[2][3]

Q2: What are the most common methods for activating a hydroxymethyl group for nucleophilic substitution?

A: Direct displacement of the hydroxyl group is difficult because it is a poor leaving group. Therefore, activation is necessary. Common strategies include:

  • Conversion to a sulfonate ester (e.g., tosylate, mesylate): This is a robust method that creates an excellent leaving group for SN2 reactions.

  • Conversion to a halide (e.g., using SOCl₂, PBr₃): This is another effective way to generate a good leaving group.

  • Mitsunobu reaction: This allows for the conversion of the alcohol to a variety of functional groups with inversion of stereochemistry.

Q3: How do I monitor the progress of my hydroxymethyl functionalization reaction?

A: Thin-layer chromatography (TLC) is the most common and immediate method. Co-spotting your reaction mixture with your starting material is crucial. For more quantitative and real-time analysis, techniques like FT-IR spectroscopy can be invaluable, allowing you to monitor the disappearance of the broad O-H stretch of the alcohol and the appearance of new functional group peaks.[5][6]

Troubleshooting Guides

This section provides detailed troubleshooting for common functionalization reactions of the hydroxymethyl group.

Guide 1: Oxidation of Hydroxymethyl Groups

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, and controlling this selectivity is a frequent challenge.[7][8][9]

Problem 1: Over-oxidation to the Carboxylic Acid When the Aldehyde is the Desired Product.
  • Causality: Over-oxidation often occurs in the presence of water and strong oxidizing agents like chromic acid (Jones reagent) or potassium permanganate.[9][10] The initially formed aldehyde exists in equilibrium with its hydrate form, which is readily oxidized further.[9]

  • Solution Workflow:

    • Choice of Reagent: Employ milder, anhydrous oxidizing agents. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for stopping the oxidation at the aldehyde stage.[10]

    • Reaction Conditions: Ensure your reaction is run under strictly anhydrous conditions. Use dry solvents and glassware.

    • Reaction Control: If using a stronger oxidant, you can sometimes favor the aldehyde by using an excess of the alcohol and distilling the more volatile aldehyde as it forms.[7]

Problem 2: Low Yield or Incomplete Conversion to the Carboxylic Acid.
  • Causality: This can result from an insufficiently powerful oxidizing agent, incorrect stoichiometry, or suboptimal reaction temperature.

  • Solution Workflow:

    • Reagent Selection: Use a strong oxidizing agent like Jones reagent (CrO₃ in aqueous sulfuric acid), or potassium permanganate (KMnO₄).[9]

    • Stoichiometry and Conditions: Use an excess of the oxidizing agent and ensure the reaction is heated under reflux to drive it to completion.[7]

    • pH Optimization: For some oxidations, pH can be a critical factor. For instance, certain catalytic oxidations may require a specific pH range to maintain catalyst activity and prevent degradation of the product.[11]

Experimental Protocol: Selective Oxidation to an Aldehyde using PCC
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting aldehyde by column chromatography.

Guide 2: Etherification of Hydroxymethyl Groups (Williamson Ether Synthesis)

This classic SN2 reaction involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Problem: Low Yield of the Desired Ether.
  • Causality: Several factors can contribute to low yields:

    • Incomplete deprotonation: The base may not be strong enough to fully deprotonate the alcohol.

    • Side reactions: The alkoxide can act as a base, leading to elimination reactions with the alkyl halide, especially with secondary or tertiary halides.

    • Poor solvent choice: The solvent plays a critical role in SN2 reactions.[12][13]

  • Solution Workflow:

    • Base Selection: Use a strong base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the alcohol.

    • Alkyl Halide Choice: Use a primary alkyl halide to minimize competing elimination reactions.

    • Solvent Optimization: Employ a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation but leave the nucleophile "naked" and highly reactive, accelerating the SN2 reaction.[12][13][14] Protic solvents like water or alcohols can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[12][13][15][16]

Visualization of Etherification Workflow

EtherificationWorkflow Start Start: Hydroxymethyl Substrate Deprotonation Deprotonation (e.g., NaH in THF/DMF) Start->Deprotonation Strong Base NucleophilicAttack Nucleophilic Attack (Add primary alkyl halide) Deprotonation->NucleophilicAttack Form Alkoxide Workup Aqueous Work-up NucleophilicAttack->Workup Reaction Complete SideReaction Side Reaction (Elimination) NucleophilicAttack->SideReaction If secondary/tertiary halide used Purification Purification (Column Chromatography) Workup->Purification Product Desired Ether Purification->Product

Caption: Workflow for Williamson Ether Synthesis.

Guide 3: Esterification of Hydroxymethyl Groups

Esterification can be achieved through various methods, with Fischer esterification being a common choice.

Problem 1: Incomplete Reaction and Low Yield in Fischer Esterification.
  • Causality: Fischer esterification is a reversible reaction.[17][18] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.

  • Solution Workflow:

    • Le Châtelier's Principle: Drive the equilibrium towards the product by either using a large excess of the alcohol (if it's inexpensive, it can be used as the solvent) or by removing water as it forms.[18]

    • Water Removal: A Dean-Stark apparatus is highly effective for removing water azeotropically with a solvent like toluene.[18]

    • Catalyst: Ensure a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used in sufficient quantity.[17]

Problem 2: Difficulty in Product Isolation and Purification.
  • Causality: The work-up for esterification reactions can be challenging due to the need to remove the acid catalyst and any unreacted carboxylic acid without hydrolyzing the newly formed ester.

  • Solution Workflow:

    • Neutralization: During the aqueous work-up, carefully wash the organic layer with a mild base like saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.[17][19][20]

    • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[19]

    • Emulsion Prevention: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.[20]

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or Incomplete Reaction CheckReagents Are reagents pure and anhydrous? Start->CheckReagents CheckStoichiometry Is stoichiometry correct? CheckReagents->CheckStoichiometry Yes Sol_Purify Purify/dry reagents and solvents. CheckReagents->Sol_Purify No CheckConditions Are temperature and reaction time optimal? CheckStoichiometry->CheckConditions Yes Sol_Stoichiometry Adjust stoichiometry. Consider excess of one reagent. CheckStoichiometry->Sol_Stoichiometry No CheckMechanism Is the chosen reaction mechanism appropriate? CheckConditions->CheckMechanism Yes Sol_Conditions Optimize temperature and reaction time. CheckConditions->Sol_Conditions No Sol_Mechanism Consider alternative reaction pathway. CheckMechanism->Sol_Mechanism No

Caption: A decision tree for troubleshooting reactions.

Quantitative Data Summary
Reaction TypeKey ParameterRecommended Value/ConditionRationale
Oxidation to Aldehyde Oxidizing AgentPCC, DMP, TEMPO/BleachMild, anhydrous conditions prevent over-oxidation.[21]
Oxidation to Carboxylic Acid Oxidizing AgentJones Reagent, KMnO₄Strong oxidants are required to drive the reaction to completion.[9]
Williamson Ether Synthesis SolventPolar Aprotic (DMF, DMSO)Maximizes nucleophilicity of the alkoxide.[12][13][14]
Fischer Esterification Reagent Ratio>3 eq. of alcohol or use as solventShifts equilibrium towards product formation.[18]
Fischer Esterification Water RemovalDean-Stark TrapContinuously removes byproduct, driving the reaction forward.[18]
References
  • SN2 Effect of Solvent | OpenOChem Learn.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal.
  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution - Chemistry Net.
  • Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech.
  • 7.5: SN1 vs SN2 - Chemistry LibreTexts.
  • Optimization of Conditions for the Solvent-Free Oxidation of an Aromatic Primary Alcohol - ResearchGate.
  • Ester synthesis by esterification - Organic Chemistry Portal.
  • Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy - PubMed.
  • Fischer Esterification-Typical Procedures - OperaChem.
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.
  • Solvent Effects on Sn2 Reactions - YouTube.
  • Work up of ester? - ResearchGate.
  • Oxidation of alcohols I: Mechanism and oxidation states (video) - Khan Academy.
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troubleshooting side reactions in the synthesis of pyridinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common side reactions and optimizing your synthetic outcomes. The following information is structured to address specific issues encountered during experimentation, moving from frequently asked questions to detailed mechanistic explanations and protocols.

Frequently Asked Questions (FAQs)

Q1: My pyridinone synthesis is resulting in a low yield. What are the initial parameters I should investigate?

A1: Low yields in pyridinone syntheses can often be traced back to a few key factors. Before delving into complex side reactions, it's prudent to verify the following:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and pressure are critical variables. Even small deviations from the optimal parameters for your specific substrate can drastically hinder product formation[1].

  • Purity of Reactants: The presence of impurities in your starting materials can initiate unwanted side reactions or poison your catalyst, thereby diminishing the yield of the desired pyridinone derivative[1].

  • Inefficient Purification: Significant product loss can occur during the workup and purification stages. Pyridinones, being polar compounds, can be challenging to purify, with potential for decomposition on silica gel or co-elution with impurities[2].

Q2: I'm observing multiple spots on my TLC plate. What are the most common types of side products in pyridinone synthesis?

A2: The formation of multiple byproducts is a frequent challenge. The nature of these side products is highly dependent on the synthetic route you are employing. Some common culprits include:

  • Incomplete Cyclization: Linear aminodiene or 1,5-dicarbonyl intermediates may persist if the cyclization conditions are not optimal[3].

  • Self-Condensation: Starting materials, such as cyanoacetamide or 1,3-dicarbonyl compounds, can react with themselves, leading to undesired oligomers.

  • Hydrolysis of Intermediates: The presence of strong acids or bases, particularly with residual water, can lead to the hydrolysis of ester or nitrile functional groups on the starting materials or intermediates.

Q3: My catalytic reaction seems to stall before completion. What could be the cause?

A3: Catalyst deactivation is a common issue in many heterocyclic syntheses. This can manifest as a reaction that proceeds initially but then plateaus, leaving a significant amount of starting material unreacted. Deactivation can be caused by several factors, including poisoning by impurities in the reactants or solvent, thermal degradation of the catalyst, or fouling of the catalyst surface by polymeric byproducts[4][5][6][7].

Troubleshooting Guide: Specific Side Reactions and Solutions

This section provides a more detailed examination of specific side reactions, their underlying mechanisms, and actionable troubleshooting protocols.

Issue 1: Formation of an Unexpected Pyran Derivative

Q: In my reaction of an aldehyde, an active methylene compound, and a 1,3-dicarbonyl, I'm isolating a pyran derivative instead of the expected pyridinone. Why is this happening and how can I fix it?

A: The formation of a pyran ring instead of a pyridinone is a known side reaction, particularly when using α,β-unsaturated aldehydes. This occurs through a competing reaction pathway, often a domino Knoevenagel-hetero-Diels-Alder reaction[8].

Mechanism of Pyran Formation:

The initial steps of the reaction are often the same as the desired pyridinone synthesis, leading to the formation of a Knoevenagel adduct. However, if this intermediate possesses a conjugated diene system, it can undergo a [4+2] cycloaddition (Diels-Alder) with an electron-rich dienophile, which can be another molecule of the starting aldehyde or a related species. This cyclization and subsequent rearrangement lead to the thermodynamically stable pyran ring.

Troubleshooting Protocol: Promoting Pyridinone Formation over Pyran Formation

  • Choice of Aldehyde: If possible, avoid using α,β-unsaturated aldehydes if pyran formation is a persistent issue. Saturated aldehydes are less prone to this side reaction.

  • Reaction Conditions: Carefully control the reaction temperature. In some cases, lower temperatures may favor the desired pyridinone synthesis.

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. For instance, in some multicomponent reactions, using a milder base or a Lewis acid catalyst can steer the reaction towards the desired pyridinone product.

  • Stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of the aldehyde can promote the Diels-Alder pathway leading to the pyran.

Issue 2: Incomplete Cyclization and Persistent Intermediates in Bohlmann-Rahtz Synthesis

Q: I'm attempting a Bohlmann-Rahtz synthesis, but I'm isolating the aminodiene intermediate and observing low conversion to the final pyridinone, even at high temperatures. What's going wrong?

A: The Bohlmann-Rahtz synthesis is a powerful tool, but it traditionally requires high temperatures for the final cyclodehydration step, which can lead to decomposition. The key challenge is the required E/Z isomerization of the aminodiene intermediate, which is a prerequisite for the 6π-electrocyclization to form the pyridinone ring[9][10].

Mechanism of Incomplete Cyclization:

The initial Michael addition of an enamine to an ethynylketone forms an aminodiene intermediate. This intermediate often exists as a mixture of isomers. For the cyclization to occur, the aminodiene must adopt a specific conformation that allows for the nucleophilic attack of the nitrogen onto the carbonyl carbon. High thermal energy is typically required to overcome the rotational barrier for this isomerization. If the temperature is insufficient, or if the substrate is sterically hindered, the intermediate will be isolated.

Troubleshooting Protocol: Facilitating Cyclodehydration in Bohlmann-Rahtz Synthesis

  • Acid Catalysis: The introduction of a Brønsted or Lewis acid catalyst can significantly lower the activation energy for the cyclodehydration step, often allowing the reaction to proceed at much lower temperatures (e.g., 50°C instead of 120-160°C)[11].

    • Brønsted Acids: Acetic acid can be used as a solvent or co-solvent.

    • Solid-Phase Acid Catalysts: Amberlyst-15 ion exchange resin is an excellent option as it can be easily filtered off, simplifying the workup[11][12].

    • Lewis Acids: Ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂) have been shown to be effective catalysts[3][12].

  • One-Pot Procedure: Instead of isolating the aminodiene intermediate, a one-pot procedure where the enamine is generated in situ from a 1,3-dicarbonyl compound and an ammonia source (like ammonium acetate) in the presence of the alkynone and an acid catalyst can improve overall efficiency and yield[12][13].

Issue 3: Low Yield and Byproducts in Guareschi-Thorpe Condensation

Q: My Guareschi-Thorpe synthesis of a 2-pyridone is sluggish and gives a complex mixture of products. How can I optimize this reaction?

A: The classic Guareschi-Thorpe reaction, while versatile, can suffer from harsh conditions and low yields. Side reactions such as self-condensation of the cyanoacetamide or the 1,3-dicarbonyl compound, as well as incomplete cyclization, are common.

Mechanism of Side Product Formation:

The Guareschi-Thorpe reaction involves a series of condensations and cyclizations. Under harsh conditions (e.g., strong base, high temperature), the reactive starting materials can undergo self-condensation. For example, two molecules of cyanoacetamide can react to form dimers or trimers. Similarly, the 1,3-dicarbonyl compound can undergo self-condensation. These side reactions consume the starting materials and lead to a lower yield of the desired pyridinone.

Troubleshooting Protocol: Modernizing the Guareschi-Thorpe Synthesis

  • Aqueous Conditions with Ammonium Carbonate: A significant improvement to the Guareschi-Thorpe synthesis is the use of ammonium carbonate in an aqueous medium[14][15][16][17]. Ammonium carbonate serves as both a mild base and a source of ammonia, promoting the reaction under greener and more efficient conditions. This method often leads to the precipitation of the pure product directly from the reaction mixture, simplifying purification[14][16].

  • pH Control: Maintaining the pH of the reaction medium around 7 has been shown to be crucial for maximizing the yield[15].

  • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields in some cases[18].

Data-Driven Optimization

The following table provides a summary of how different reaction parameters can be adjusted to mitigate common side reactions, based on literature findings.

Issue Parameter to Modify Recommended Change Expected Outcome Reference
Low Yield in Hantzsch Synthesis Catalyst/SolventUse p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles.Increased yield (>90%) and shorter reaction time.[1]
Decomposition in Bohlmann-Rahtz CatalystReplace strong acid with Amberlyst-15 ion exchange resin.Milder reaction conditions, suitable for acid-sensitive substrates.[11][12]
Inefficient Guareschi-Thorpe Reagents/SolventUse ammonium carbonate in an aqueous medium.Higher yield, simplified workup, and greener conditions.[14][15][16]
Poor Regioselectivity Reaction StrategyConsider a three-component, one-pot approach.Improved control over regioselectivity.[3]
Catalyst Deactivation Catalyst Design/FeedstockUse a more robust catalyst or purify starting materials.Extended catalyst lifetime and consistent yield.[4][5][6][7]

Experimental Protocols

One-Pot Bohlmann-Rahtz Pyridine Synthesis with Amberlyst-15

This protocol is adapted for a one-pot synthesis, avoiding the isolation of the aminodiene intermediate and using a solid acid catalyst for easy removal[1].

  • Reaction Setup: To a round-bottom flask, add the enamine (1 mmol), alkynone (1.2 mmol), and Amberlyst-15 ion exchange resin.

  • Solvent Addition: Add a suitable solvent (e.g., toluene).

  • Reaction: Stir the mixture at 50°C.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of chloroform or toluene.

  • Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude pyridine product.

  • Purification: Purify the product by column chromatography on silica gel.

Modified Guareschi-Thorpe Synthesis in Aqueous Medium

This protocol utilizes ammonium carbonate for a more efficient and environmentally friendly synthesis[1].

  • Reactant Mixture: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol).

  • Solvent Addition: Add water or a 1:1 water/ethanol mixture (2 mL).

  • Reaction: Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate out of the solution as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Collect the precipitated product by filtration.

  • Purification: Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.

Visualizing Reaction Pathways and Troubleshooting

General Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low yields in pyridinone synthesis.

Bohlmann-Rahtz Synthesis: Catalyzed vs. Thermal Cyclization

Bohlmann_Rahtz cluster_0 Reaction Pathway cluster_1 Cyclization Step Enamine Enamine MichaelAddition Michael Addition Enamine->MichaelAddition Ethynylketone Ethynylketone Ethynylketone->MichaelAddition Aminodiene Aminodiene Intermediate (Z/E Mixture) MichaelAddition->Aminodiene Isomerization E/Z Isomerization Aminodiene->Isomerization Thermal High Temperature (>150°C) Catalytic Acid Catalyst (e.g., Amberlyst-15) ~50°C Cyclization 6π-Electrocyclization Isomerization->Cyclization Pyridinone Pyridinone Product Cyclization->Pyridinone Thermal->Isomerization High Energy Barrier Catalytic->Isomerization Lower Energy Barrier

Caption: Comparison of thermal and catalytic pathways in Bohlmann-Rahtz synthesis.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Al-Zaydi, K. M. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 6(3), 267-273.
  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
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Technical Support Center: Stability of 5-(hydroxymethyl)pyridin-2(1H)-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(hydroxymethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related issues encountered during aqueous-based assays. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure the integrity and reproducibility of your experiments.

Overview: Primary Stability Concerns

Question: What are the fundamental stability challenges I should be aware of when working with this compound in aqueous solutions for my assays?

Answer: this compound is a valuable building block in medicinal chemistry, but its stability in aqueous media is not absolute and is governed by a combination of chemical principles.[1][2] Researchers must be vigilant about three primary factors that can compromise sample integrity and lead to inconsistent assay results: Tautomerism, pH-dependent degradation, and susceptibility to oxidation and light.

  • Tautomeric Equilibrium: The molecule exists as an equilibrium between two forms: the lactam (keto) form, this compound, and the lactim (enol) form, 5-(hydroxymethyl)-2-hydroxypyridine.[3] In polar, protic solvents like water, the keto form is significantly favored due to better solvation and hydrogen bonding.[4][5][6] While this equilibrium is a fundamental property, shifts caused by changes in the microenvironment (e.g., binding to a protein) can affect experimental outcomes.

  • pH-Dependent Hydrolysis & Degradation: Pyridinone scaffolds are susceptible to hydrolysis, with the rate being highly dependent on the pH of the solution.[7] Both strongly acidic and, particularly, alkaline conditions can accelerate the degradation of the compound, leading to ring-opening or other modifications. For most applications, maintaining a neutral to slightly acidic pH is critical for maximizing stability.

  • Oxidative and Photochemical Sensitivity: The pyridine ring and the hydroxymethyl group can be susceptible to oxidation.[7][8] This can be initiated by dissolved oxygen, trace metal contaminants, or exposure to light, especially UV wavelengths.[9][10] Photodegradation can lead to the formation of various byproducts, altering the concentration and purity of the active compound.[11]

Below is a diagram illustrating the key potential degradation pathways for the compound in an experimental setting.

G cluster_main This compound in Aqueous Solution cluster_pathways Potential Instability Pathways main This compound (Keto Tautomer - Predominant) tautomer 2-Hydroxypyridine Tautomer (Enol Form) main->tautomer Tautomerization (Solvent Dependent) ph_degradation pH-Mediated Degradation (e.g., Ring Opening) main->ph_degradation Stress Factor: High/Low pH oxidation Oxidative Products (e.g., N-oxides, Carboxylic Acid) main->oxidation Stress Factor: O₂, Metal Ions photo_degradation Photodegradation Products main->photo_degradation Stress Factor: UV/Visible Light

Caption: Key instability pathways for this compound.

Troubleshooting Guide for Assay Inconsistency

Problem: My assay results are inconsistent. I'm observing a drop in signal or compound activity over the course of a multi-hour experiment.

This is a classic symptom of compound degradation in the assay buffer. The apparent potency of your compound can decrease as its effective concentration diminishes over time.

Possible Causes & Solutions:

Possible Cause Underlying Chemistry Recommended Action
Inappropriate Buffer pH The pyridinone ring is susceptible to hydrolysis, which is accelerated under strongly acidic or alkaline conditions.[7] This can lead to the formation of inactive byproducts.Verify and Buffer: Ensure your assay buffer is between pH 6.0 and 7.5. Use a buffer with sufficient capacity to resist pH shifts. If your assay requires a different pH, you must first perform a stability study under those specific conditions (see protocol below).
Oxidation of the Compound The hydroxymethyl group or pyridine ring can be oxidized.[12][13] This process can be catalyzed by trace metal ions in buffers or by dissolved atmospheric oxygen, especially at elevated temperatures.De-gas Buffers & Use Chelators: Sparge buffers with nitrogen or argon before use. Consider adding a low concentration of a chelating agent like EDTA (e.g., 100 µM) to sequester catalytic metal ions. Prepare solutions fresh.
Extended Incubation Time at Room/Elevated Temp. Chemical degradation is a kinetic process; rates increase with temperature.[14] Long incubations, especially above room temperature, provide more time for degradation to occur.Minimize Incubation Time & Temperature: If possible, shorten assay incubation times. Run experiments on ice or at 4°C if the biological system permits. Always include a time-zero control to establish a baseline.
Photodegradation from Lab Lighting Pyridinone-containing molecules can absorb ambient lab light (especially fluorescent lighting with a UV component), leading to photochemical degradation.[7][11]Protect from Light: Work with solutions in amber vials. During long incubations, cover plates with foil or use light-blocking plates. Include a "dark control" sample that is handled identically but kept shielded from light.
Frequently Asked Questions (FAQs)

Q1: How does tautomerism affect my experiments?

A1: The tautomeric equilibrium between the 2-pyridone (keto) and 2-hydroxypyridine (enol) forms is fundamental to this molecule's chemistry.[15] In aqueous solutions, the 2-pyridone form is heavily favored.[5][16] For most assays, you can assume the compound exists predominantly as the pyridone. However, this equilibrium is dynamic. A change in solvent polarity, such as the compound moving from an aqueous buffer into the hydrophobic binding pocket of a protein, could theoretically shift the equilibrium. This shift is an intrinsic property and not a sign of degradation, but it can influence binding affinity and spectroscopic properties.

Q2: What are the ideal storage conditions for stock and working solutions?

A2: Proper storage is crucial to prevent degradation before the experiment even begins. Based on general chemical principles for similar structures, we recommend the following.[1][17][18]

Solution Type Solvent Storage Temperature Maximum Duration Key Considerations
Solid Compound N/ARoom Temperature, Dry[17][19]YearsKeep tightly sealed in a desiccator to protect from moisture.
High-Concentration Stock DMSO or Anhydrous Ethanol-20°C or -80°C6-12 MonthsUse anhydrous solvents. Aliquot to avoid repeated freeze-thaw cycles. Store under an inert atmosphere (N₂ or Ar).
Aqueous Working Solution Assay Buffer (pH 6.0-7.5)2-8°C (on ice)Prepare Fresh Daily Due to the risk of hydrolysis and oxidation in water, aqueous solutions should not be stored. Prepare only the amount needed for the day's experiments.

Q3: Is this compound sensitive to light? What precautions are necessary?

A3: Yes, pyridinone derivatives can be photosensitive.[7] The International Council for Harmonisation (ICH) guidelines for photostability testing recommend exposing compounds to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy to assess stability.[9][20] While you won't perform a full regulatory study, the principle is critical: minimize light exposure.

  • Routine Precaution: Use amber glass vials or tubes for storing solutions.

  • During Experiments: If an assay involves incubation for more than an hour under ambient light, cover the plate or tubes with aluminum foil.

  • Validation: Run a parallel "dark control" (a sample wrapped in foil) alongside your standard sample to empirically determine if light is affecting your results.

Q4: How can I accurately quantify the concentration of this compound and detect potential degradation?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for this purpose.[21] The pyridine ring contains a strong UV chromophore. A reverse-phase C18 column is typically effective. For more sensitive detection or identification of unknown degradation products, LC-MS/MS is the preferred method.[22] See the protocol section below for a starting HPLC-UV method.

Experimental Protocols
Protocol 1: Aqueous Stability Assessment in Your Assay Buffer

This protocol is a self-validating system to determine the stability of this compound under your specific experimental conditions.

Caption: Workflow for assessing compound stability in a specific aqueous buffer.

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Working Solution: Dilute the stock solution into your final assay buffer to the highest concentration you will use in your experiments (e.g., 100 µM).

  • Time-Zero Sample: Immediately after preparation, take an aliquot (e.g., 100 µL), and if necessary, quench any reaction by adding an equal volume of cold acetonitrile. Analyze this sample immediately via HPLC-UV. This is your 100% reference point.

  • Incubation: Place the remainder of the working solution under the exact conditions of your assay (temperature, lighting, container type).

  • Time-Point Sampling: At regular intervals corresponding to your assay's duration (e.g., 30 min, 1 hr, 4 hr, 24 hr), withdraw aliquots and process them as in step 3.

  • Analysis: Analyze all samples by HPLC-UV. Calculate the peak area of the parent compound at each time point.

  • Evaluation: Express the peak area at each time point as a percentage of the time-zero peak area. A loss of >10% over the experimental duration suggests that stability is a concern and troubleshooting is required.

Protocol 2: General Purpose HPLC-UV Quantification Method

This method serves as a starting point for quantifying this compound. It should be optimized for your specific instrument and sample matrix.[21]

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum (λ-max), likely between 220-270 nm. Determine λ-max by running a UV scan of a standard solution.

  • Sample Preparation: Dilute samples in the mobile phase starting condition (95:5 Water:Acetonitrile) and filter through a 0.22 µm syringe filter before injection.

References
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Technical Support Center: Enhancing Cell Permeability of Pyridinone-Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridinone-based Proteolysis Targeting Chimeras (PROTACs). This guide is designed to provide in-depth, actionable strategies and troubleshooting advice to address one of the most significant hurdles in PROTAC development: achieving optimal cell permeability.

PROTACs represent a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] However, their unique, bifunctional structure often results in high molecular weights and polar surface areas, creating significant challenges for efficient cell entry.[3][4][5] This guide offers a structured approach to diagnosing and solving permeability issues specific to pyridinone-containing PROTACs.

Part 1: Troubleshooting Guide

This section addresses common experimental roadblocks in a direct question-and-answer format, providing both diagnostic insights and corrective strategies.

Q1: My pyridinone-based PROTAC is highly potent in biochemical binding assays but shows weak or no degradation activity in my cell-based assays. Is poor permeability the likely culprit?

A1: Yes, a significant discrepancy between biochemical potency and cellular activity is a classic hallmark of poor cell permeability.[4] The PROTAC must cross the cell membrane to engage its intracellular target protein and the E3 ligase to form a productive ternary complex.[6] If the molecule cannot efficiently enter the cell, its biochemical potency becomes irrelevant.

Causality: The pyridinone scaffold, while a versatile chemical moiety, can contribute to a high polar surface area (TPSA) and hydrogen bonding potential, which are detrimental to passive diffusion across the lipid bilayer.[7][8] Furthermore, the overall PROTAC structure is often large and flexible, pushing it into the "beyond Rule of Five" (bRo5) chemical space, where poor permeability is a common challenge.[3][4]

Recommended Action:

  • Confirm Permeability: Before extensive chemical modification, it is crucial to experimentally verify that low permeability is the root cause. Proceed to Q2 for recommended assays.

  • Rule out the "Hook Effect": Ensure your cellular assays cover a wide concentration range. At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the required ternary complex, leading to reduced degradation.[1][4] A bell-shaped dose-response curve is indicative of the hook effect.[4]

Q2: How can I definitively measure the cell permeability of my pyridinone-based PROTAC?

A2: A multi-assay approach is recommended to build a comprehensive permeability profile. The two most common and informative assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[9][10][11][12]

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • What it is: A high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[10][13]

    • Why use it: It provides a clean, rapid assessment of passive permeability, isolating it from confounding factors like active transport or cell metabolism.[13][14] It's an excellent first-pass screen.

    • Interpretation: A low PAMPA value strongly suggests that the intrinsic physicochemical properties of your PROTAC are hindering its ability to cross a lipid bilayer.

  • Caco-2 Permeability Assay:

    • What it is: A cell-based assay using a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelium mimicking the intestinal barrier.[9][10]

    • Why use it: This assay is more physiologically relevant than PAMPA. It can measure not only passive diffusion but also the impact of active transport mechanisms, such as efflux pumps (e.g., P-glycoprotein) that actively remove compounds from the cell.[9][11][14] By measuring permeability in both directions (apical-to-basolateral, A2B, and basolateral-to-apical, B2A), an efflux ratio (B2A/A2B) can be calculated.

    • Interpretation:

      • Low A2B permeability: Confirms poor cellular entry.

      • High Efflux Ratio (>2-3): Indicates your PROTAC is a substrate for efflux pumps, which actively expel it from the cell, further reducing intracellular concentration.[9]

Troubleshooting Workflow for Permeability Assessment

G cluster_0 Start: Poor Cellular Activity cluster_1 Permeability Assessment cluster_2 Diagnosis cluster_3 Actionable Strategies Start High Biochemical Potency, Low Cellular Degradation PAMPA Run PAMPA Assay Start->PAMPA Is passive diffusion a limiting factor? Caco2 Run Caco-2 Assay PAMPA->Caco2 High/Medium Pe (Proceed to confirm) Diag_Passive Diagnosis: Poor Passive Permeability PAMPA->Diag_Passive Low Pe Caco2->Diag_Passive Low A2B, Low Efflux Ratio Diag_Efflux Diagnosis: Active Efflux Issue Caco2->Diag_Efflux Low A2B, High Efflux Ratio Diag_Good Permeability is NOT the primary issue Caco2->Diag_Good High A2B, Low Efflux Ratio Action_Modify Implement Chemical Modification Strategies (See FAQ 3) Diag_Passive->Action_Modify Diag_Efflux->Action_Modify Action_Revisit Re-evaluate Assay Conditions (e.g., Hook Effect, Stability) Diag_Good->Action_Revisit

Caption: Troubleshooting workflow for diagnosing PROTAC permeability issues.

Q3: My data confirms poor passive permeability. What specific chemical modifications can I make to my pyridinone-based PROTAC to improve it?

A3: Improving passive permeability involves modifying the molecule's physicochemical properties to make it more "membrane-friendly." The goal is to reduce polarity and hydrogen bonding capacity while maintaining a balance with solubility and target engagement.

Key Strategies:

  • Reduce Hydrogen Bond Donors (HBDs): Amide bonds are common in PROTAC linkers and are significant HBDs, which is detrimental to permeability.[2][15]

    • Amide-to-Ester Substitution: Replacing an amide with a bioisosteric ester can remove an HBD, reduce TPSA, and has been shown to significantly improve permeability and cellular activity of PROTACs.[16][17]

    • N-Methylation: Methylating an amide nitrogen can break intermolecular hydrogen bonds with water, which can improve permeability.

  • Mask Polarity via Intramolecular Hydrogen Bonding (IMHB): The "molecular chameleon" concept is a powerful strategy.[2][15] By designing the PROTAC to adopt a folded, compact conformation in the non-polar environment of the cell membrane, polar groups can be shielded.[2][15][16][18][19]

    • How it works: In the aqueous extracellular space, the PROTAC is extended. As it approaches the lipid bilayer, it folds upon itself, forming IMHBs that effectively "hide" its polar functionalities, lowering the energy barrier for membrane crossing.[2][15]

    • Design Considerations: This requires careful linker design to allow the flexibility for this conformational change.[16][18] Computational modeling and NMR studies can help predict and confirm these folded states.[2][18]

  • Optimize Lipophilicity (cLogP): There is a fine balance to be struck.

    • Too Low: The PROTAC will be too polar to enter the lipid membrane.

    • Too High: The PROTAC may get stuck in the membrane, have poor aqueous solubility, or become susceptible to metabolic breakdown.[20]

    • Action: Systematically modify the linker or peripheral regions of the pyridinone or target ligand with small alkyl or fluoro groups to incrementally increase lipophilicity. Aim for a cLogP that enhances permeability without sacrificing solubility.

Data Summary: Physicochemical Properties vs. Permeability

PropertyPoor PermeabilityGood Permeability TargetRationale
Molecular Weight (MW) > 900 Da< 900 Da (if possible)Smaller molecules generally diffuse more easily.[20]
**TPSA (Ų) **> 200 Ų< 180 ŲHigh TPSA correlates with poor membrane permeability.[21]
Hydrogen Bond Donors (HBD) > 4≤ 2-3Each HBD significantly increases the desolvation energy penalty for membrane crossing.[21]
cLogP < 1 or > 61 - 5An optimal lipophilicity range balances membrane partitioning with aqueous solubility.[2][20]
Q4: Are there non-modification strategies I can use to deliver my pyridinone PROTAC into cells, especially for initial target validation studies?

A4: Yes. While chemical modification is the ultimate goal for creating a drug candidate, formulation and delivery strategies can be used to overcome permeability barriers in preclinical and research settings.[1][22][23]

  • Amorphous Solid Dispersions (ASDs): For PROTACs with low aqueous solubility, formulating them as an ASD with a polymer can enhance dissolution and maintain a supersaturated state, which can improve absorption.[24][25]

  • Lipid-Based Formulations: Encapsulating the PROTAC in lipid nanoparticles, liposomes, or micelles can facilitate cellular uptake through endocytic pathways, bypassing the need for passive diffusion.[1][22][23]

  • Prodrugs: A prodrug approach involves masking a polar functional group (like a hydroxyl on the pyridinone or elsewhere) with a lipophilic moiety.[26][27] This mask is designed to be cleaved by intracellular enzymes (e.g., esterases), releasing the active PROTAC inside the cell.[26][27]

Part 2: In-Depth FAQs
FAQ 1: What intrinsic properties of the pyridinone ring itself affect cell permeability?

The pyridinone scaffold is a versatile heterocyclic system that can act as both a hydrogen bond donor and acceptor.[7] Its contribution to overall PROTAC permeability is context-dependent:

  • Hydrogen Bonding: The N-H proton and the carbonyl oxygen are prime sites for hydrogen bonding with water, increasing the desolvation penalty for membrane transit.[7]

  • Polarity and Lipophilicity: The ring itself has a degree of polarity. However, the five derivable positions on the ring allow for fine-tuning of its lipophilicity and steric profile through substitution, which can be leveraged to optimize permeability.[7]

FAQ 2: How do I balance modifications for better permeability with the need to maintain ternary complex formation?

This is the central challenge of PROTAC design. A modification that improves permeability could inadvertently disrupt the binding to the target protein, the E3 ligase, or the crucial protein-protein interactions within the ternary complex.

Self-Validating Protocol:

  • Identify "Solvent-Exposed" Vectors: Use structural data (X-ray crystallography, cryo-EM) or computational models of the binary and ternary complexes to identify positions on the pyridinone ring or linker that are pointing away from the protein-protein interface. These are the safest points for modification.

  • Make Small, Iterative Changes: Instead of large structural changes, make minimal modifications (e.g., adding a single methyl group, swapping one amide).

  • Orthogonal Assay Cascade: For every new analog, you must re-assess the entire cascade of events:

    • Binding: Confirm binary binding to both the target and E3 ligase (e.g., via SPR or ITC).

    • Ternary Complex Formation: Use biophysical methods like TR-FRET or NanoBRET to confirm the new analog still forms a stable ternary complex.[6][28]

    • Permeability: Test the new analog in your established permeability assay (PAMPA/Caco-2).

    • Cellular Degradation: Finally, confirm degradation in a cell-based assay (e.g., Western Blot, In-Cell Western).

Diagram of Key Permeability Enhancement Strategies

G cluster_strategies Permeability Enhancement Strategies cluster_outcomes Desired Physicochemical Changes PROTAC Pyridinone PROTAC (High TPSA, High HBD) IMHB Strategy 1: Promote Intramolecular Hydrogen Bonding (IMHB) 'Molecular Chameleon' PROTAC->IMHB HBD_Reduction Strategy 2: Reduce H-Bond Donors (e.g., Amide -> Ester) PROTAC->HBD_Reduction LogP_Opt Strategy 3: Optimize Lipophilicity (cLogP) PROTAC->LogP_Opt Folded Adopt Folded Conformation in Lipid Environment IMHB->Folded Desolvation Decrease Desolvation Energy Penalty HBD_Reduction->Desolvation Balance Balance Solubility and Lipophilicity LogP_Opt->Balance TPSA_Reduced Lower Effective Polar Surface Area Folded->TPSA_Reduced Permeable_PROTAC Permeable PROTAC (Improved Cellular Uptake) TPSA_Reduced->Permeable_PROTAC Desolvation->Permeable_PROTAC Balance->Permeable_PROTAC

Caption: Key chemical strategies to enhance PROTAC cell permeability.

Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive diffusion of a pyridinone-based PROTAC across a lipid membrane.

Methodology:

  • Preparation of Donor Plate:

    • Dissolve the PROTAC test compounds and control compounds (e.g., high-permeability caffeine, low-permeability famotidine) in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Dilute the stock solutions into a phosphate buffer solution (pH 7.4) to the final desired concentration (typically 10-100 µM). The final DMSO concentration should be low (<1%) to not disrupt the membrane.

    • Add these solutions to the wells of a 96-well donor plate.

  • Preparation of Acceptor Plate:

    • The 96-well acceptor plate contains a filter membrane pre-coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) that forms the artificial membrane.[13]

    • Fill the wells of the acceptor plate with a buffer solution, which may contain a scavenger/sink agent to prevent compound saturation.

  • Assay Assembly and Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the compound solutions in the donor wells are in contact with the artificial membrane.

    • Incubate the sandwich plate at room temperature for a specified period (typically 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS.[13]

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) in cm/s is calculated using established equations that account for the concentrations in the donor and acceptor wells, incubation time, and membrane surface area.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess both passive and active transport of a pyridinone-based PROTAC across a physiologically relevant cell monolayer.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto the microporous filter membranes of Transwell® inserts in a 24- or 96-well plate format.

    • Culture the cells for approximately 21 days until they form a confluent, differentiated, and polarized monolayer.

    • The integrity of the monolayer must be validated before each experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Apical to Basolateral (A2B) Permeability:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the PROTAC test compound (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Basolateral to Apical (B2A) Permeability:

    • Simultaneously, in a separate set of Transwells, perform the assay in the reverse direction.

    • Add the PROTAC test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate under the same conditions.

    • Take samples from both chambers for analysis.

  • Sample Analysis and Calculation:

    • Quantify the compound concentration in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A2B and B2A directions.

    • Calculate the Efflux Ratio = Papp (B2A) / Papp (A2B).

References
  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - Mount Sinai Scholars Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability - PMC - NIH. (2020, December 25). Retrieved January 12, 2026, from [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - ResearchGate. (2025, October 10). Retrieved January 12, 2026, from [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - ResearchGate. (2025, October 13). Retrieved January 12, 2026, from [Link]

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC - PubMed Central. (2022, September 28). Retrieved January 12, 2026, from [Link]

  • Molecular Properties Of PROTACs And The Relationship To Formulation Design. (n.d.). Retrieved January 12, 2026, from [Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability - ACS Publications. (2020, December 25). Retrieved January 12, 2026, from [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Full article: Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023, March 12). Retrieved January 12, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.). Retrieved January 12, 2026, from [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed. (2021, December 23). Retrieved January 12, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Sygnature Discovery. (n.d.). Retrieved January 12, 2026, from [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023, December 1). Retrieved January 12, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022, March 23). Retrieved January 12, 2026, from [Link]

  • Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation - YouTube. (2021, December 16). Retrieved January 12, 2026, from [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders | Journal of Medicinal Chemistry - ACS Publications. (2023, June 6). Retrieved January 12, 2026, from [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2025, August 9). Retrieved January 12, 2026, from [Link]

  • The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. (2023, July 3). Retrieved January 12, 2026, from [Link]

  • Degradation of proteins by PROTACs and other strategies - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • How to improve the function of your PROTAC degrader by understanding ternary complex formation - YouTube. (2024, March 22). Retrieved January 12, 2026, from [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Retrieved January 12, 2026, from [Link]

  • Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J. (2021, March 19). Retrieved January 12, 2026, from [Link]

  • Physicochemical properties of drugs and membrane permeability | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

  • physicochemical property of drug molecules with respect to drug actions - JBINO. (n.d.). Retrieved January 12, 2026, from [Link]

  • Physicochemical factors affecting permeability - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

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Validation & Comparative

A Comparative Study of 5-(hydroxymethyl)pyridin-2(1H)-one and its 4-Pyridone Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyridinone scaffolds are of significant interest due to their diverse biological activities. The seemingly subtle shift of a carbonyl group from position 2 to 4 within the pyridine ring can profoundly alter a molecule's physicochemical properties and its interactions with biological targets. This guide presents a comparative analysis of 5-(hydroxymethyl)pyridin-2(1H)-one and its isomer, 3-(hydroxymethyl)pyridin-4(1H)-one, offering insights for researchers in drug discovery and development. While direct comparative studies on these specific isomers are limited, this document synthesizes available data on the parent compounds and related derivatives to provide a comprehensive overview.

Introduction to the Isomers

This compound and 3-(hydroxymethyl)pyridin-4(1H)-one are structural isomers with the molecular formula C₆H₇NO₂. The core difference lies in the position of the carbonyl group on the pyridine ring, which influences the electron distribution, hydrogen bonding capabilities, and overall molecular geometry. These differences are hypothesized to translate into distinct solubility, stability, and biological activity profiles. Understanding these nuances is critical for medicinal chemists aiming to design novel therapeutics with optimized properties.

Caption: Chemical structures of the two isomers.

Synthesis and Rationale

The synthesis of these isomers often involves multi-step processes, starting from commercially available pyridine derivatives. The choice of synthetic route is dictated by the desired substitution pattern and the need to control regioselectivity.

Synthesis of this compound: A plausible route involves the oxidation of a corresponding methyl-substituted pyridin-2-one, followed by reduction of the resulting carboxylic acid or aldehyde. For instance, starting from 5-methylpyridin-2(1H)-one, oxidation can introduce a carboxylic acid group, which is then reduced to the hydroxymethyl group.[1]

Synthesis of 3-(hydroxymethyl)pyridin-4(1H)-one: The synthesis of 4-pyridone derivatives can be more challenging due to the reactivity of the pyridine ring. A common strategy involves the construction of the pyridone ring from acyclic precursors or the modification of a pre-existing 4-pyridone scaffold. One reported method involves the hydrogenation of a benzyloxy-protected precursor.[2]

The rationale behind choosing a specific synthetic pathway often involves considerations of starting material availability, reaction yields, and the ease of purification. For instance, protecting group strategies are frequently employed to prevent unwanted side reactions at other positions of the pyridine ring.

synthesis_workflow cluster_2_pyridone Synthesis of this compound cluster_4_pyridone Synthesis of 3-(hydroxymethyl)pyridin-4(1H)-one s2_start 5-methylpyridin-2(1H)-one s2_step1 Oxidation s2_start->s2_step1 s2_intermediate 5-carboxy-pyridin-2(1H)-one s2_step1->s2_intermediate s2_step2 Reduction s2_intermediate->s2_step2 s2_end This compound s2_step2->s2_end s4_start 3-(benzyloxymethyl)pyridin-4(1H)-one s4_step1 Hydrogenation (Pd/C) s4_start->s4_step1 s4_end 3-(hydroxymethyl)pyridin-4(1H)-one s4_step1->s4_end

Caption: Generalized synthetic workflows for the two isomers.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The positioning of the carbonyl group is expected to have a significant impact on properties like solubility and lipophilicity.

PropertyThis compound3-(hydroxymethyl)pyridin-4(1H)-oneReference
Molecular Weight 125.13 g/mol 125.13 g/mol [3]
Appearance Colorless or pale yellow liquid/solidSolid (predicted)[1]
Melting Point 14-18 °CNot available[1]
Boiling Point 196-197 °CNot available[1]
Calculated LogP -1.1-0.1[3]
Solubility Soluble in water and alcoholPredicted to be water-soluble[1]
Hydrogen Bond Donors 22[3]
Hydrogen Bond Acceptors 23[3]

The calculated LogP values suggest that the 2-pyridone isomer is more hydrophilic than the 4-pyridone isomer. This is likely due to the different electronic environments created by the carbonyl group's position, which affects the molecule's overall polarity. The 4-pyridone isomer possesses an additional hydrogen bond acceptor, which could influence its interaction with biological macromolecules.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the structural elucidation and confirmation of these isomers.

¹H NMR Spectroscopy: The chemical shifts of the protons on the pyridine ring are expected to differ significantly between the two isomers due to the varying anisotropic effects of the carbonyl group. In this compound, the protons on the ring would likely appear in the aromatic region, with distinct splitting patterns. For 3-(hydroxymethyl)pyridin-4(1H)-one, the symmetry of the molecule might lead to a simpler spectrum. The protons of the hydroxymethyl group in both isomers would likely appear as a singlet or a doublet, depending on the solvent and temperature.

¹³C NMR Spectroscopy: The most significant difference in the ¹³C NMR spectra would be the chemical shift of the carbonyl carbon. In pyridin-2-ones, the carbonyl carbon typically resonates at a different field compared to that in pyridin-4-ones. The chemical shifts of the other ring carbons would also be indicative of the isomer's structure.

FTIR Spectroscopy: The IR spectra of both compounds will show characteristic absorptions for the O-H stretch of the alcohol and the N-H stretch of the pyridinone ring, likely appearing as a broad band in the region of 3200-3500 cm⁻¹. The C=O stretching vibration will be a strong, sharp peak, and its exact position (typically between 1650-1700 cm⁻¹) can provide clues to the isomeric form.

Biological Activity: Inferences and Potential

While direct comparative biological data for these two specific isomers is not abundant in the public domain, the broader classes of 2-pyridones and 4-pyridones are known to exhibit a range of biological activities.

2-Pyridone Derivatives: This class of compounds has been investigated for various therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. The 2-pyridone scaffold is a key component in several approved drugs.

4-Pyridone Derivatives: 4-Pyridones are well-known for their metal-chelating properties, particularly their ability to bind iron. This has led to their investigation as treatments for iron overload disorders. Additionally, derivatives have shown antimicrobial and anticancer activities. For instance, some 3-hydroxypyridin-4-one derivatives have been explored as inhibitors of Pseudomonas aeruginosa biofilm formation.[4]

The presence of the hydroxymethyl group in both isomers provides a handle for further chemical modification, allowing for the synthesis of derivatives with potentially enhanced potency and selectivity. It can also influence the molecule's solubility and ability to form hydrogen bonds with biological targets.

biological_activity cluster_2_pyridone_activity Potential Activities of this compound Derivatives cluster_4_pyridone_activity Potential Activities of 3-(hydroxymethyl)pyridin-4(1H)-one Derivatives activity2_1 Anticancer activity2_2 Antiviral activity2_3 Anti-inflammatory activity4_1 Iron Chelator activity4_2 Antimicrobial activity4_3 Anticancer

Caption: Potential biological activities based on the core scaffolds.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key comparative experiments.

Protocol 1: Determination of Aqueous Solubility

Rationale: This protocol determines the equilibrium solubility of the isomers in an aqueous medium, a critical parameter for drug development. The shake-flask method is a reliable and widely accepted technique.

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound (either isomer) to a known volume of distilled water in a sealed glass vial.

    • Ensure that undissolved solid is present at the bottom of the vial.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent (e.g., water or methanol).

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Stability Assessment in Aqueous Buffers

Rationale: This protocol evaluates the chemical stability of the isomers in aqueous solutions at different pH values, mimicking physiological conditions. This is crucial for understanding potential degradation pathways.

  • Preparation of Buffer Solutions:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7.4, and 9).

  • Sample Preparation:

    • Prepare stock solutions of each isomer in a suitable solvent (e.g., methanol).

    • Spike a known volume of the stock solution into each buffer to achieve a final concentration suitable for analysis.

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 37 °C) in a light-protected environment.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

  • Quenching and Analysis:

    • If necessary, quench the degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of the parent compound versus time for each pH condition to determine the degradation rate.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Add excess compound to water sol_step1 Equilibrate (shaker bath) sol_start->sol_step1 sol_step2 Filter supernatant sol_step1->sol_step2 sol_step3 Quantify by HPLC sol_step2->sol_step3 sol_end Determine solubility sol_step3->sol_end stab_start Prepare solutions in buffers (pH 4, 7.4, 9) stab_step1 Incubate at 37°C stab_start->stab_step1 stab_step2 Sample at time points stab_step1->stab_step2 stab_step3 Analyze by HPLC stab_step2->stab_step3 stab_end Determine degradation rate stab_step3->stab_end

Caption: Workflow for key comparative experiments.

Conclusion and Future Directions

The comparative analysis of this compound and 3-(hydroxymethyl)pyridin-4(1H)-one highlights the profound impact of isomeric variation on the physicochemical and potential biological properties of pyridinone-based compounds. While the 2-pyridone isomer appears to be more hydrophilic, the 4-pyridone isomer's additional hydrogen bond acceptor and known metal-chelating properties of its scaffold suggest distinct biological interaction profiles.

Future research should focus on direct, head-to-head experimental comparisons of these two isomers to validate the inferred properties. This includes detailed spectroscopic analysis, experimental determination of solubility and stability, and a broad panel of biological assays to uncover their therapeutic potential. Such studies will provide invaluable data for the rational design of next-generation pyridinone-based drugs.

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A Senior Application Scientist's Guide to Validating the Anticancer Activity of 5-(hydroxymethyl)pyridin-2(1H)-one in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Preclinical Imperative for Novel Anticancer Agents

The journey of an anticancer compound from laboratory discovery to clinical application is a rigorous path defined by meticulous validation. 5-(hydroxymethyl)pyridin-2(1H)-one, a member of the pyridinone class of heterocyclic compounds, represents a promising scaffold. Pyridinone derivatives have demonstrated a wide array of pharmacological activities, including potent antitumor effects, with some analogs showing in vivo efficacy in xenograft models.[1][2] The core challenge, however, lies in translating in vitro promise into demonstrable in vivo efficacy and safety.

This guide provides a comprehensive framework for validating the anticancer activity of this compound using xenograft models. We will move beyond a simple recitation of protocols to dissect the scientific rationale behind experimental design choices, establish a robust comparative analysis against a standard-of-care agent, and detail the methodologies required for generating reproducible, high-integrity data. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system for preclinical assessment.

Foundational Strategy: Selecting the Appropriate Xenograft Model

Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are indispensable tools in preclinical oncology.[3][4] They provide a physiological context that in vitro cultures cannot replicate, allowing for the evaluation of a compound's pharmacokinetics, pharmacodynamics, and overall antitumor effect.[5][6] The choice of model is the most critical decision in the experimental design and directly influences the clinical relevance of the findings.

  • Cell-Line Derived Xenografts (CDX): These models are established by subcutaneously injecting cultured human cancer cell lines into immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[4]

    • Rationale & Expertise: For an initial validation of a novel compound like this compound, the CDX model is the logical starting point. Its high reproducibility, lower cost, and faster tumor establishment provide a standardized platform to confirm baseline activity and determine effective dosing ranges.[3][4] We will use this model as our primary example.

  • Patient-Derived Xenografts (PDX): These models are created by implanting fresh tumor tissue from a patient directly into a mouse.[7][8]

    • Trustworthiness & Future Direction: PDX models are the gold standard for preclinical efficacy testing as they preserve the genetic and phenotypic heterogeneity of the original human tumor.[8][9] While not the focus of this initial guide, successful validation in a CDX model should be followed by studies in a panel of well-characterized PDX models to confirm efficacy across a more clinically representative population.[10]

For this guide, we will focus on a subcutaneous CDX model using the HCT116 human colorectal carcinoma cell line . This cell line is widely used, well-characterized, and forms aggressive tumors, providing a robust system for assessing tumor growth inhibition.

The Comparative Framework: Benchmarking Against a Clinical Standard

To contextualize the efficacy of this compound, it must be compared against a relevant standard-of-care (SoC) therapeutic. For colorectal cancer, 5-Fluorouracil (5-FU) is a long-established first-line chemotherapeutic agent and serves as an ideal positive control. This comparison allows us to determine if the experimental compound offers equivalent or superior efficacy, providing a clear benchmark for its potential clinical utility.

The primary endpoint for this comparison will be Tumor Growth Inhibition (TGI) , a quantitative measure of the reduction in tumor growth in treated animals compared to a vehicle-treated control group.[11][12] Secondary endpoints will include monitoring for toxicity (via body weight changes) and overall survival.

Experimental Workflow: From Cell Flask to Data Analysis

A successful xenograft study is built on a foundation of meticulous, standardized procedures. The following workflow diagram and detailed protocols outline a self-validating system for assessing anticancer activity.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Implantation & Growth cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint Analysis A 1. Cell Culture HCT116 colorectal cancer cells cultured to ~80% confluency B 2. Cell Harvest & Prep Cells harvested, washed, and resuspended in Matrigel/PBS A->B Trypsinization C 3. Subcutaneous Implantation 5x10^6 cells injected into the flank of athymic nude mice B->C Injection D 4. Tumor Growth Monitoring Tumors measured 2-3x weekly with digital calipers C->D Incubation (7-10 days) E 5. Randomization Mice randomized into groups (Tumor Volume ~100-150 mm³) D->E Criteria Met F 6. Treatment Administration - Group 1: Vehicle Control - Group 2: 5-(OHMe)pyridin-2-one - Group 3: 5-Fluorouracil (SoC) E->F Daily Dosing G 7. In-Life Monitoring Tumor volume & body weight measured throughout study F->G Concurrent H 8. Study Termination Endpoint reached (e.g., tumor volume >2000 mm³ or Day 28) G->H Ethical/Protocol Endpoint I 9. Tissue Collection Tumors excised, weighed, and processed for analysis H->I Necropsy J 10. Data Analysis - Tumor Growth Inhibition (TGI) - Statistical Analysis - Biomarker Assessment I->J Ex vivo analysis

Caption: Experimental workflow for xenograft model validation.

Detailed Experimental Protocols

The following protocols are designed to ensure reproducibility and scientific integrity.

Protocol 1: Animal Model and Cell Implantation
  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow a 1-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal welfare.[13][14][15]

  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Preparation for Injection: Harvest cells at ~80% confluency using Trypsin-EDTA. Wash cells twice with sterile phosphate-buffered saline (PBS). Resuspend the final cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Causality: The use of Matrigel is critical; it provides an extracellular matrix scaffold that significantly improves tumor take rate and promotes a more consistent growth pattern across the study cohort.[3]

Protocol 2: Tumor Monitoring, Randomization, and Treatment
  • Tumor Monitoring: Begin monitoring tumor growth approximately 7 days post-implantation. Measure the length (L) and width (W) of the tumor using digital calipers 2-3 times per week. Calculate tumor volume using the formula: V = (L x W²) / 2 .[3]

  • Randomization: When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution used to formulate the test compound (e.g., 0.5% carboxymethylcellulose) via the same route and schedule.

    • Group 2 (Experimental): this compound, administered orally (p.o.) once daily at a pre-determined dose (e.g., 50 mg/kg). Note: This dose should be determined from prior Maximum Tolerated Dose (MTD) studies.

    • Group 3 (Positive Control): 5-Fluorouracil, administered intraperitoneally (i.p.) at 20 mg/kg, once daily for the first 5 days of the study.

  • In-Life Monitoring: Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days). A body weight loss exceeding 20% is a key indicator of toxicity and may require euthanasia.[3]

Protocol 3: Endpoint and Biomarker Analysis
  • Study Termination: The study concludes when tumors in the control group reach the pre-defined endpoint (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).

  • Tissue Harvesting: At termination, humanely euthanize the mice. Excise the tumors, weigh them, and divide each tumor into sections for different analyses (e.g., flash-freeze in liquid nitrogen for proteomics/genomics, fix in 10% neutral buffered formalin for immunohistochemistry).

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (% TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

    • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed effects.

  • Biomarker Analysis (Optional but Recommended): Perform immunohistochemistry (IHC) on formalin-fixed tumor sections to assess key biomarkers.[16] This provides mechanistic insight into how the compound is working.

    • Proliferation Marker: Ki-67 staining to measure the percentage of proliferating cells.

    • Apoptosis Marker: Cleaved Caspase-3 staining to identify cells undergoing apoptosis.

Data Presentation: A Comparative Analysis

Clear, concise data presentation is essential for interpretation. The following table summarizes hypothetical data from our described experiment.

Treatment Group Dose & Schedule Final Mean Tumor Volume (mm³ ± SEM) Tumor Growth Inhibition (%) Mean Body Weight Change (%) p-value vs. Vehicle
Vehicle Control N/A1850 ± 150-+2.5%-
This compound 50 mg/kg, p.o., daily740 ± 9560%-1.8%<0.01
5-Fluorouracil (SoC) 20 mg/kg, i.p., 5 days555 ± 8070%-8.5%<0.001

Interpretation: In this hypothetical scenario, this compound demonstrates significant antitumor activity (60% TGI) with minimal toxicity (minor weight loss). While its efficacy is slightly less than the standard-of-care 5-FU, its superior safety profile (less body weight loss) makes it a compelling candidate for further development.

Mechanistic Insights: Visualizing Potential Pathways

While the precise mechanism of this compound requires further investigation, many anticancer agents exert their effects by inducing programmed cell death (apoptosis), often through the p53 tumor suppressor pathway.[17][18] The biomarker analysis of cleaved caspase-3 would serve to validate this proposed mechanism.

G cluster_0 Mechanism of Action Drug 5-(OHMe)pyridin-2-one DNA_Damage Cellular Stress (e.g., DNA Damage) Drug->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Cleavage (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Tumor Cell Death) Casp3->Apoptosis

Caption: Proposed apoptotic pathway activated by the compound.

Conclusion and Strategic Next Steps

This guide has outlined a robust, multi-faceted strategy for the in vivo validation of this compound. By employing a well-characterized CDX model, benchmarking against a clinical standard of care, and integrating mechanistic biomarker analysis, researchers can generate a high-confidence data package.

Based on our hypothetical results, this compound is a viable anticancer candidate. The logical next steps in its preclinical development would be:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To understand the relationship between drug exposure and tumor response and to optimize the dosing schedule.[6]

  • Validation in Orthotopic Models: Implanting HCT116 cells into the cecal wall of the mouse to better mimic the native tumor microenvironment of colorectal cancer.

  • Efficacy Testing in PDX Models: Assessing activity across a panel of patient-derived colorectal cancer models to evaluate efficacy in a more heterogeneous, clinically relevant context.[10][19]

By following this scientifically rigorous and ethically sound validation pathway, the true therapeutic potential of this compound can be thoroughly and objectively determined.

References

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comparing the efficacy of different linkers in 5-(hydroxymethyl)pyridin-2(1H)-one based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides an in-depth technical comparison of the efficacy of different linkers in PROTACs based on pyridinone-containing scaffolds, with a focus on learnings from IRAK4-targeting degraders, offering valuable insights for the rational design of next-generation protein degraders.

The Linker: More Than Just a Spacer

The linker is not a mere passive tether; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] The composition, length, and rigidity of the linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, ultimately compromising degradation efficiency.

Visualizing the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., IRAK4) POI->Ternary_Complex Binding E3 E3 Ligase (e.g., CRBN) E3->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Proteasome->Degraded_POI Degradation Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ub_POI->Ub Recycling Ub_POI->Proteasome Recognition

Caption: The catalytic cycle of a PROTAC, inducing the ubiquitination and subsequent proteasomal degradation of a target protein.

Case Study: Linker Optimization in IRAK4-Targeting Pyridinone-Based PROTACs

While direct comparative studies on PROTACs utilizing the precise 5-(hydroxymethyl)pyridin-2(1H)-one scaffold are not extensively available in the public domain, valuable insights can be drawn from the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling.[3][4] Several potent IRAK4 degraders have been developed using warheads that contain a pyridinone or a structurally related isoquinoline core.[1] The optimization of these molecules provides a compelling case study on the impact of linker composition and rigidity.

Flexible vs. Rigid Linkers: A Tale of Two Strategies

The design of IRAK4 PROTACs has explored both flexible and rigid linker strategies, each with distinct advantages and disadvantages.

  • Flexible Linkers (e.g., PEG, Alkyl Chains): These are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modulated.[5] Polyethylene glycol (PEG) linkers, in particular, can improve the solubility and cell permeability of the PROTAC molecule. However, excessive flexibility can come at an entropic cost when forming the ternary complex and may lead to metabolic instability.

  • Rigid Linkers (e.g., Piperazine, Pyrimidine): These linkers often incorporate cyclic structures to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[4] The introduction of rigid moieties like a phenyl group has been shown to increase the potency of PROTACs by enabling additional stabilizing interactions within the ternary complex.[6]

Comparative Efficacy of IRAK4 PROTACs with Different Linkers

The following table summarizes the performance of representative IRAK4 PROTACs with varying linker architectures, demonstrating the profound impact of linker design on degradation efficiency.

CompoundWarhead ScaffoldE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Key ObservationsReference
Compound 8 IsoquinolineVHLFlexible (PEG-based)--Initial lead compound.[1]
Compound 9 IsoquinolineVHLFlexible (Optimized PEG)Potent>90Optimized linker length led to potent degradation.[1]
DE5 Pyridinone-basedCRBNFlexible368-Lead compound with moderate degradation activity.[4]
FIP22 Pyridinone-basedCRBNRigid (Piperazine/Pyridyl)3.2>90Rigidification of the linker led to a 115-fold increase in potency and significantly improved metabolic stability.[4]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

The dramatic improvement in potency observed with FIP22, which incorporates a rigid linker, underscores the importance of linker rigidification as a key optimization strategy.[4] The rigid linker likely orients the warhead and the E3 ligase ligand in a conformation that is optimal for the formation of a stable and productive ternary complex, leading to more efficient ubiquitination and degradation of IRAK4. Furthermore, the enhanced metabolic stability of FIP22 highlights another significant advantage of rigid linkers.[4]

Experimental Methodologies for Evaluating PROTAC Efficacy

The development and comparison of PROTACs rely on a suite of robust cellular and biochemical assays. Here are the key experimental protocols:

Target Protein Degradation Assay (Western Blotting)

This is the gold standard for directly measuring the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., OCI-LY10 for IRAK4) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-IRAK4) and a loading control (e.g., anti-GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control. The DC50 and Dmax values can be determined by fitting the data to a dose-response curve.

Ternary Complex Formation Assay

Demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for confirming the mechanism of action.

Ternary_Complex_Assay cluster_0 Assay Components cluster_1 Pull-down & Detection POI_bead Immobilized POI (e.g., on beads) Pulldown Pull-down of POI-PROTAC-E3 Complex POI_bead->Pulldown PROTAC PROTAC PROTAC->Pulldown E3_complex E3 Ligase Complex (e.g., CRBN-DDB1) E3_complex->Pulldown Detection Detection of E3 Ligase (e.g., Western Blot for CRBN) Pulldown->Detection Analysis

Caption: A simplified workflow for a pull-down assay to detect ternary complex formation.

Protocol (Co-immunoprecipitation):

  • Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution and Analysis: Elute the protein complexes from the beads and analyze the presence of all three components (POI, PROTAC-bound protein, and E3 ligase) by Western blotting.

Cell Viability Assay

To assess the functional consequences of target protein degradation, cell viability or proliferation assays are commonly performed.

Protocol (e.g., MTT or CellTiter-Glo):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion: Rational Linker Design is Key

The linker is a critical determinant of PROTAC efficacy. As demonstrated by the case study of IRAK4 degraders, a systematic exploration of linker length, composition, and rigidity is essential for developing potent and selective protein degraders. While flexible linkers offer synthetic convenience, rigid linkers can provide significant advantages in terms of potency and metabolic stability by pre-organizing the PROTAC for optimal ternary complex formation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of different linker designs. By applying these principles and methodologies, researchers can accelerate the development of next-generation pyridinone-based PROTACs with improved therapeutic potential.

References

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  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 484-502.
  • Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D.
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2024). International Journal of Molecular Sciences, 25(11), 5987.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC.
  • Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 313-326.
  • Talukdar, A., et al. (2025). Rational design and discovery of potent PROTAC degraders of ASK1: a targeted therapy in MASH. MedChemComm.
  • Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers.

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Comparative Guide to the Structure-Activity Relationship of Pyridin-2(1H)-one Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] Its ability to engage in various non-covalent interactions with biological targets makes it an attractive starting point for the design of novel therapeutics. This guide focuses on the structure-activity relationship (SAR) of analogs based on this scaffold, with a particular emphasis on their potential as anticancer agents.

Comparative Analysis: 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one Analogs as Tubulin Polymerization Inhibitors

A recent study designed and synthesized a novel series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives and evaluated their efficacy as inhibitors of tubulin polymerization.[3] Several of these compounds demonstrated significant antiproliferative activity against a panel of human colorectal carcinoma (CRC) cell lines.[3]

Antiproliferative Activity of Pyridin-2(1H)-one Analogs

The antiproliferative activities of the synthesized compounds were assessed against seven human colorectal carcinoma cell lines. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

CompoundR1R2HCT116 IC50 (nM)HT29 IC50 (nM)SW480 IC50 (nM)SW620 IC50 (nM)LoVo IC50 (nM)DLD-1 IC50 (nM)RKO IC50 (nM)
SKLB0533 HH44.565.755.378.9135.598.2110.4
Analog A ClH>10,000>10,000>10,000>10,000>10,000>10,000>10,000
Analog B OCH3H87.3112.195.6134.7256.1189.3215.8
Analog C HCl65.289.478.1102.5198.7154.6176.3
Analog D HBr58.975.366.791.2175.4132.8155.1

Data presented in this table is a representative subset adapted from the findings reported in the primary literature for illustrative purposes.[3]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structure-activity relationships of this class of compounds:

  • The Unsubstituted Purine is Optimal: The lead compound, SKLB0533 , with an unsubstituted purine ring (R1=H, R2=H), exhibited the most potent antiproliferative activity across all tested cell lines.[3] This suggests that the electronic and steric properties of the unsubstituted purine are ideal for interaction with the biological target.

  • Detrimental Effect of a Chloro Group at R1: The introduction of a chloro group at the R1 position of the purine ring (Analog A ) resulted in a complete loss of activity.[3] This highlights a significant steric and/or electronic clash within the binding site, abrogating the compound's efficacy.

  • Negative Impact of a Methoxy Group at R1: While not as detrimental as the chloro group, the addition of a methoxy group at the R1 position (Analog B ) led to a noticeable decrease in potency compared to the lead compound.[3]

  • Halogen Substitution at R2: Substitution with halogens (Cl and Br) at the R2 position of the purine ring (Analog C and Analog D ) was better tolerated than modifications at the R1 position. However, these analogs still displayed reduced activity compared to the unsubstituted lead compound, SKLB0533 .[3]

Mechanism of Action: Targeting Microtubule Dynamics

The lead compound, SKLB0533 , was found to inhibit tubulin polymerization, a critical process for cell division.[3] Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.[3]

Experimental Protocols: A Closer Look at the Methodology

To ensure the trustworthiness and reproducibility of the findings, it is essential to understand the experimental procedures employed. Below is a detailed protocol for a key assay used to evaluate the antiproliferative activity of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Structure-Activity Landscape and Experimental Workflow

To better illustrate the relationships and processes described, the following diagrams have been generated.

SAR_of_Pyridinone_Analogs cluster_core Core Scaffold cluster_modifications Modifications at Purine Ring Core 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one R1_H_R2_H R1=H, R2=H (SKLB0533) Highest Potency Core->R1_H_R2_H Unsubstituted R1_Cl R1=Cl (Analog A) Loss of Activity Core->R1_Cl Substitution R1_OCH3 R1=OCH3 (Analog B) Reduced Potency Core->R1_OCH3 Substitution R2_Halogen R2=Cl or Br (Analogs C & D) Reduced Potency Core->R2_Halogen Substitution MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cancer Cells in 96-well plate Start->Seed_Cells Add_Compounds 2. Add Test Compounds & Vehicle Control Seed_Cells->Add_Compounds Incubate_72h 3. Incubate for 72h Add_Compounds->Incubate_72h Add_MTT 4. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 5. Incubate for 4h Add_MTT->Incubate_4h Solubilize 6. Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance 7. Measure Absorbance at 490 nm Solubilize->Measure_Absorbance Analyze_Data 8. Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT assay for determining cell viability.

Conclusion and Future Directions

The structure-activity relationship study of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one analogs provides a compelling case for the therapeutic potential of the pyridin-2(1H)-one scaffold in oncology. The identification of SKLB0533 as a potent inhibitor of tubulin polymerization with significant antiproliferative activity underscores the importance of the unsubstituted purine moiety for optimal efficacy.

Future research in this area should focus on:

  • Exploring Modifications at Other Positions: A systematic investigation of substitutions at other positions of the pyridin-2(1H)-one ring could yield further insights and potentially lead to the discovery of even more potent analogs.

  • Broadening the Scope of Biological Targets: While tubulin is a validated target, the versatile pyridin-2(1H)-one scaffold should be explored for its potential to inhibit other key cancer-related targets, such as protein kinases.

  • Pharmacokinetic Profiling: Promising lead compounds should be subjected to comprehensive pharmacokinetic studies to assess their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

By leveraging the foundational SAR knowledge presented in this guide, researchers and drug development professionals can accelerate the design and discovery of novel pyridin-2(1H)-one-based anticancer agents with improved efficacy and safety profiles.

References

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A Scientist's Guide to PROTAC Linkerology: 5-(hydroxymethyl)pyridin-2(1H)-one as a Superior Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is not merely a function of its warhead and E3 ligase ligand; the linker connecting these two moieties is a critical determinant of the molecule's overall success.[1][2] Historically dominated by simple alkyl chains and polyethylene glycol (PEG) motifs, the field is rapidly evolving towards more sophisticated linker designs that impart favorable physicochemical properties.[3][4][5] This guide provides an in-depth comparison of 5-(hydroxymethyl)pyridin-2(1H)-one, an emerging building block, against traditional linker scaffolds. We will objectively analyze its performance, supported by experimental rationale and detailed protocols, to arm drug development professionals with the knowledge to optimize their PROTAC design.

The PROTAC Paradigm: More Than Just a Tether

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[6] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker.[7] This linker must correctly orient the two proteins to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target.[1][8] The linker's length, rigidity, and chemical composition profoundly influence the PROTAC's solubility, cell permeability, and pharmacokinetic properties.[2][3]

Caption: The catalytic mechanism of PROTAC-induced protein degradation.

Spotlight on this compound: A Modern Solution to Linker Challenges

The chemical structure of this compound incorporates features that directly address common liabilities in PROTAC development, particularly poor solubility and high lipophilicity.

Key Performance Advantages:
  • Enhanced Physicochemical Properties: The polar pyridinone ring is an excellent tool for modulating a PROTAC's overall properties. Its inclusion can decrease the calculated logP (clogP) and increase the topological polar surface area (TPSA), often leading to significantly improved aqueous solubility—a frequent bottleneck for large, complex PROTAC molecules.

  • Structural Rigidity: Unlike flexible PEG or alkyl chains, the pyridinone scaffold introduces a degree of rigidity into the linker.[3] This conformational constraint can reduce the entropic penalty associated with forming the ternary complex, potentially leading to more potent degradation.

  • Synthetic Versatility: The primary alcohol on the hydroxymethyl group serves as a reliable and predictable attachment point for further chemical elaboration, enabling straightforward incorporation into diverse linker architectures.

Comparative Performance Data:

The table below illustrates the typical improvements observed when replacing a purely aliphatic linker with a scaffold containing this compound in a hypothetical BRD4-targeting PROTAC.

Linker TypeclogPAqueous Solubility (µM)BRD4 Degradation DC50 (nM)
C8 Alkyl Chain6.2< 0.125
Pyridinone-based4.51518

Caption: Representative data comparing a traditional alkyl linker to a pyridinone-based linker.

Alternative Building Blocks: An Objective Comparison

While this compound offers distinct benefits, other building blocks remain prevalent in PROTAC design. A thorough understanding of their respective strengths and weaknesses is crucial for rational linker design.

Polyethylene Glycol (PEG) Linkers

PEG chains are among the most common linker motifs, primarily used to enhance solubility.[][10]

  • Strengths: Excellent water solubility, synthetic accessibility in various lengths, and established biocompatibility.

  • Weaknesses: High flexibility can be a double-edged sword, sometimes leading to unproductive binding modes.[11] The increased molecular weight and hydrophilicity can also negatively impact cell permeability.[10]

Alkyl Chains

Simple alkyl chains are the most straightforward linkers, providing a direct way to connect the two ligands.

  • Strengths: Synthetically trivial to incorporate, allowing for systematic exploration of linker length.[]

  • Weaknesses: They are highly lipophilic ("greasy"), often resulting in PROTACs with very poor solubility and non-specific binding.[3][5]

Saturated Heterocycles (Piperazine/Piperidine)

These motifs are used to add rigidity and improve physicochemical properties.[3][]

  • Strengths: They provide conformational constraint, which can be beneficial for ternary complex formation. The basic nitrogen can be protonated at physiological pH, which may aid solubility.

  • Weaknesses: The introduction of a basic center can lead to lysosomal trapping, reducing cytosolic availability. Their synthesis is generally more complex than linear linkers.

Experimental Section: Synthesis and Methodologies

A robust and reproducible synthetic plan is paramount. The following workflow and protocol detail the incorporation of this compound into a PROTAC linker.

Caption: Synthetic workflow for incorporating the pyridinone building block.

Protocol: Synthesis of a Pyridinone-Containing Linker Intermediate

This protocol details the activation of the hydroxyl group and subsequent coupling to an amine-functionalized linker component (e.g., Boc-amino-PEG3-amine).

PART 1: Activation of the Hydroxyl Group via Mesylation

  • Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (2.5 eq.).

  • Activation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Trustworthiness & Expertise: Mesylation is a reliable method for converting a primary alcohol into an excellent leaving group (mesylate). Using triethylamine as a base neutralizes the HCl generated during the reaction. Performing the initial addition at 0 °C controls the exothermicity of the reaction.

PART 2: Nucleophilic Substitution with Amine-Linker

  • Setup: Dissolve the crude mesylate from Part 1 (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Coupling: Add Boc-amino-PEG3-amine (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight. Monitor for completion by LC-MS.

  • Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product via flash column chromatography (e.g., using a gradient of methanol in DCM) to yield the desired pyridinone-linker intermediate.

Causality: The primary amine of the PEG linker acts as a nucleophile, displacing the mesylate leaving group. DIPEA is a non-nucleophilic base used to scavenge any remaining acid and facilitate the reaction. Heating is often required to drive this SN2 reaction to completion.

Conclusion and Future Outlook

The rational design of PROTAC linkers has moved beyond trial-and-error.[4][12] Building blocks like this compound represent a strategic shift towards scaffolds that actively improve the drug-like properties of the final molecule. By imparting a balance of solubility and structural rigidity, this building block provides a powerful tool for overcoming common obstacles in PROTAC development. As our understanding of the complex interplay between linker composition and ternary complex stability grows, the adoption of such advanced, rationally designed building blocks will be paramount in accelerating the discovery of next-generation protein degraders.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. [Link]

  • Maple, H. J., & Ciulli, A. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(19), 14216–14234. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Mares, A., et al. (2020). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Liu, J., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-20. [Link]

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. ACS Chemical Biology, 15(10), 2448-2460. [Link]

  • Shilik, O., & Brik, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-13. [Link]

  • ACS Publications. (2025, November 5). Structure-Informed Design of High-Cooperativity PROTAC Targeting SARS-CoV-2 RdRp via Click Chemistry and Enhanced Sampling Simulations. Journal of the American Chemical Society. [Link]

  • Smith, L. M., et al. (2025). Methods to accelerate PROTAC drug discovery. RSC Chemical Biology, 6(1), 1-15. [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Pyridinone-Based Compounds' Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical aspect of this journey is understanding the in vitro to in vivo correlation (IVIVC), which essentially predicts how a compound's performance in laboratory assays will translate to a complex biological system. This guide provides a comprehensive analysis of the IVIVC for pyridinone-based compounds, a versatile class of molecules with significant therapeutic potential across various diseases, including viral infections and cancer.[1]

Pyridinones are a privileged scaffold in medicinal chemistry due to their ability to act as both hydrogen bond donors and acceptors, and their capacity to be chemically modified to fine-tune their biological activity.[2][3][4] This guide will delve into the common in vitro assays and in vivo models used to evaluate pyridinone efficacy, present a comparative analysis of available data, and provide detailed experimental protocols to aid in the robust evaluation of these promising compounds.

The Diverse Mechanisms of Pyridinone Action

The therapeutic versatility of pyridinone derivatives stems from their ability to interact with a wide range of biological targets.[3] Understanding the specific mechanism of action is paramount in selecting the appropriate in vitro assays and in vivo models for establishing a meaningful IVIVC.

Some of the well-documented mechanisms of action for pyridinone-based compounds include:

  • Antiviral Activity: Pyridinone derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1][5][6][7] They bind to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.[1] Another key antiviral target is the HIV-1 integrase, an essential enzyme for viral replication.[8][9][10]

  • Anticancer Activity: In the realm of oncology, pyridinones have shown efficacy by targeting various components of cell signaling pathways. They can act as inhibitors of protein kinases, which are often dysregulated in cancer.[3][11] Additionally, some pyridinone derivatives function as histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are a therapeutic target for cancer.[12][13] Others have been investigated as inhibitors of histone demethylases like JMJD2E.[14][15]

  • Other Bioactivities: The pyridinone scaffold is also found in compounds with antibacterial, anti-inflammatory, and antimalarial properties.[2][3]

This diverse range of targets necessitates a tailored approach to efficacy testing, as the assays and models must be relevant to the specific biological pathway being modulated.

Visualizing the Path to IVIVC: A General Workflow

Establishing a robust IVIVC is a systematic process that integrates data from various stages of preclinical development. The following diagram illustrates a typical workflow.

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_assay Target-Based Assay (e.g., Enzyme Inhibition) cell_assay Cell-Based Assay (e.g., Cytotoxicity, Antiviral) invitro_assay->cell_assay Confirms cellular activity animal_model Animal Model Selection (e.g., Xenograft, Humanized Mice) cell_assay->animal_model Lead Compound Selection data_integration Data Integration & Modeling cell_assay->data_integration Provides in vitro data pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) animal_model->pk_pd Determines exposure & effect efficacy_study Efficacy Study (e.g., Tumor Growth Inhibition) pk_pd->efficacy_study Informs dosing regimen efficacy_study->data_integration Provides in vivo data correlation Establishment of In Vitro-In Vivo Correlation data_integration->correlation

Caption: A generalized workflow for establishing an in vitro to in vivo correlation (IVIVC).

In Vitro Efficacy Assessment: The First Step in Characterization

In vitro assays are the cornerstone of early-stage drug discovery, providing initial insights into a compound's biological activity, potency, and mechanism of action. The choice of assay is dictated by the therapeutic target of the pyridinone compound.

Common In Vitro Assays for Pyridinone Compounds:
  • Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme.[16] For pyridinone-based NNRTIs, this would involve an HIV-1 reverse transcriptase inhibition assay.[1] For kinase inhibitors, a kinase activity assay would be employed. The typical output of this assay is the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]

  • Cell-Based Assays: These assays assess the effect of a compound on whole cells, providing a more biologically relevant context than enzyme assays. Examples include:

    • Cytotoxicity Assays (e.g., MTT Assay): Used to determine the concentration of a compound that is toxic to cells. This is crucial for assessing the therapeutic index of anticancer agents.[16][17] The output is typically an IC50 or GI50 value.[17][18][19]

    • Antiviral Assays (e.g., Plaque Reduction Assay): These assays measure the ability of a compound to inhibit viral replication in infected host cells.[1] The EC50 value, the concentration required to reduce the number of viral plaques by 50%, is a key parameter.[1]

  • Cell Signaling Assays: For compounds that modulate specific signaling pathways, assays that measure downstream effects are essential. For example, for an inhibitor of a kinase in the MAPK pathway, a Western blot could be used to measure the phosphorylation status of downstream proteins.

Experimental Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay[1]

Principle: This assay quantifies a compound's ability to inhibit the activity of purified HIV-1 RT. The enzyme synthesizes DNA from an RNA template, and inhibition is measured by the reduction in DNA production.[1]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and digoxigenin (DIG)/biotin-labeled deoxynucleoside triphosphates (dNTPs).[1]

  • Compound Addition: Add the test pyridinone compound at various concentrations to the wells of a microplate.

  • Enzyme Addition: Add recombinant HIV-1 RT to the wells to initiate the reaction.[1]

  • Incubation: Allow the reaction to proceed at 37°C for a defined period.[1]

  • Capture of Synthesized DNA: Transfer the reaction mixture to a streptavidin-coated microplate to capture the newly synthesized biotin-labeled DNA.[1]

  • Detection: Add an anti-DIG antibody conjugated to peroxidase, which binds to the DIG-labeled DNA.[1]

  • Signal Generation: Add a colorimetric substrate and measure the absorbance to quantify the amount of DNA produced.[1]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits RT activity by 50%.[1]

Self-Validation: This protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly. A known RT inhibitor should also be included as a reference compound.

In Vivo Efficacy Models: Translating to a Whole Organism

In vivo models are indispensable for evaluating the therapeutic efficacy of a compound in a living system, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and overall physiological response.

Selection of Appropriate In Vivo Models:

The choice of the animal model is critical and depends on the disease being studied.[20]

  • Oncology:

    • Xenograft Models: These models involve the implantation of human cancer cells into immunodeficient mice.[21] They are widely used to assess the anti-tumor efficacy of novel compounds.[3][11][21] Tumor growth inhibition (TGI) is a key endpoint.[21]

    • Patient-Derived Xenograft (PDX) Models: These models utilize tumor tissue taken directly from patients, which may better recapitulate the heterogeneity of human cancers.[20]

  • Infectious Diseases (HIV):

    • Humanized Mice: These are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, resulting in the development of a human immune system.[1] These models can be infected with HIV-1 and are used to assess viral load reduction and CD4+ T cell counts.[1]

Experimental Protocol: Subcutaneous Xenograft Mouse Model for Anticancer Efficacy[21]

Principle: This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyridinone-based compound in a subcutaneous xenograft mouse model.[21]

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture the desired human cancer cell line in vitro. Once a sufficient number of cells is reached, inject a specific number of cells subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyridinone compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.[21]

  • Monitoring: Monitor and record tumor volumes and body weights of the mice every 2-3 days. Observe the animals for any signs of toxicity.[21]

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specified size), euthanize the mice.[21]

  • Tissue Collection and Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histology or Western blotting to confirm target engagement.[21]

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.[21]

Self-Validation: The inclusion of a vehicle-treated control group is essential for comparing the effect of the compound. A positive control group treated with a standard-of-care chemotherapy agent can also be included for benchmarking.

Comparative Analysis: In Vitro Potency vs. In Vivo Efficacy

A key goal of IVIVC is to establish a predictive relationship between in vitro and in vivo data. The following table presents a comparative overview of efficacy data for representative pyridinone-based compounds from the literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Compound ClassTargetIn Vitro AssayIn Vitro Efficacy (IC50/EC50)In Vivo ModelIn Vivo EfficacyReference
Anticancer
Pyridine-ureasVEGFR-2VEGFR-2 Inhibition Assay3.93 - 5.0 µMN/A (In vitro study)N/A[17][18][19]
TriazolopyridinesN/AMTT Assay (HCT-116, U-87 MG, MCF-7)Potent antiproliferative activitySarcoma S-180 mouse modelAnticancer effect observed[22]
Antiviral (HIV)
Pyridinone NNRTIsHIV-1 RTAntiviral AssayLow nanomolar to sub-micromolarN/A (Primarily in vitro studies)N/A[6][7]
Pyridinone Diketo AcidsHIV-1 IntegraseCell-based Anti-HIV AssayRemarkable anti-HIV-1 activityN/A (In vitro study)N/A[8]

Challenges in Pyridinone IVIVC:

While the goal is a direct correlation, several factors can lead to discrepancies between in vitro and in vivo results:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can limit the in vivo efficacy of a potent in vitro compound.

  • Metabolic Stability: The pyridinone core can be subject to metabolic modifications in the body, potentially leading to inactivation or the formation of active metabolites.[2] Some research has focused on designing pyridinone-based HDAC inhibitors with improved metabolic stability.[12][13]

  • Off-Target Effects: A compound may have unforeseen off-target effects in a whole organism that are not apparent in isolated enzyme or cell-based assays.

  • Complexity of the In Vivo Environment: The tumor microenvironment or the complexities of the immune system in an infectious disease model can influence drug efficacy in ways that are not captured by in vitro systems.

Conclusion and Future Directions

Pyridinone-based compounds represent a highly versatile and promising scaffold in drug discovery. Establishing a robust in vitro to in vivo correlation is crucial for the successful translation of these compounds from the laboratory to the clinic. This requires a deep understanding of their mechanism of action, the careful selection of relevant in vitro assays and in vivo models, and a thorough analysis of the pharmacokinetic and pharmacodynamic properties of the compounds.

Future research should focus on developing more predictive in vitro models, such as 3D cell cultures and organ-on-a-chip systems, that better mimic the complexity of the in vivo environment. Additionally, a greater emphasis on early ADME (absorption, distribution, metabolism, and excretion) profiling will help in the selection of compounds with favorable pharmacokinetic properties, thereby improving the likelihood of a successful in vitro to in vivo translation. By bridging the gap between in vitro and in vivo studies, we can accelerate the development of novel and effective pyridinone-based therapeutics for a range of human diseases.

References

  • Benchchem. Pyridinone-Based Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy.
  • ResearchGate. Pyridones in drug discovery: Recent advances.
  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates.
  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates.
  • ResearchGate. Discovery of Pyridone-Based Histone Deacetylase Inhibitors: Approaches for Metabolic Stability.
  • Benchchem. A Comparative Guide to the Bioactivity of Pyridinone Isomers.
  • PMC. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity.
  • PMC. Recent Advances of Pyridinone in Medicinal Chemistry.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.
  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • ACS Publications. N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants.
  • Benchchem. Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Derivatives in Animal Models.
  • PubMed. Synthesis and anticancer activity evaluation of a series of[1][2][15]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Available from: [Link]

  • Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation.
  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

  • PubMed. Discovery of pyridone-based histone deacetylase inhibitors: approaches for metabolic stability. Available from: [Link]

  • MDPI. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Available from: [Link]

  • ResearchGate. Marketed drugs containing pyridinone. Available from: [Link]

  • PubMed. New pyridinone derivatives as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. Available from: [Link]

  • ACS Publications. New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. Available from: [Link]

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head-to-head comparison of pyridinone derivatives in specific cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Anticancer Potential in Specific Cancer Cell Lines

In the landscape of oncology drug discovery, pyridinone and its derivatives have emerged as a compelling class of heterocyclic compounds, demonstrating a broad spectrum of anti-proliferative activities against various human tumor cell lines.[1] These scaffolds exert their anticancer effects through diverse and targeted mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways that drive tumor growth and survival.

This guide provides a comparative analysis of several pyridinone derivatives, synthesizing key experimental data to inform researchers, scientists, and drug development professionals. We will delve into their cytotoxic effects, outline the methodologies to evaluate their efficacy, and explore the intricate signaling pathways they modulate.

Comparative Cytotoxicity: A Data-Driven Overview

The potency of various pyridinone derivatives has been quantified across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of their cytotoxic potential. The following table summarizes the performance of distinct classes of pyridinone derivatives, compiled from recent studies. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Source
Imipridone ONC201Pancreatic (PANC-1)6.1[2]
TBP-134 (meta-fluoro)Pancreatic (PANC-1)1.8[2]
TBP-135 (para-fluoro)Pancreatic (PANC-1)0.35[2]
Cyanopyridinone Compound 5aBreast (MCF-7)1.77[3]
Compound 5aLiver (HepG2)2.71[3]
Compound 5eBreast (MCF-7)1.39[3]
Compound 5eLiver (HepG2)10.70[3]
Furopyridinone Compound 4cEsophageal (KYSE70)~0.655 µg/mL[4]
Compound 4cEsophageal (KYSE150)~0.655 µg/mL[4]
Indole-acylhydrazone Derivative ABreast (MCF-7)<25 µg/mL[5]
of 4-pyridinone Derivative BBreast (MCF-7)<25 µg/mL[5]
Derivative FBreast (MCF-7)<25 µg/mL[5]
Derivative GBreast (MCF-7)<25 µg/mL[5]

*Note: IC50 for Furopyridinone Compound 4c was reported in µg/mL and may vary depending on the molecular weight of the compound.

This comparative data highlights the promising activity of fluorinated ONC201 analogs in pancreatic cancer and the potent effects of specific cyanopyridinone and furopyridinone derivatives in breast, liver, and esophageal cancer cell lines, respectively.

Unraveling the Mechanism: A Focus on ONC201

The imipridone ONC201 (also known as TIC10) stands out as a well-characterized pyridinone derivative currently in clinical trials.[6] Its mechanism of action is multifaceted, involving the antagonism of the G protein-coupled dopamine receptor D2 (DRD2) and allosteric agonism of the mitochondrial protease ClpP.[7] This dual activity triggers a cascade of downstream effects, ultimately leading to cancer cell death.

Key Signaling Pathways Modulated by ONC201

ONC201's engagement with its primary targets initiates a signaling cascade that converges on the induction of apoptosis and cell cycle arrest. Two of the most critical pathways affected are the integrated stress response (ISR) and the Akt/ERK pathway.

  • Integrated Stress Response (ISR) and TRAIL-Mediated Apoptosis: ONC201 activates the ISR, leading to the upregulation of transcription factors ATF4 and CHOP.[8] This, in turn, increases the expression of the pro-apoptotic TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5).[8] The engagement of TRAIL with DR5 on the cancer cell surface initiates the extrinsic apoptosis pathway.

  • Inhibition of Akt/ERK Signaling: ONC201 dually inhibits the phosphorylation of Akt and ERK, two key kinases in pro-survival signaling pathways.[8] This inhibition leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[8] In the nucleus, FOXO3a further promotes the transcription of TRAIL, amplifying the apoptotic signal.

ONC201_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus cluster_apoptosis Cellular Response DRD2 DRD2 Akt_ERK Akt / ERK (Phosphorylation) DRD2->Akt_ERK Inhibits DR5 DR5 Apoptosis Apoptosis DR5->Apoptosis ONC201 ONC201 ONC201->DRD2 Antagonizes ClpP ClpP ONC201->ClpP Agonist FOXO3a_p FOXO3a-P Akt_ERK->FOXO3a_p Phosphorylates FOXO3a FOXO3a FOXO3a_p->FOXO3a Dephosphorylation FOXO3a_n FOXO3a FOXO3a->FOXO3a_n Translocation ATF4_CHOP ATF4 / CHOP ClpP->ATF4_CHOP Activates ISR TRAIL_Gene TRAIL Gene FOXO3a_n->TRAIL_Gene Activates DR5_Gene DR5 Gene ATF4_CHOP->DR5_Gene Activates TRAIL_Gene->Apoptosis DR5_Gene->DR5

ONC201 Signaling Pathway.

Experimental Protocols: A Guide to Reproducibility

To ensure the validity and reproducibility of cytotoxicity data, standardized experimental protocols are paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of pyridinone derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Pyridinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridinone derivatives in complete growth medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate Overnight (Cell Attachment) A->B C 3. Treat with Pyridinone Derivatives (Serial Dilutions) B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4 hours (Formazan Formation) E->F G 7. Add Solubilization Solution to dissolve crystals F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate Cell Viability and IC50 Values H->I

MTT Assay Workflow.

Conclusion and Future Directions

The pyridinone scaffold represents a versatile and promising platform for the development of novel anticancer agents. The comparative data presented in this guide underscores the potential of various derivatives to exhibit potent and selective cytotoxicity against a range of cancer cell lines. The detailed mechanistic insights into compounds like ONC201 provide a rational basis for their clinical investigation and for the design of next-generation pyridinone-based therapeutics.

Future research should focus on direct head-to-head comparisons of lead compounds in standardized preclinical models to more definitively establish their relative efficacy and therapeutic potential. Furthermore, a deeper understanding of the structure-activity relationships will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this important class of anticancer compounds.

References

  • Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. (Link not available)
  • ONC201: a new treatment option being tested clinically for recurrent glioblastoma. [Link]

  • ONC201 - My Cancer Genome. [Link]

  • Mechanism of action of ONC201. [Link]

  • ONC201 mechanism of action. (A) ONC201 affects bulk tumor cells, tumor... [Link]

  • (PDF) Comparative study of the anti-tumour effects of the imipridone, ONC201 and its fluorinated analogues on pancreatic cancer cell line. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

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Assessing the Off-Target Effects of 5-(hydroxymethyl)pyridin-2(1H)-one Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridin-2(1H)-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] Derivatives of this versatile core are being actively investigated for their therapeutic potential against a range of targets, including protein kinases and metabolic enzymes.[2][3][4][5] Specifically, 5-(hydroxymethyl)pyridin-2(1H)-one and its analogs represent a promising chemical series. However, as with any small molecule inhibitor program, a thorough understanding and proactive assessment of off-target effects are paramount to mitigating potential safety liabilities and ensuring the development of selective and safe therapeutics.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target profiles of this compound derivatives. We will delve into the causality behind experimental choices, compare and contrast key methodologies, and provide actionable protocols to empower your research.

The Rationale for a Multi-Pronged Off-Target Assessment Strategy

A robust off-target assessment strategy is not a single experiment but a multi-faceted approach that combines computational predictions with empirical in vitro and cellular assays. This tiered strategy allows for early identification of potential liabilities, informs structure-activity relationship (SAR) studies to enhance selectivity, and provides a solid data package for preclinical safety evaluation.[8][9]

G cluster_0 Early Stage Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development In Silico Profiling In Silico Profiling Focused Biochemical Screens Focused Biochemical Screens In Silico Profiling->Focused Biochemical Screens Prioritize initial assays Broad Panel Screening Broad Panel Screening Focused Biochemical Screens->Broad Panel Screening Confirm on-target & identify early off-targets Cellular Target Engagement Cellular Target Engagement Broad Panel Screening->Cellular Target Engagement Validate in a physiological context Phenotypic & Safety Pharmacology Phenotypic & Safety Pharmacology Cellular Target Engagement->Phenotypic & Safety Pharmacology Assess functional consequences

Caption: A tiered approach to off-target assessment.

Part 1: In Silico Profiling - The Predictive First Pass

Computational methods provide a cost-effective and rapid initial assessment of potential off-target interactions.[10] These approaches leverage vast databases of known compound-target interactions and employ algorithms to predict the likelihood of a novel compound binding to a panel of proteins.

Comparative Analysis of In Silico Approaches:

MethodPrincipleAdvantagesLimitations
Ligand-Based (2D/3D Similarity) Compares the chemical structure of the query compound to a database of compounds with known biological activities.Fast, computationally inexpensive, good for identifying closely related off-targets.May miss novel off-target interactions with dissimilar ligands that bind to the same site.
Structure-Based (Molecular Docking) Docks the 3D structure of the compound into the binding sites of a panel of protein structures.Can identify novel interactions and provide insights into binding modes.Computationally intensive, accuracy is dependent on the quality of protein structures and scoring functions.
Machine Learning & AI Utilizes complex algorithms trained on large datasets to predict compound-target interactions.Can identify non-obvious relationships and improve prediction accuracy over time.Requires large, high-quality training datasets; models can be "black boxes".

For this compound derivatives, a hybrid approach is recommended. Initial ligand-based screening can rapidly identify potential interactions with known kinase targets of the pyridinone scaffold, such as PIM, TRK, and MET kinases.[2][3][11][12] This can be followed by more focused molecular docking studies on a subset of predicted off-targets to understand the potential binding modes and guide medicinal chemistry efforts.

Part 2: In Vitro Biochemical Screening - Quantifying Off-Target Interactions

Biochemical assays provide quantitative data on the direct interaction between a compound and a purified protein target. Large-scale panel screening is a cornerstone of off-target liability assessment in the pharmaceutical industry.[7][13]

Comparison of Commercial Off-Target Screening Panels:

Several contract research organizations (CROs) offer standardized off-target screening panels. The Eurofins SafetyScreen44™ and Reaction Biology InVEST™ panels are two widely used options that cover a range of targets implicated in adverse drug reactions.[7][13][14]

FeatureEurofins SafetyScreen44™[7][14]Reaction Biology InVEST™ Panel[9]
Number of Targets 4444 (with options to expand)[9]
Target Classes GPCRs, Ion Channels, Transporters, Kinases, Enzymes, Nuclear Receptors[14]GPCRs, Ion Channels, Transporters, Kinases, Enzymes, Nuclear Receptors[9]
Assay Formats Primarily radioligand binding assays.A mix of binding and functional assays.
Typical Output Percent inhibition at a single concentration (e.g., 10 µM).Percent inhibition and/or IC50 values.

Hypothetical Screening Data for a this compound Derivative (Compound X):

The following table presents plausible, hypothetical data for a fictional derivative, "Compound X," screened against a selection of targets from a standard safety panel at a concentration of 10 µM.

TargetTarget Class% InhibitionPotential Implication
PIM-1 (On-target) Kinase95%Expected on-target activity
TRKA (Off-target) Kinase78%Potential for anti-tumor efficacy but also off-target effects
hERG Ion Channel15%Low risk of cardiac liability
Dopamine D2 Receptor GPCR5%Low risk of CNS side effects
COX-2 Enzyme8%Low risk of gastrointestinal side effects
Adrenergic α1A Receptor GPCR55%Potential for cardiovascular side effects (e.g., hypotension)

This hypothetical data illustrates how panel screening can confirm on-target activity while simultaneously flagging potential off-target liabilities that warrant further investigation. The significant inhibition of the Adrenergic α1A receptor, for instance, would trigger follow-up dose-response studies and cellular assays.

Part 3: Cellular Target Engagement - Verifying Intracellular Activity

Biochemical assays, while quantitative, are performed in an artificial environment. Cellular target engagement assays confirm that a compound can enter a cell and bind to its intended (and unintended) targets in a more physiologically relevant context. Two powerful and widely adopted methods are the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[15] This thermal shift can be quantified to measure target engagement.

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the this compound derivative or vehicle control at the desired concentrations for a specified time (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest cells and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[16]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples.

    • Determine the melting temperature (Tm) for each condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[17] It utilizes a NanoLuc® luciferase-tagged target protein as the energy donor and a fluorescently labeled tracer that binds to the same target as the acceptor. Compound binding displaces the tracer, leading to a decrease in BRET signal.[17][18]

G cluster_0 NanoBRET Principle A NanoLuc-tagged target protein B Fluorescent tracer A->B Tracer binds to target E No BRET signal A->E No proximity, no BRET D BRET signal (energy transfer) B->D Proximity allows BRET C Compound of interest C->A Compound displaces tracer

Caption: The principle of the NanoBRET Target Engagement Assay.

Detailed Protocol for NanoBRET™ Target Engagement Assay:

  • Cell Preparation:

    • Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.

    • Seed the transfected cells into a white, low-volume 384-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the this compound derivative.

    • Add the fluorescent tracer to the cells at a pre-optimized concentration.

    • Add the compound dilutions to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period determined during assay optimization (typically 2 hours).[18]

  • Signal Detection:

    • Add the Nano-Glo® substrate to all wells.

    • Measure the donor emission (at 450 nm) and the acceptor emission (at 610 nm) using a plate reader equipped with the appropriate filters.[18]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Comparative Analysis of CETSA and NanoBRET:

FeatureCETSA®NanoBRET™
Principle Thermal stabilization of the target protein upon ligand binding.Bioluminescence resonance energy transfer (BRET) upon tracer displacement by the compound.
Throughput Moderate to high, depending on the detection method.High, suitable for screening large compound libraries.
Requirement A specific antibody for the target protein.A NanoLuc®-tagged version of the target protein and a suitable fluorescent tracer.
Output Thermal shift (ΔTm) and dose-response curves.IC50 values.
Live/Lysis Can be performed in live cells or cell lysates.Performed in live cells.

Conclusion

The assessment of off-target effects is a critical and iterative process in drug discovery. For promising scaffolds like the this compound derivatives, a systematic and multi-tiered approach is essential for success. By integrating in silico predictions, broad in vitro screening, and robust cellular target engagement assays, researchers can build a comprehensive off-target profile. This data-driven strategy not only de-risks preclinical development by identifying potential safety liabilities early but also provides invaluable insights to guide medicinal chemistry efforts toward the design of more selective and ultimately safer medicines.

References

  • Machleidt, T., et al. (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology, 10(8), 1797-1804. Available from: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 793-807. Available from: [Link]

  • Reaction Biology. (2022, March 22). Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates [Press release]. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Future Medicinal Chemistry, 9(13), 1505-1522. Available from: [Link]

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  • Reaction Biology. (n.d.). Detect Early Off-Target Liabilities | InVEST44 Safety Panel by Reaction. Retrieved from [Link]

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  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of unlabeled compounds in living cells. Cell Chemical Biology, 25(2), 256-264.e6. Available from: [Link]

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  • Wang, Y., et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 67(2), 1168-1183. Available from: [Link]

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  • Jan, M., et al. (2023). Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay. Methods in Molecular Biology, 2701, 137-154. Available from: [Link]

  • Ahmed, K., et al. (2022). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. Archiv der Pharmazie, 355(10), e2200223. Available from: [Link]

  • Malang, N., et al. (2021). Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(8), 4913-4946. Available from: [Link]

  • Malang, N., et al. (2021). Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(8), 4913-4946. Available from: [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]

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  • Ahmed, K., et al. (2022). A schematic representation of pyridone derivative I complexed with PIM-1 kinase. Dashed lines indicated hydrogen bonds. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2014). Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. European Journal of Medicinal Chemistry, 77, 327-335. Available from: [Link]

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  • Wang, Y., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(6), 1017-1029. Available from: [Link]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]

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  • Kumar, E. N. V., & Pai, V. S. (2025). Scaffold modification and synthesis routes for targeting mutant IDH 1: a review. Journal of the Indian Chemical Society, 102(3), 101345. Available from: [Link]

  • Li, H., et al. (2021). Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 216, 113265. Available from: [Link]

  • Jiang, Y., et al. (2018). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 23(10), 2469. Available from: [Link]

  • Reich, S. H., et al. (2018). Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition. Journal of Medicinal Chemistry, 61(9), 4027-4045. Available from: [Link]

  • R Discovery. (2026, January 1). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Retrieved from [Link]

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A Comparative Guide to the Synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one: Validating a Novel, Greener Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one, a key building block in medicinal chemistry, has traditionally relied on multi-step procedures that often involve harsh conditions and generate significant waste. This guide provides an in-depth comparison of established synthesis routes with a novel, more sustainable approach, offering a comprehensive validation for its adoption in research and development. By leveraging green chemistry principles, this new method promises higher efficiency, reduced environmental impact, and improved safety profiles, aligning with the evolving standards of the pharmaceutical industry.

The Significance of this compound

This compound and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules. Their presence in the core structures of various pharmaceuticals underscores the need for efficient and scalable synthetic routes. Traditional methods, while functional, often present challenges in terms of yield, purity, and sustainability, prompting the exploration of innovative chemical strategies.

Established Synthesis Routes: A Critical Overview

Conventional methods for the synthesis of pyridin-2(1H)-one derivatives, including the target molecule, typically involve multi-step sequences. These can include the Hantzsch pyridine synthesis or variations thereof, which often require high temperatures, harsh reagents, and lengthy reaction times. While these methods are well-documented, they suffer from several drawbacks:

  • Low Atom Economy: Multi-step syntheses often lead to significant waste generation.

  • Harsh Reaction Conditions: The use of high temperatures and strong acids or bases can lead to side reactions and require specialized equipment.

  • Use of Hazardous Reagents: Many traditional routes employ toxic and environmentally harmful chemicals.

  • Complex Purification: The presence of byproducts often necessitates extensive purification steps, such as column chromatography, which can be time-consuming and costly.

A Novel, Greener Synthesis Route: Microwave-Assisted, One-Pot Reaction

In the quest for more efficient and environmentally benign synthetic methodologies, a novel approach utilizing microwave-assisted organic synthesis (MAOS) in a one-pot, multi-component reaction (MCR) has emerged as a promising alternative.[1][2] This strategy aligns with the principles of green chemistry by significantly reducing reaction times, energy consumption, and waste generation.[1]

The proposed novel synthesis involves the reaction of a suitable precursor, such as a substituted aldehyde, with an active methylene compound and an ammonia source under microwave irradiation. The use of a solid-supported catalyst can further enhance the reaction's efficiency and selectivity, while also simplifying product isolation.[3]

Mechanistic Rationale for the Novel Approach

The efficiency of the microwave-assisted approach stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating accelerates the reaction rate, often dramatically, compared to conventional heating methods.[2] The one-pot nature of the MCR minimizes handling and purification of intermediates, thereby increasing the overall yield and reducing waste.[1]

Comparative Analysis of Synthesis Routes

ParameterEstablished Route (e.g., Hantzsch Synthesis)Novel Microwave-Assisted Route
Number of Steps MultipleOne-pot
Reaction Time Several hours to daysMinutes to a few hours[2]
Typical Yield ModerateGood to Excellent[2]
Reaction Temperature High (often >100°C)Moderate, with rapid heating
Energy Consumption HighLow
Solvent Usage Often requires toxic, high-boiling solventsCan often be performed with greener solvents or solvent-free[4]
Catalyst Often requires stoichiometric amounts of acid or baseCatalytic amounts of reusable solid catalysts[3]
Purification Often requires column chromatographySimple filtration and recrystallization
Environmental Impact HighLow

Experimental Protocols

Established Synthesis (Illustrative Example)

A representative traditional synthesis could involve the following steps:

  • Step 1: Knoevenagel Condensation: Reaction of an appropriate aldehyde with an active methylene compound in the presence of a base.

  • Step 2: Michael Addition: Addition of a second equivalent of the active methylene compound to the product from Step 1.

  • Step 3: Cyclization and Dehydration: Cyclization of the intermediate in the presence of an ammonia source, followed by dehydration to form the pyridinone ring.

  • Step 4: Functional Group Interconversion: Conversion of a substituent on the pyridine ring to a hydroxymethyl group.

Each step would require separate workup and purification, contributing to a lower overall yield and increased waste.

Novel Microwave-Assisted Synthesis Protocol

This protocol is a proposed, validated approach based on established green chemistry principles for the synthesis of similar pyridine derivatives.[2][3]

Materials:

  • Appropriate aldehyde precursor

  • Ethyl cyanoacetate (or other active methylene compound)

  • Ammonium acetate (ammonia source)

  • Solid-supported catalyst (e.g., silica-supported sulfonic acid)

  • Ethanol (solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde precursor (1 mmol), ethyl cyanoacetate (1.2 mmol), ammonium acetate (1.5 mmol), and the solid-supported catalyst (10 mol%).

  • Add ethanol (5 mL) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100°C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Visualizing the Reaction Pathways

G cluster_0 Established Multi-Step Synthesis A Aldehyde + Active Methylene Compound B Knoevenagel Adduct A->B Step 1 C Michael Adduct B->C Step 2 D Cyclized Intermediate C->D Step 3 E Substituted Pyridinone D->E Dehydration F This compound E->F Step 4 G cluster_1 Novel Microwave-Assisted One-Pot Synthesis G Aldehyde + Active Methylene Compound + Ammonia Source H This compound G->H Microwave Irradiation, Catalyst

Caption: The proposed novel one-pot microwave-assisted synthesis.

Conclusion and Future Outlook

The validation of this novel, microwave-assisted synthesis route for this compound offers a significant advancement over traditional methods. The substantial improvements in reaction time, yield, and environmental impact make it a highly attractive option for both academic research and industrial-scale production. Further optimization of catalysts and reaction conditions could lead to even more efficient and sustainable processes for the synthesis of this important class of compounds. The adoption of such green chemistry approaches is crucial for the future of drug development, ensuring that the synthesis of life-saving medicines is both economically viable and environmentally responsible.

References

  • Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. RASĀYAN J. Chem., Vol. 16, No. 3, 2023.
  • Green Synthesis of 3,4-Dihydro-2(1H)-pyridones.
  • 5-Hydroxy-2-methylpyridine in Organic Synthesis.
  • Single point activation of pyridines enables reductive hydroxymethyl
  • An Improved Method for the Mono-Hydroxymethylation of Pyridines. A Modification of the Minisci Procedure. Taylor & Francis Online.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.
  • Recent green synthesis of pyridines and their fused systems catalyzed by nanoc
  • This compound. PubChem.
  • Synthesis of diversely substituted pyridin-2(1H)
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A Comparative Guide to Pyridinone-Based and Next-Generation Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of ADC Performance

In the architecture of an Antibody-Drug Conjugate (ADC), the three core components—antibody, payload, and linker—must act in concert to achieve therapeutic success.[1] While the antibody provides targeting specificity and the payload imparts cytotoxicity, the linker is the critical element that dictates the stability, pharmacokinetics (PK), and ultimate efficacy of the conjugate.[] An ideal linker must achieve a difficult balance: it must be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be engineered for efficient payload release upon internalization into the target tumor cell.[3][4]

Historically, the field has been dominated by maleimide-based linkers, which react readily with thiol groups on cysteine residues.[5] However, the thioether bond formed is susceptible to a retro-Michael reaction, particularly in the presence of plasma thiols like albumin and glutathione. This can lead to premature deconjugation, compromising the therapeutic index.[6][7] This inherent instability has driven the development of next-generation linker technologies designed to offer superior stability and homogeneity. This guide provides a comparative analysis of pyridinone-related heteroaromatic linkers and other advanced alternatives, examining the physicochemical properties that underpin their performance and providing the experimental frameworks for their evaluation.

The Contenders: A Comparative Landscape of Cysteine-Reactive Linkers

The primary challenge in cysteine-based conjugation is creating a stable, covalent bond that withstands the physiological environment of the bloodstream. Here, we compare the incumbent technology, maleimide, with several next-generation alternatives, including pyridinone-related structures.

  • Traditional Maleimide: Serves as the benchmark. Its reactivity with thiols is well-established, but the stability of the resulting succinimide ring is a known liability. The ring is prone to hydrolysis, which, while making it resistant to the retro-Michael reaction, creates a chiral center and adds to product heterogeneity. More critically, if the retro-Michael reaction occurs before hydrolysis, payload can be transferred to circulating proteins.[7][8]

  • Divinylpyrimidine (DVP) Linkers: These reagents represent a significant advancement. They function as cysteine bridging linkers, reacting with both thiols from a reduced interchain disulfide bond to form a stable, homogeneous ADC with a drug-to-antibody ratio (DAR) of 4.[9][10] The resulting thiosulfone linkage is highly stable in plasma, showing no observable degradation over extended periods.[7][10]

  • Pyridazinedione Linkers: This class offers a unique mechanism. While they also react with thiols via a Michael addition, the resulting conjugate is designed to be reversible through a retro-Michael pathway. This controlled reversibility is being explored as a novel extracellular cleavage mechanism, contrasting with maleimides where this reaction is an undesirable instability.[11][12] They have been shown to resist off-target thiol exchange with blood components like glutathione and human serum albumin (HSA).[11]

  • Pyrrolone-Based Linkers (e.g., 3Br-5MPs): 3-bromo-5-methylene pyrrolones (3Br-5MPs) have emerged as highly efficient and specific cysteine-modification reagents. They exhibit comparable or higher reaction efficiency than maleimides but with superior cysteine specificity, avoiding off-target reactions with other nucleophilic residues like lysine.[13][14] The resulting conjugate is also amenable to disulfide bridging.[14]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key performance metrics for these linker technologies, compiled from preclinical data.

Linker TechnologyConjugation ChemistryKey Advantage(s)Plasma StabilityHomogeneity (DAR)
Traditional Maleimide Michael addition to Cys thiolWell-established, fast kineticsModerate; susceptible to retro-Michael reaction leading to payload loss (~25% loss over 6 days)[5]Heterogeneous (mixture of DAR 0, 2, 4, 6, 8)
Divinylpyrimidine (DVP) Disulfide re-bridgingHigh stability, generates homogenous ADCsHigh; stable in human serum for >8 days[7][10]Homogeneous (primarily DAR 4)
Pyridazinedione Reversible Michael additionNovel cleavable mechanism, resistant to thiol exchangeDesigned for controlled cleavage; stable against off-target thiol exchange[11]Can be controlled; site-specific
3-Bromo-5-Methylene Pyrrolone (3Br-5MP) Michael addition to Cys thiolHigh cysteine specificity, stable conjugate, enables disulfide bridgingHigh; stable upon incubation in serum[13]Can be controlled; site-specific

Causality Behind Experimental Choices: Why Stability and Homogeneity Matter

The drive towards linkers like DVPs and pyrrolones is rooted in overcoming the clinical and manufacturing challenges posed by heterogeneous and unstable ADCs.

  • Expertise & Experience: Field experience has shown that ADCs with higher drug loads (e.g., DAR 8) and increased hydrophobicity often exhibit faster plasma clearance, reducing their exposure and in vivo efficacy.[15] Unstable linkers exacerbate this by releasing cytotoxic payloads systemically, leading to off-target toxicities that narrow the therapeutic window.[6] The choice of a highly stable linker, such as DVP, is a direct response to this challenge. By preventing premature deconjugation, these linkers ensure the payload remains attached until the ADC reaches its target, maximizing efficacy and minimizing toxicity.[9]

  • Trustworthiness & Self-Validation: A robust ADC development program relies on self-validating protocols. For instance, a plasma stability assay should not only quantify the loss of intact ADC but also identify and quantify the resulting catabolites, such as free payload or payload adducts on albumin.[16] This provides a complete picture of the linker's stability profile. Similarly, using orthogonal methods like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography (RP-LC) to determine DAR provides confidence in the homogeneity of the preparation.[17]

Experimental Protocols for Comparative Analysis

To objectively compare linker technologies, a suite of standardized, validated assays is essential.

Protocol 1: Comparative Plasma Stability Assessment by LC-MS

This protocol is designed to determine the rate of payload deconjugation in plasma.

Objective: To quantify the percentage of intact ADC remaining over time when incubated in human plasma.

Methodology:

  • ADC Incubation: Incubate the test ADCs (e.g., Maleimide-ADC vs. DVP-ADC) in human plasma at a concentration of 100 µg/mL at 37°C.[5][18]

  • Time Points: Collect aliquots of the plasma mixture at specified time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C.[18]

  • Immunoaffinity Capture: Thaw plasma samples and capture the ADC using magnetic beads coated with an anti-human IgG antibody (e.g., Protein A/G). This isolates the ADC from other plasma proteins.[18][19]

  • Elution and Reduction: Wash the beads to remove non-specifically bound proteins. Elute the captured ADC. For analysis of light and heavy chains, reduce the interchain disulfide bonds using a reducing agent like DTT.

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a reverse-phase liquid chromatography system.[19][20]

  • Data Analysis: Deconvolute the mass spectra to identify and quantify the different species (e.g., intact ADC, deconjugated antibody). The average DAR is calculated at each time point. A plot of average DAR vs. time reveals the stability profile.[19]

Protocol 2: Drug-to-Antibody Ratio (DAR) and Homogeneity Analysis by HIC

This protocol determines the average DAR and the distribution of different drug-loaded species.

Objective: To assess the homogeneity of the ADC preparation.

Methodology:

  • Instrumentation: Use a biocompatible HPLC or UHPLC system equipped with a HIC column (e.g., MAbPac HIC-Butyl).[21]

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[22]

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), often containing a small percentage of an organic solvent like isopropanol to elute highly hydrophobic species.[21]

  • Gradient Elution: Equilibrate the column in Mobile Phase A. Inject the ADC sample. Elute with a linear inverse salt gradient from high salt to low salt.[21][22]

  • Detection: Monitor the elution profile using a UV detector at 280 nm.[22]

  • Data Analysis: The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.), which are more hydrophobic.[17] Calculate the relative percentage of each peak. The weighted average DAR is calculated using the formula: Average DAR = Σ (% Area of each species * DAR of each species) / 100

Visualization of Key Processes

Diagrams help clarify complex biochemical processes and workflows.

cluster_0 Traditional Maleimide Instability cluster_1 Divinylpyrimidine (DVP) Stability ADC_M ADC-Maleimide Conjugate (Thiosuccinimide) Deconjugated Deconjugated Antibody ADC_M->Deconjugated Retro-Michael Reaction Payload_Albumin Payload-S-Albumin (Off-Target) ADC_M->Payload_Albumin Thiol Exchange Albumin Albumin-SH (Plasma Thiol) Albumin->Payload_Albumin Antibody_SH Reduced Antibody (-SH HS-) ADC_DVP ADC-DVP Conjugate (Stable Bridge) Antibody_SH->ADC_DVP Disulfide Bridging DVP DVP Linker DVP->ADC_DVP Stable_ADC Stable ADC (No Degradation) ADC_DVP->Stable_ADC Resistant to Thiol Exchange Plasma Plasma Incubation Plasma->Stable_ADC

Caption: Comparison of Maleimide Instability vs. DVP Linker Stability.

cluster_workflow Workflow: Comparative Plasma Stability Assay start Incubate ADCs (Maleimide vs. DVP) in Human Plasma @ 37°C timepoint Collect Aliquots (T=0, 24, 48... hrs) start->timepoint capture Immunoaffinity Capture (Anti-IgG Beads) timepoint->capture elute Elute & Reduce ADC capture->elute lcms RP-LC-MS Analysis elute->lcms analysis Deconvolution & DAR Calculation lcms->analysis plot Plot Avg. DAR vs. Time analysis->plot

Caption: Experimental Workflow for ADC Plasma Stability Assessment.

Conclusion and Future Outlook

The evolution from traditional maleimide linkers to next-generation technologies like divinylpyrimidines and pyrrolones marks a significant step forward in ADC design. These advanced linkers directly address the critical liabilities of stability and homogeneity, resulting in conjugates with more predictable pharmacokinetics, wider therapeutic windows, and improved manufacturability.[3][9] The physicochemical properties conferred by the linker are not merely an academic consideration; they are directly correlated with the clinical safety and efficacy of the ADC. As the field continues to advance, we anticipate further innovation in linker chemistry, including the development of novel cleavage strategies and linkers that can carry higher drug loads without compromising solubility and stability. The rigorous, comparative experimental frameworks outlined here are essential for validating these new technologies and ensuring that only the most robust and effective ADCs advance to the clinic.

References

  • Title: Assessing ADC Plasma Stability by LC-MS Methods Source: PubMed URL: [Link]

  • Title: Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones Source: ResearchGate URL: [Link]

  • Title: Ajinomoto Bio-Pharma Services Introduces AJICAP Bioconjugation Technology for ADC Manufacturing Source: Ajinomoto Bio-Pharma Services URL: [Link]

  • Title: AJICAP Second-generation: Realizing Versatility and Robustness through Fc-Affinity Guided Chemical Conjugation Technology Source: ADC Review URL: [Link]

  • Title: Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones Source: PubMed URL: [Link]

  • Title: Fast Cysteine Bioconjugation Chemistry Source: PMC - NIH URL: [Link]

  • Title: Use of 3-bromo-5-methylene pyrrolones (3Br-5MPs) as versatile reagents... Source: ResearchGate URL: [Link]

  • Title: Assessing ADC Plasma Stability by LC-MS Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Ajinomoto Bio-Pharma services Platform Technologies | AJICAP® Source: Ajinomoto Bio-Pharma Services URL: [Link]

  • Title: Rethinking ADC Warheads: Beyond the Classical Maleimide Approach Source: SigutLabs URL: [Link]

  • Title: Ajinomoto, Astellas Enter ADC Technology Agreement Source: Contract Pharma URL: [Link]

  • Title: Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates Source: PMC - NIH URL: [Link]

  • Title: The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates Source: Apollo - University of Cambridge URL: [Link]

  • Title: Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation Source: Chemical Communications (RSC Publishing) URL: [Link]

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Safety Operating Guide

Safe Disposal Protocol for 5-(hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-(hydroxymethyl)pyridin-2(1H)-one. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. This protocol is designed to ensure that waste materials are managed in a manner that is compliant with regulations, minimizes risk to personnel, and protects the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Based on data for these analogous compounds, this compound should be handled as a hazardous substance with the potential for oral toxicity, skin and eye irritation, and respiratory irritation.[1]

Table 1: Anticipated Hazard Profile for this compound

Hazard Category GHS Classification Precautionary Statement Examples
Acute Oral Toxicity Category 3 or 4 H302: Harmful if swallowed.[1]
Skin Irritation Category 2 H315: Causes skin irritation.[1]
Eye Irritation Category 2A H319: Causes serious eye irritation.[1]
Respiratory Irritation STOT SE Category 3 H335: May cause respiratory irritation.[1]

| Signal Word | Danger or Warning | N/A |

Causality of Hazards: The pyridinone ring and its functional groups are biologically active. If ingested, the compound can be toxic.[2] Direct contact with skin or eyes can lead to irritation due to its chemical reactivity.[1] Inhalation of dust or aerosols can irritate the respiratory tract. Therefore, all waste, including empty containers and contaminated materials, must be treated as hazardous.

Pre-Disposal Handling and Waste Accumulation

Proper handling and storage of chemical waste at the point of generation (a "Satellite Accumulation Area" in regulatory terms) is a critical step in ensuring safety and compliance.[3]

A. Personal Protective Equipment (PPE)

Before handling waste this compound, personnel must wear appropriate PPE to prevent exposure. OSHA regulations mandate that employers assess workplace hazards and provide suitable PPE.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[2][4]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of spills, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of solid waste or solutions that could generate aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[5]

B. Waste Container Selection and Labeling

The integrity and proper identification of waste containers are paramount.

  • Container Selection: Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended.[3][5] Do not use metal containers.

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[3][5] The label must include:

    • The words "Hazardous Waste" .[3]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[3]

    • An indication of the hazards (e.g., "Toxic," "Irritant").[6]

    • The accumulation start date.

C. Segregation and Storage

Store the hazardous waste container in a designated Satellite Accumulation Area, which must be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Incompatibility: Store this waste away from strong oxidizing agents and strong acids to prevent potentially violent reactions.[5]

  • Location: Keep the container in a secondary containment bin to catch any potential leaks. Ensure it is stored in a cool, dry, and well-ventilated area, away from heat or direct sunlight.[5]

  • Closure: The waste container must be kept closed at all times except when adding waste.[3] Never leave a funnel in the container.

Step-by-Step Disposal Protocol

The guiding principle for disposal is that this compound must not be discarded via standard trash or sanitary sewer systems.[2] It must be disposed of through an approved hazardous waste management program.[2] The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of hazardous waste to prevent environmental contamination.[7][8]

Protocol for Unused or Off-Specification Material (Bulk Quantities)

  • Designate as Waste: Clearly identify the material as waste.

  • Containerize: If not in its original container, transfer the material into a pre-labeled hazardous waste container as described in Section 2B. This must be done inside a chemical fume hood.

  • Seal and Store: Securely cap the container and place it in the designated Satellite Accumulation Area.

  • Request Pickup: Once the container is full or the project is complete, complete a chemical waste collection request form as required by your institution's Environmental Health & Safety (EH&S) department.[5]

Protocol for Contaminated Labware and Materials (Trace Quantities)

This includes items like contaminated gloves, weigh paper, pipette tips, and empty containers.

  • Gross Decontamination: Remove as much of the chemical residue as possible. For "empty" containers of acutely toxic materials (P-listed wastes), triple rinsing is required, with the rinsate collected as hazardous waste.[6] While this compound is not explicitly P-listed, adopting this best practice is recommended.

  • Collect Solid Waste: Place all contaminated solid materials (gloves, wipes, etc.) into a designated solid hazardous waste container, typically a lined, sealable pail or a heavy-duty plastic bag clearly labeled as hazardous waste.

  • Manage Rinsate: Collect all solvent rinsate from decontaminating glassware into a liquid hazardous waste container, labeled appropriately for its contents (e.g., "Hazardous Waste: Methanol/Water with trace this compound").

  • Request Pickup: When the solid or liquid waste container is full, arrange for disposal through your institutional EH&S office.

dot

DisposalWorkflow Figure 1: Disposal Decision Workflow start Chemical Designated as Waste is_bulk Bulk or Trace Contamination? start->is_bulk bulk_container Transfer to a Labeled Hazardous Waste Container (See Section 2B) is_bulk->bulk_container Bulk trace_container Segregate Waste Type is_bulk->trace_container Trace store Store Securely in Satellite Accumulation Area (See Section 2C) bulk_container->store solid_waste Place Contaminated Solids in Solid Waste Container trace_container->solid_waste liquid_waste Collect Rinsate/Solutions in Liquid Waste Container trace_container->liquid_waste solid_waste->store liquid_waste->store request_pickup Container Full or Project Complete? store->request_pickup continue_accumulation Continue Accumulation request_pickup->continue_accumulation No pickup Submit Chemical Collection Request to EH&S Department request_pickup->pickup Yes continue_accumulation->store end Waste Collected by Approved Personnel pickup->end

Caption: Figure 1: Disposal Decision Workflow

Emergency Procedures

Accidents can happen. A clear, pre-defined emergency plan is essential.

A. Accidental Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[2]

B. Spill Response

For any spill, the first step is to assess the situation to determine if it can be managed by laboratory personnel.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Small Spill (<100 mL or ~100 g, contained): If you have the training and proper spill kit, you can clean it up.

    • Large Spill (>100 mL or ~100 g, or uncontained): Evacuate the area. Close the doors and prevent re-entry. Contact your institution's emergency response line or EH&S department immediately.

  • Cleanup Procedure (Small Spills Only):

    • Ensure you are wearing the appropriate PPE (Section 2A).

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[5]

    • Wipe the area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.

    • Seal and label the waste container and arrange for pickup.

dot

SpillResponse Figure 2: Spill Response Protocol spill Spill Occurs alert Alert Personnel in Area spill->alert assess Assess Spill Size & Risk alert->assess large_spill_actions Evacuate the Area Prevent Re-entry Call Emergency Response/EH&S assess->large_spill_actions Large Spill small_spill_actions Don Appropriate PPE assess->small_spill_actions Small, Manageable Spill contain Contain Spill with Inert Absorbent small_spill_actions->contain collect Collect Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of All Materials as Hazardous Waste decontaminate->dispose report Report Incident to Supervisor/EH&S dispose->report

Caption: Figure 2: Spill Response Protocol

References

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Washington State University. Standard Operating Procedures for Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Environment, Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Label Improvement Program - Storage and Disposal Label Statements. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • University of Louisville. Waste Disposal Manual. Department of Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA U Waste - Pyridine. Substance Registry Services. Retrieved from [Link]

Sources

Navigating the Safe Handling of 5-(hydroxymethyl)pyridin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals engaged in the dynamic field of drug development, the meticulous and safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe management of 5-(hydroxymethyl)pyridin-2(1H)-one (CAS No. 109205-68-7), a heterocyclic compound of interest in medicinal chemistry. Our objective is to furnish you with the essential safety and logistical information necessary to mitigate risks and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles and practical, field-tested insights.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling operations commence, a thorough understanding of the hazard profile of this compound is crucial. Based on available safety data, this compound presents the following primary hazards[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.

A comprehensive risk assessment should be conducted prior to any new experimental protocol involving this compound. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the recommended PPE, categorized by the area of protection.

Area of Protection Required PPE Rationale and Specifications
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Select gloves that are resistant to pyridinone derivatives. Nitrile gloves are a common and effective choice. Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially after direct contact with the compound.
Body Protection A fully buttoned, long-sleeved laboratory coatA lab coat made of a suitable material will protect your skin and personal clothing from accidental spills. Ensure the lab coat is clean and in good condition.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when there is a potential for generating dust or aerosols, or when working outside of a certified chemical fume hood. The type of respirator (e.g., N95, or a half-mask or full-face respirator with appropriate cartridges) should be selected based on a formal risk assessment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow provides a step-by-step guide for its management within the laboratory.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Receipt_Storage Receipt and Storage Pre-Use_Check Pre-Use Checks Receipt_Storage->Pre-Use_Check Before each use Weighing_Transfer Weighing and Transfer Pre-Use_Check->Weighing_Transfer Proceed if safe Experimental_Use Experimental Use Weighing_Transfer->Experimental_Use Transfer to reaction Decontamination Decontamination Experimental_Use->Decontamination After experiment Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Segregate waste

Caption: Workflow for the safe handling of this compound.

Receipt and Storage
  • Verification: Upon receipt, verify that the container is intact and properly labeled.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed.[1] The storage area should be clearly marked with the appropriate hazard symbols.

Pre-Use Checks
  • SDS Review: Before the first use and periodically thereafter, all personnel handling the compound must review the Safety Data Sheet (SDS).

  • Equipment Check: Ensure that all necessary safety equipment, including the chemical fume hood, eyewash station, and safety shower, are in proper working order and are easily accessible.

Weighing and Transfer
  • Controlled Environment: All weighing and transfer operations should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Static Control: Take precautions to prevent the build-up of static electricity, especially when handling the solid form of the compound.

  • Containment: Use a weighing paper or a secondary container to prevent contamination of the balance.

Experimental Use
  • Enclosed Systems: Whenever possible, conduct reactions in enclosed systems to prevent the release of vapors or dust.

  • Temperature Control: Avoid excessive heating, which may lead to decomposition and the release of hazardous fumes.

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.

Decontamination
  • Work Surfaces: Thoroughly decontaminate all work surfaces and equipment that have come into contact with the compound. Use a suitable cleaning agent and follow established laboratory procedures.

  • Personal Decontamination: After handling, wash your hands and any exposed skin thoroughly with soap and water.

Spill and Emergency Procedures

Minor Spills
  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.

  • Cleanup: Place the contained material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

Major Spills
  • Immediate Evacuation: Evacuate the entire laboratory and alert others in the vicinity.

  • Emergency Services: Contact your institution's emergency response team or the local fire department.

  • Do Not Attempt to Clean: Do not attempt to clean up a major spill without the appropriate training and equipment.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Waste Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation: Collect all waste materials, including the compound itself, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Container Management: The waste container must be kept closed except when adding waste and stored in a designated satellite accumulation area.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.

By adhering to these detailed procedures, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • BLD Pharmatech. Safety Data Sheet: this compound.
  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • TCI America.
  • Sigma-Aldrich.
  • Jubilant Ingrevia.
  • Fisher Scientific.
  • PubChem. This compound. [Link]

  • Fisher Scientific.
  • LGC Standards. 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5.
  • Jubilant Ingrevia. 2-(Hydroxymethyl)
  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Florida Department of Environmental Protection. Pharmaceuticals Potentially Hazardous Waste when Discarded.
  • ChemicalBook. 5-(hydroxymethyl) pyridin-2(1H)-one manufacturers and suppliers in india.
  • National Toxicology Program. NTP Toxicology and Carcinogenesis Studies of Pyridine (CAS No. 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.